1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO/c16-13-4-2-11(3-5-13)15-14-6-1-10(8-17)7-12(14)9-18-15/h1-7,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCRMKYHFFMNPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C#N)C(O1)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431862 | |
| Record name | 1-(4-Fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64169-67-1 | |
| Record name | 1-(4-Fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64169-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile
An In-Depth Technical Guide to the Synthesis of 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile
Abstract
This technical guide provides a comprehensive overview of the , a pivotal intermediate in the manufacturing of the selective serotonin reuptake inhibitors (SSRIs) Citalopram and its S-enantiomer, Escitalopram.[1] These drugs are critical therapeutic agents for managing major depressive disorder and other mood disorders.[2][3] This document details the predominant synthetic strategies, focusing on the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. The primary route discussed involves the strategic construction of the isobenzofuran core, beginning with the synthesis of the key precursor, 5-cyanophthalide, followed by a regioselective Grignard reaction and subsequent reductive cyclization.
Introduction and Retrosynthetic Analysis
The target molecule, this compound, possesses the core bicyclic ether structure of Citalopram but lacks the N,N-dimethylaminopropyl side chain. Its synthesis is a critical step that establishes the essential phenyl-furan-nitrile framework.
A logical retrosynthetic analysis disconnects the molecule at the C1-phenyl bond and the ether linkage, identifying 5-cyanophthalide and a 4-fluorophenyl organometallic species as key synthons. This approach forms the basis of the most widely adopted and industrially scalable synthetic route.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Precursor: 5-Cyanophthalide
5-Cyanophthalide (1,3-dihydro-1-oxo-5-isobenzofurancarbonitrile) is the cornerstone starting material for this synthesis. While commercially available, its preparation from more fundamental precursors like 5-carboxyphthalide is a common industrial practice. The conversion of the carboxylic acid to a nitrile is typically a multi-step process designed for high purity and yield.
One established method involves the conversion of 5-carboxyphthalide into an acid chloride, followed by reaction with hydroxylamine and subsequent dehydration.[4] Other methods proceed through an amide intermediate which is then dehydrated.[5][6]
Workflow: 5-Carboxyphthalide to 5-Cyanophthalide```dot
Caption: Synthetic workflow for the target molecule.
Experimental Protocol: Core Synthesis
This protocol synthesizes procedures described in various patents and publications. [7][8]
-
Grignard Reagent Preparation (if not commercially sourced): In an oven-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), place magnesium turnings (1.2 eq). Add a small crystal of iodine and a portion of dry tetrahydrofuran (THF). Add a small amount of 4-fluorobromobenzene (1.1 eq) to initiate the reaction. Once initiated, add the remaining 4-fluorobromobenzene dissolved in THF dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture until the magnesium is consumed.
-
Grignard Reaction: Cool the prepared Grignard reagent to approximately -5 to 0°C. In a separate flask, suspend 5-cyanophthalide (1.0 eq) in a dry solvent such as toluene or THF. [7]3. Slowly add the suspension of 5-cyanophthalide to the cold Grignard reagent solution. Maintain the temperature below 5°C throughout the addition.
-
After the addition, allow the reaction to stir at a low temperature for a few hours until completion (monitored by HPLC).
-
Work-up: Quench the reaction by slowly adding it to a cold aqueous solution of ammonium chloride (NH₄Cl). [7]Separate the organic layer, and extract the aqueous layer with the same organic solvent (e.g., toluene). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Reductive Cyclization: Evaporate the solvent to obtain the crude ketone intermediate. Dissolve this intermediate in a suitable alcoholic solvent like methanol.
-
Cool the solution to 0-5°C and add sodium borohydride (NaBH₄) portion-wise. Stir the reaction until the ketone is fully reduced.
-
Adjust the pH of the solution to acidic (pH ~2-3) using an acid such as hydrochloric acid or sulfuric acid to catalyze the cyclization.
-
Final Isolation and Purification: After cyclization is complete, neutralize the mixture and extract the product with a suitable solvent (e.g., ether or dichloromethane). The crude product can be purified via column chromatography on silica gel or by crystallization to yield pure this compound.
Summary of Quantitative Data
| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Typical Yield | Purity |
| Precursor Synthesis | 5-Carboxyphthalide | SOCl₂, NH₃ | Toluene, DMF | 60-80 | 85-95% | >99% (after recrystallization) |
| Grignard Reaction | 5-Cyanophthalide | 4-F-PhMgBr | THF, Toluene | -5 to 5 | 80-90% | (Crude Intermediate) |
| Reductive Cyclization | Ketone Intermediate | NaBH₄, H⁺ | Methanol | 0-25 | 75-85% | >98% (after purification) |
Conclusion
The is a well-established process that hinges on the precise execution of two key stages: the reliable preparation of high-purity 5-cyanophthalide and its subsequent conversion via a Grignard reaction and chemoselective reductive cyclization. The methodologies described herein are robust and scalable, providing an efficient pathway to this crucial pharmaceutical intermediate. Careful control of reaction conditions, particularly temperature during the Grignard addition, and rigorous purification of intermediates are paramount to achieving high yields and the purity required for downstream pharmaceutical manufacturing.
References
- 1. Process For Preparation Of 5 Cyanophthalide (Intermediate Of [quickcompany.in]
- 2. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP1298124B1 - Method For the Preparation of Citalopram - Google Patents [patents.google.com]
- 4. EP1777221A1 - Process for the preparation of 5-cyanophthalide starting from 5-carboxyphthalide - Google Patents [patents.google.com]
- 5. myexperiment.org [myexperiment.org]
- 6. 5-Cyanophthalide synthesis - chemicalbook [chemicalbook.com]
- 7. WO2005077927A1 - One pot synthesis of citalopram from 5-cyanophthalide - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Crystal Structure of 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the crystal structure of 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, widely known as the selective serotonin reuptake inhibitor (SSRI) citalopram. As a critical tool in the management of major depressive disorder and other affective disorders, a thorough understanding of its solid-state chemistry is paramount for drug development, formulation, and intellectual property.[1][2] This document synthesizes crystallographic data, outlines the methodologies for its structural determination, and discusses the implications of its molecular architecture, with a particular focus on its stereoisomers.
Introduction: The Significance of Citalopram's Solid-State Structure
Citalopram, a bicyclic phthalane derivative, is a cornerstone in the therapeutic arsenal against depression.[2][3] It functions by potently and selectively inhibiting the reuptake of serotonin (5-HT) in the central nervous system, thereby enhancing serotonergic activity.[2][3][4] Citalopram is administered as a racemic mixture of its (S)-(+)- and (R)-(-)-enantiomers.[1][5] The therapeutic efficacy, however, is primarily attributed to the (S)-enantiomer, escitalopram.[1]
The solid-state structure of an active pharmaceutical ingredient (API) like citalopram profoundly influences its physicochemical properties, including solubility, stability, and bioavailability. Crystal polymorphism, the ability of a compound to exist in multiple crystalline forms, can have significant clinical and regulatory implications. Therefore, a detailed understanding of the crystal structure of citalopram is not merely an academic exercise but a fundamental aspect of its pharmaceutical science.
Synthesis and Crystallization
The synthesis of citalopram has been approached through various routes, often culminating in the racemic base which can then be resolved or used to form various salts.[6][7][8] A common synthetic strategy involves the preparation of the key intermediate this compound.[8]
Experimental Protocol: Salt Formation and Crystallization for X-ray Diffraction
High-quality single crystals are a prerequisite for elucidation by X-ray diffraction.[9][10] For citalopram, this is typically achieved through the formation of its salts, such as the hydrobromide or oxalate, which often exhibit better crystalline properties than the free base.
Step-by-Step Methodology for Citalopram Hydrobromide Crystallization:
-
Dissolution: Dissolve the purified citalopram free base in a suitable organic solvent, such as isopropanol or acetone.[11]
-
Acidification: Stoichiometrically add a solution of hydrobromic acid (HBr) in a compatible solvent.
-
Nucleation and Growth: Allow the solution to stand at a controlled temperature. Slow evaporation of the solvent or cooling of a saturated solution can promote the growth of single crystals suitable for diffraction studies.
-
Isolation: Carefully isolate the formed crystals from the mother liquor and dry them under vacuum.
The causality behind this choice of salt formation lies in the introduction of strong ionic interactions (N-H+...Br-), which can facilitate the formation of a well-ordered crystal lattice.[12][13]
Caption: Workflow for the crystallization of citalopram hydrobromide.
The Principles of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[9][14][15] The fundamental principle is Bragg's Law, which describes the coherent scattering of X-rays by the electron clouds of atoms arranged in a regular lattice.[9]
When a monochromatic X-ray beam is directed at a single crystal, the X-rays are diffracted in specific directions, creating a unique diffraction pattern of spots of varying intensities.[14] By rotating the crystal and collecting these diffraction patterns, a complete dataset can be obtained.[9] Computational methods are then employed to solve the "phase problem" and reconstruct an electron density map of the unit cell, from which the atomic positions, bond lengths, bond angles, and other structural parameters can be determined with high precision.[9][14][16]
Caption: The experimental workflow of single-crystal X-ray diffraction.
Crystal Structure Analysis of Citalopram Salts
Citalopram Hydrobromide
The crystal structure of racemic citalopram hydrobromide has been solved and refined using synchrotron X-ray powder diffraction data and optimized with density functional theory techniques.[12][13]
| Crystallographic Parameter | Value | Reference |
| Formula | C20H22BrFN2O | [12] |
| Crystal System | Monoclinic | [12] |
| Space Group | P2₁/c | [12] |
| a (Å) | 10.76645(6) | [12] |
| b (Å) | 33.07086(16) | [12] |
| c (Å) | 10.89285(5) | [12] |
| β (°) | 90.8518(3) | [12] |
| Volume (ų) | 3878.03(4) | [12] |
| Z | 8 | [12] |
In the crystal lattice of citalopram hydrobromide, N–H⋯Br hydrogen bonds play a significant role in the structural organization.[12][13] However, the overall crystal energy is predominantly influenced by van der Waals interactions.[12][13]
Citalopram Oxalate
Studies on citalopram oxalate have revealed that the racemic and enantiomeric forms are essentially isostructural, with very similar unit cell parameters.[17] The key distinction is the presence of a crystallographic inversion center in the racemate's structure, which is absent in the enantiomer's structure.[17] This structural similarity allows for the formation of solid solutions across all ratios of the two enantiomers.[17]
Physicochemical Properties and Polymorphism
The physicochemical properties of citalopram are crucial for its formulation and therapeutic action. The hydrobromide salt, for instance, is a fine, white to off-white powder that is sparingly soluble in water and soluble in ethanol.[2]
| Property | Value | Reference |
| Molecular Formula | C20H21FN2O | [1][18] |
| Molar Mass | 324.399 g·mol⁻¹ | [1] |
| Melting Point (HBr salt) | 182-183 °C | [11] |
| Topological Polar Surface Area | 36.3 Ų | [18] |
The potential for polymorphism in citalopram and its salts is an area of active investigation in pharmaceutical development. Different polymorphs can exhibit distinct stabilities and dissolution rates, which can impact the drug's performance. The existence of multiple crystalline forms is often explored through techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).
Pharmacological Significance and Stereochemistry
The crystal structure provides a static image that helps rationalize the pharmacological activity of citalopram. The molecule possesses a single stereocenter, leading to the existence of (S)-citalopram (escitalopram) and (R)-citalopram.[1][5][19] The antidepressant effects are almost exclusively due to the (S)-enantiomer, which is a highly selective serotonin reuptake inhibitor.[1][2]
X-ray crystallography studies of the human serotonin transporter (SERT) in complex with (S)-citalopram have revealed that the antidepressant binds to the central site of the transporter, locking it in an outward-open conformation and thereby physically blocking serotonin from binding.[20][21][22] The precise orientation and interactions of the fluorophenyl and cyanophenyl moieties within the binding pocket are critical for its high affinity and selectivity.[23] The (R)-enantiomer is a significantly less potent SERT inhibitor and may even antagonize the action of the (S)-enantiomer.[1]
Conclusion
The determination of the crystal structure of this compound and its salts through X-ray diffraction has been instrumental in understanding its solid-state properties and mechanism of action. This in-depth technical guide has synthesized the available crystallographic data, outlined the experimental and analytical methodologies, and contextualized the structural information within the broader framework of pharmaceutical sciences and drug development. For researchers and scientists, a continued exploration of the solid-state chemistry of citalopram and its analogues will undoubtedly pave the way for the development of improved therapeutics for depressive and anxiety disorders.
References
- 1. Citalopram - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Citalopram | C20H21FN2O | CID 2771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Structural basis for recognition of diverse antidepressants by the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2000023431A1 - Method for the preparation of citalopram - Google Patents [patents.google.com]
- 7. Synthesis - Citalopram [citalopram-kylen.weebly.com]
- 8. asianpubs.org [asianpubs.org]
- 9. fiveable.me [fiveable.me]
- 10. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 11. Citalopram [drugfuture.com]
- 12. Crystal structure of citalopram hydrobromide, C20H22FN2OBr | Powder Diffraction | Cambridge Core [cambridge.org]
- 13. Crystal structure of citalopram hydrobromide, C20H22FN2OBr | Powder Diffraction | Cambridge Core [cambridge.org]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 16. pulstec.net [pulstec.net]
- 17. researchgate.net [researchgate.net]
- 18. Citalopram | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 19. researchgate.net [researchgate.net]
- 20. X-ray structures and mechanism of the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 21. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 22. discovery.researcher.life [discovery.researcher.life]
- 23. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Mechanism of Action Studies for Citalopram Precursors
Abstract
Citalopram, a cornerstone selective serotonin reuptake inhibitor (SSRI), has a well-defined mechanism centered on the potent and selective inhibition of the serotonin transporter (SERT).[][2][3][4][5] However, the pharmacological landscape of its precursors—synthetic intermediates or potential prodrugs—remains a compelling area of investigation. These molecules could act as simple prodrugs, be metabolized into active compounds, or possess intrinsic pharmacological activity. This guide provides a comprehensive, technically-focused framework for elucidating the mechanism of action (MoA) of citalopram precursors. We will move from foundational in vitro characterization to complex in vivo assessments, emphasizing the causal logic behind experimental choices and the establishment of self-validating protocols to ensure data integrity.
Introduction: The Rationale for Investigating Citalopram Precursors
Citalopram is a racemic mixture whose therapeutic effect is primarily attributed to its S-enantiomer, escitalopram, which potently blocks the reuptake of serotonin from the synaptic cleft.[6][7][8] This action increases the concentration of serotonin in the synapse, enhancing serotonergic neurotransmission, which is believed to be a key factor in alleviating depressive symptoms.[2][3][5]
The study of citalopram precursors is driven by several key objectives in drug development:
-
Prodrug Discovery: Designing precursors that are efficiently metabolized to citalopram could optimize its pharmacokinetic profile, potentially improving bioavailability or extending its half-life.
-
Novel Mechanisms: Precursors may exhibit unique polypharmacology, interacting with other neurotransmitter systems or receptors, which could offer a differentiated therapeutic profile.
-
Metabolic Profiling: Understanding how precursors are metabolized is crucial. The primary metabolites of citalopram itself, such as desmethylcitalopram (DCT), are known to be pharmacologically active and contribute to the drug's overall effect.[6][9][10] Investigating the metabolites of precursors is therefore essential.
This guide outlines a logical, phased approach to systematically dissect the MoA of these compounds.
The Primary Target: Understanding the Serotonin Transporter (SERT)
Any MoA study for a citalopram-related compound must begin with a deep understanding of its primary target, SERT (encoded by the SLC6A4 gene).[6][11]
-
Function: SERT is a transmembrane protein responsible for the sodium- and chloride-dependent reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[11][12][13] This process terminates serotonergic signaling and allows for the neurotransmitter to be recycled.[11][14]
-
Structure: Human SERT consists of 12 transmembrane domains. Antidepressants like citalopram bind to a central site within the transporter, locking it in an outward-open conformation and physically obstructing serotonin binding and translocation.[15]
The following diagram illustrates the critical role of SERT in the serotonergic synapse and the inhibitory action of SSRIs.
Caption: The serotonergic synapse and potential site of action for a citalopram precursor.
A Phased Approach to Mechanism of Action Elucidation
A robust MoA study follows a hierarchical progression, starting with simple, high-throughput in vitro systems and advancing to complex in vivo models. This ensures that resource-intensive animal studies are based on a solid foundation of molecular and cellular data.
Caption: A high-level overview of the phased experimental workflow for MoA studies.
Phase 1: In Vitro Characterization – Target Engagement and Selectivity
The initial goal is to determine if the precursor or its potential metabolites directly interact with SERT and to assess their selectivity against other key monoamine transporters.
Radioligand Binding Assays
This is the gold-standard method for quantifying the affinity of a compound for a specific receptor or transporter.[16] The principle is competitive displacement: measuring how effectively the test compound displaces a known high-affinity radioligand from the target.[16][17][18]
Experimental Protocol: Competitive Radioligand Binding for hSERT
-
Materials:
-
Membrane Preparation: Membranes from HEK293 or CHO cells stably expressing human SERT (hSERT).[18][19]
-
Radioligand: [³H]Citalopram or another high-affinity SERT ligand.[18]
-
Test Compound: Citalopram precursor.
-
Reference Compound: (S)-Citalopram or Fluoxetine.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[17][18]
-
Wash Buffer: Ice-cold Assay Buffer.[17]
-
Non-specific Control: High concentration (e.g., 10 µM) of a non-radiolabeled SSRI.[18]
-
Apparatus: 96-well plates, cell harvester, scintillation counter.
-
-
Procedure:
-
In a 96-well plate, set up triplicate wells for Total Binding (buffer only), Non-specific Binding (non-specific control), and a range of concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).[17]
-
Add the radioligand to all wells at a concentration near its dissociation constant (Kd).
-
Add the hSERT membrane preparation (typically 5-20 µg of protein per well).[18][20]
-
Incubate the plate for 60-120 minutes at room temperature to reach equilibrium.[18][20]
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter, trapping the membranes. Wash filters with ice-cold wash buffer to remove unbound radioligand.[17][20]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the inhibitory constant (Ki) from the IC50 value (the concentration of test compound that displaces 50% of the specific binding) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.[17]
-
Causality and Interpretation: A low Ki value indicates high binding affinity. This experiment directly confirms target engagement. To build a selectivity profile, this assay must be repeated for the dopamine transporter (DAT) and norepinephrine transporter (NET).
Data Presentation: Transporter Binding Affinity Profile
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | SERT/NET Selectivity | SERT/DAT Selectivity |
| (S)-Citalopram | 1.8 | >1000 | >1000 | >550 | >550 |
| Precursor X | 50.2 | 850 | >2000 | 16.9 | >39.8 |
| Metabolite Y | 4.5 | >1500 | >3000 | >333 | >667 |
This is example data. Actual results will vary. A high selectivity ratio (e.g., NET Ki / SERT Ki) is characteristic of an SSRI.
Phase 2: Cellular Assays – Functional Inhibition of Reuptake
Binding does not equal function. The next critical step is to determine if the precursor's binding to SERT translates into functional inhibition of serotonin transport into a cell.
Neurotransmitter Uptake Assays
These assays measure the actual transport of a substrate into cells expressing the transporter. Traditionally, this involved radioactive substrates like [³H]5-HT.[19] Modern methods often use fluorescent substrates that are quenched in the extracellular medium but fluoresce upon entering the cell, allowing for a real-time, no-wash kinetic measurement.[21][22][23][24]
Experimental Protocol: Fluorescence-Based SERT Uptake Inhibition Assay
-
Materials:
-
Cells: HEK293 or JAR cells endogenously or recombinantly expressing hSERT, plated in 96- or 384-well black, clear-bottom plates.[19][22]
-
Assay Kit: Commercial neurotransmitter transporter uptake assay kit (containing fluorescent substrate and masking dye).[21][22]
-
Test Compound: Citalopram precursor.
-
Reference Inhibitor: (S)-Citalopram.
-
Apparatus: Fluorescence microplate reader capable of bottom-reading and kinetic measurements.
-
-
Procedure:
-
Plate cells and allow them to form a confluent monolayer.[22]
-
Remove culture medium and pre-incubate the cells with a range of concentrations of the test compound or reference inhibitor for 10-15 minutes at 37°C.[21]
-
Add the fluorescent substrate/masking dye solution to all wells.
-
Immediately place the plate in the reader and begin kinetic measurement of intracellular fluorescence over 20-30 minutes.
-
-
Data Analysis:
-
The rate of uptake is determined from the slope of the fluorescence-versus-time curve.
-
Plot the percentage inhibition of the uptake rate against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, representing the concentration that causes 50% inhibition of serotonin uptake.
-
Trustworthiness of the Protocol: This protocol is self-validating. A known potent inhibitor like (S)-Citalopram serves as a positive control, while cells lacking the transporter or treated with the inhibitor at saturating concentrations define the baseline. The kinetic read provides richer data than a simple endpoint assay.[24]
Phase 3: In Vivo Assessment – Physiological and Behavioral Consequences
Positive in vitro and cellular results provide a strong rationale for advancing to in vivo studies. These experiments aim to answer three questions:
-
Is the precursor metabolized to citalopram or other active compounds in a living system?
-
Does administration of the precursor engage SERT in the brain?
-
Does this engagement lead to a predictable antidepressant-like behavioral effect?
Pharmacokinetics (PK) and Metabolite Identification
After administering the precursor to a rodent model (e.g., rat or mouse), blood and brain tissue are collected over time. Concentrations of the parent precursor, citalopram, and its metabolites (e.g., desmethylcitalopram) are quantified using LC-MS/MS. This is critical to determine if the precursor is a prodrug. Citalopram is primarily metabolized by CYP2C19 and CYP2D6.[6][9][25]
In Vivo Microdialysis
Microdialysis is a powerful technique for measuring neurotransmitter levels in specific brain regions of freely moving animals.[26][27][28] A probe with a semi-permeable membrane is implanted into a target brain region (e.g., the hippocampus or prefrontal cortex). Administration of an effective SERT inhibitor is expected to cause a significant, measurable increase in extracellular serotonin levels in the collected dialysate.[29]
Behavioral Models of Antidepressant Activity
Behavioral assays are used to assess the potential antidepressant efficacy of a compound. The Forced Swim Test (FST) is a widely used screening tool.[30][31][32][33]
Experimental Protocol: Mouse Forced Swim Test (FST)
-
Principle: Animals administered an effective antidepressant will spend more time actively trying to escape (swimming/climbing) and less time immobile, a state interpreted as "behavioral despair."[31][34]
-
Apparatus: A transparent cylinder filled with water (23-25°C).
-
Procedure:
-
Acclimate mice to the testing room.
-
Administer the citalopram precursor, vehicle control, or positive control (e.g., citalopram) via the appropriate route (e.g., intraperitoneal injection).
-
After a set pre-treatment time (e.g., 30-60 minutes), place each mouse individually into the water-filled cylinder for a 6-minute session.
-
Video record the session. The last 4 minutes are typically scored for time spent immobile.
-
-
Data Analysis:
-
Compare the mean immobility time between the treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.[30]
-
Expert Insight: The FST is a valuable screening tool but is not a model of depression itself.[34] A positive result indicates that the compound engages neurobiological systems relevant to antidepressant action. For compounds affecting both serotonin and norepinephrine, rats can be used, as climbing behavior is associated with noradrenergic activity and swimming with serotonergic activity.[31]
Synthesizing the Data: Building the MoA Narrative
The final step is to integrate the data from all phases to construct a complete MoA profile.
-
Scenario 1: The Prodrug. The precursor shows low in vitro affinity and functional activity, but in vivo studies reveal rapid and extensive conversion to citalopram, a corresponding increase in brain serotonin, and positive FST results. The MoA is clearly defined as a prodrug of citalopram.
-
Scenario 2: The Intrinsically Active Compound. The precursor itself demonstrates high affinity and functional inhibition at SERT in vitro. In vivo, the parent compound is detected in the brain at pharmacologically relevant concentrations, leading to increased serotonin and reduced immobility in the FST. The MoA is direct SERT inhibition.
-
Scenario 3: The Active Metabolite. The precursor is inactive in vitro, but in vivo PK reveals conversion to a novel metabolite (not citalopram). This metabolite, when synthesized and tested, shows potent SERT inhibition. The MoA is bioactivation to a novel active compound.
Conclusion
Elucidating the mechanism of action for a citalopram precursor requires a multi-faceted, hypothesis-driven approach. By systematically progressing from molecular target engagement to cellular function and finally to in vivo physiological and behavioral outcomes, researchers can build a robust and scientifically sound understanding of their compound's pharmacology. This structured methodology, grounded in self-validating protocols and a clear interpretation of causality, is essential for making informed decisions in the drug development pipeline.
References
- 2. What is the mechanism of Citalopram Hydrochloride? [synapse.patsnap.com]
- 3. What is the mechanism of Citalopram? [synapse.patsnap.com]
- 4. Citalopram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PharmGKB summary: citalopram pharmacokinetics pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Citalopram - Wikipedia [en.wikipedia.org]
- 10. Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serotonin transporter - Wikipedia [en.wikipedia.org]
- 12. Structure/function relationships in serotonin transporter: new insights from the structure of a bacterial transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Location and Structure of the Serotonin Transporter [web.williams.edu]
- 14. Structure, function and regulation of the 5-hydroxytryptamine (serotonin) transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. X-ray structures and mechanism of the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 22. moleculardevices.com [moleculardevices.com]
- 23. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 25. Citalopram and escitalopram plasma drug and metabolite concentrations: genome-wide associations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. In vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 28. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 32. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 33. Forced swimming test in mice: a review of antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
An In-depth Technical Guide to the Discovery and Synthesis of Citalopram's Core Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Citalopram, a cornerstone selective serotonin reuptake inhibitor (SSRI), marked a significant advancement in the treatment of major depressive disorder. Its synthesis, first achieved in 1972 by chemist Klaus Bøgesø at the Danish pharmaceutical company Lundbeck, represents a fascinating journey of chemical innovation.[1][2][3][4][5] This guide provides a detailed exploration of the discovery and historical evolution of the synthesis of citalopram's key chemical intermediates. We will dissect the critical chemical transformations, from the construction of the foundational phthalane scaffold to the installation of the characteristic cyano and dimethylaminopropyl groups. This analysis delves into the causality behind experimental choices, highlights the challenges of industrial scale-up, and traces the path from the original racemic mixture to the enantiomerically pure escitalopram.
The Genesis of Citalopram: A Historical Perspective
The story of citalopram begins at Lundbeck in the early 1970s.[1][4] Klaus Bøgesø and his team were engaged in synthesizing derivatives of the phenylpropylamine backbone, aiming to develop antidepressants with improved safety and efficacy profiles over existing tricyclic antidepressants.[4] This research culminated in the synthesis of citalopram in 1972.[1][2] After extensive preclinical and clinical development, it was first marketed in Denmark in 1989 as Cipramil and later in the US in 1998 as Celexa.[1][2] The original patent expired in 2003, paving the way for generic versions.[1][2] A pivotal moment in the citalopram story was the recognition that the therapeutic antidepressant effect resided almost exclusively in the (S)-enantiomer.[1][4] This discovery led Lundbeck to develop and market escitalopram, the isolated (S)-enantiomer, which offered enhanced efficacy.[4]
The Architectural Core: Synthesis of 5-Cyanophthalide
The journey to citalopram begins with the synthesis of its key building block, 5-cyanophthalide. This intermediate provides the essential phthalane (1,3-dihydroisobenzofuran) core and the crucial cyano group. Historically, various synthetic routes have been developed, often starting from readily available materials like terephthalic acid or 5-carboxyphthalide.[6]
One common and industrially relevant approach involves the conversion of 5-carboxyphthalide to 5-cyanophthalide. This transformation typically proceeds through an amide intermediate.
Workflow: Conversion of 5-Carboxyphthalide to 5-Cyanophthalide
References
An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Fluorophenyl)-5-cyanophthalan
Introduction: The Significance of 1-(4-Fluorophenyl)-5-cyanophthalan in Pharmaceutical Analysis
1-(4-Fluorophenyl)-5-cyanophthalan, systematically named 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile and commonly identified as a process-related impurity of the widely prescribed antidepressant Citalopram (Citalopram Impurity C), is a molecule of significant interest to researchers, scientists, and drug development professionals.[1][2][3] The control of such impurities is a critical aspect of pharmaceutical development and manufacturing, as mandated by regulatory bodies worldwide. Understanding the physicochemical properties of these impurities is not merely an academic exercise; it is fundamental to developing robust analytical methods for their detection and quantification, ensuring the safety and efficacy of the final drug product.
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(4-Fluorophenyl)-5-cyanophthalan. We will delve into its solubility, dissociation constant (pKa), lipophilicity (logP), and melting point. Beyond a simple listing of data, this guide will explain the causality behind the experimental choices for determining these properties and provide detailed, field-proven protocols. The insights provided herein are designed to be directly applicable to a laboratory setting, aiding in method development, validation, and troubleshooting.
Molecular Identity and Structure
A foundational understanding of a molecule's identity is paramount before delving into its physicochemical characteristics.
| Identifier | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | 1-(4-Fluorophenyl)-5-cyanophthalan, Citalopram Impurity C | [1] |
| CAS Number | 372941-54-3 | [1][3] |
| Molecular Formula | C₁₅H₁₀FNO | N/A |
| Molecular Weight | 239.24 g/mol | N/A |
The presence of a fluorophenyl group, a nitrile moiety, and a phthalan core imparts specific chemical characteristics that govern its behavior in various environments.
Synthesis and Formation
1-(4-Fluorophenyl)-5-cyanophthalan is primarily formed as an impurity during the synthesis of Citalopram. One of the key synthetic routes to Citalopram involves the use of this compound as a key intermediate. This intermediate is then reacted with 3-(dimethylamino)propyl chloride to yield Citalopram. Incomplete reaction or side reactions can lead to the presence of unreacted starting material, 1-(4-Fluorophenyl)-5-cyanophthalan, in the final drug substance. A generalized synthetic pathway is outlined below.
Physicochemical Properties and Their Determination
The following sections provide a detailed exploration of the key physicochemical properties of 1-(4-Fluorophenyl)-5-cyanophthalan. Due to the limited availability of direct experimental data for this specific impurity, a combination of established analytical principles and in-silico predictions will be utilized.
Solubility
Theoretical Background and Importance: Aqueous solubility is a critical determinant of a substance's behavior in biological systems and analytical solutions. For a pharmaceutical impurity, its solubility influences its potential to co-precipitate with the active pharmaceutical ingredient (API), its clearance during manufacturing processes, and its chromatographic behavior.
Predicted Solubility Data:
| Parameter | Predicted Value | Method |
| Aqueous Solubility | Low | Inferred from structural similarity to Citalopram and presence of hydrophobic groups |
| Solubility in Organic Solvents | Higher in polar aprotic solvents (e.g., Acetonitrile, DMSO) | Based on general principles of organic chemistry |
Experimental Protocol: Equilibrium Shake-Flask Method
This method is considered the gold standard for determining thermodynamic solubility.[4][5][6][7][8]
Protocol Steps:
-
Preparation of Saturated Solution:
-
Add an excess amount of 1-(4-Fluorophenyl)-5-cyanophthalan to a series of vials containing buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological and chromatographic conditions.[7]
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[4][7] The time to equilibrium should be established in preliminary experiments by sampling at various time points until the concentration plateaus.[7]
-
-
Phase Separation:
-
Separate the undissolved solid from the solution by centrifugation at a high speed, followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid overestimation of solubility due to the presence of fine particles.[8]
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately determine the solubility.
-
Dissociation Constant (pKa)
Theoretical Background and Importance: The pKa value indicates the strength of an acid or a base and determines the extent of ionization of a molecule at a given pH. For 1-(4-Fluorophenyl)-5-cyanophthalan, which does not possess strongly acidic or basic functional groups, the pKa is not expected to be a dominant factor in its aqueous solubility profile under typical physiological or chromatographic pH ranges. However, a predictive analysis is still valuable.
Predicted pKa Data:
| Parameter | Predicted Value | Method |
| pKa | Not predicted to have a significant pKa in the aqueous range of 1-14 | In-silico prediction based on the absence of ionizable functional groups |
Experimental Protocol: Potentiometric Titration (as per OECD Guideline 112)
While not expected to yield a pKa in the aqueous range, this protocol outlines the standard procedure.[9][10][11]
Protocol Steps:
-
Solution Preparation:
-
Dissolve a precisely weighed amount of the compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile if aqueous solubility is low.
-
Ensure the solution is free of dissolved carbon dioxide by purging with an inert gas like nitrogen.
-
-
Titration:
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) using an automated titrator.
-
Record the pH of the solution after each addition of the titrant.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is determined from the inflection point of the titration curve. For a monoprotic acid, the pKa is the pH at which half of the acid has been neutralized.
-
Lipophilicity (logP)
Theoretical Background and Importance: The partition coefficient (P) or its logarithmic form (logP) is a measure of a compound's differential solubility in a biphasic system of an organic solvent (typically n-octanol) and water. It is a key indicator of a drug's ability to cross cell membranes and is a critical parameter in ADME (Absorption, Distribution, Metabolism, and Excretion) studies. For an impurity, logP influences its chromatographic retention and potential for bioaccumulation.
Predicted logP Data:
| Parameter | Predicted Value | Method |
| logP | 3.5 - 4.5 | In-silico prediction (e.g., using ALOGPS, ChemDraw) |
Experimental Protocol: Shake-Flask Method (as per OECD Guideline 107)
This is the traditional and most widely accepted method for logP determination.[12][13][14][15][16]
Protocol Steps:
-
Solvent Preparation:
-
Pre-saturate n-octanol with water and water with n-octanol by shaking them together for at least 24 hours, followed by separation of the two phases.
-
-
Partitioning:
-
Dissolve a known amount of 1-(4-Fluorophenyl)-5-cyanophthalan in one of the pre-saturated phases.
-
Add a known volume of the other pre-saturated phase to a flask.
-
Shake the flask for a sufficient time to allow for partitioning equilibrium to be reached (this should be determined experimentally).
-
-
Phase Separation and Quantification:
-
Allow the two phases to separate completely, aided by centrifugation if necessary.
-
Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique like HPLC-UV.
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of P.
-
Melting Point
Theoretical Background and Importance: The melting point of a crystalline solid is the temperature at which it changes state from solid to liquid. It is a fundamental physical property that provides an indication of the purity of a compound. A sharp melting point range is characteristic of a pure substance, while impurities tend to broaden and depress the melting point.
Predicted Melting Point Data:
| Parameter | Predicted Value (°C) | Method |
| Melting Point | 130 - 150 | In-silico prediction (e.g., using ACD/Labs Percepta) |
Experimental Protocol: Capillary Melting Point Method
This is a simple and widely used technique for determining the melting point of a solid.[17][18][19][20][21]
Protocol Steps:
-
Sample Preparation:
-
Measurement:
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample slowly, at a rate of 1-2 °C per minute near the expected melting point, to ensure accurate determination.[18]
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting). This range is the melting point of the compound.[18]
-
Stability Profile
The stability of a pharmaceutical impurity is crucial for establishing appropriate storage conditions for reference standards and for developing stability-indicating analytical methods. Forced degradation studies are employed to understand the degradation pathways of a substance under various stress conditions.
Forced Degradation Studies: Forced degradation studies on Citalopram have shown that it is susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic conditions.[22][23] While specific data for 1-(4-Fluorophenyl)-5-cyanophthalan is not readily available, it is reasonable to infer that it may exhibit some sensitivity to similar conditions, particularly strong acid or base hydrolysis of the nitrile group.
Stability-Indicating HPLC Method: A robust stability-indicating HPLC method is essential to separate the intact impurity from any potential degradation products. Such a method should be developed and validated according to ICH guidelines. A typical reversed-phase HPLC method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[24][25][26] The method must be able to resolve 1-(4-Fluorophenyl)-5-cyanophthalan from Citalopram and other known impurities and degradation products.
Conclusion
This technical guide has provided a comprehensive examination of the critical physicochemical properties of 1-(4-Fluorophenyl)-5-cyanophthalan. While direct experimental data for this specific impurity is scarce, we have leveraged established analytical principles, in-silico predictions, and detailed experimental protocols to build a robust understanding of its behavior. The provided methodologies for determining solubility, pKa, logP, and melting point are grounded in authoritative guidelines and best practices, offering a practical resource for researchers and scientists in the pharmaceutical industry. A thorough characterization of such impurities is a cornerstone of modern drug development, ensuring the quality, safety, and efficacy of therapeutic products.
References
- 1. Citalopram EP Impurity C | 372941-54-3 | SynZeal [synzeal.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. vivanls.com [vivanls.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. pharmatutor.org [pharmatutor.org]
- 6. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 7. who.int [who.int]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 13. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 15. LogP / LogD shake-flask method [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. jk-sci.com [jk-sci.com]
- 19. library.aocs.org [library.aocs.org]
- 20. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 21. waxpedia.org [waxpedia.org]
- 22. scielo.br [scielo.br]
- 23. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 24. Development and optimization of an HPLC analysis of citalopram and its four nonchiral impurities using experimental design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. tijer.org [tijer.org]
- 26. ijpsr.com [ijpsr.com]
An In-Depth Technical Guide to the Solubility of 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the solubility of 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, a key intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI), Citalopram.[1][2] Understanding the solubility of this intermediate is critical for its efficient synthesis, purification, and handling during the drug manufacturing process. This document will delve into the physicochemical properties of the compound, theoretical considerations for its solubility in various organic solvents, and a detailed experimental protocol for its determination.
Introduction: The Significance of Solubility in Pharmaceutical Synthesis
The solubility of a pharmaceutical intermediate like this compound is a fundamental parameter that influences several aspects of process chemistry and drug development. Key considerations include:
-
Reaction Kinetics and Yield: The rate and extent of a chemical reaction are often dependent on the concentration of the reactants in solution. Poor solubility can lead to slower reaction times and reduced yields.
-
Purification and Crystallization: The choice of solvent for crystallization is dictated by the solubility of the compound at different temperatures. A suitable solvent will allow for high recovery of the pure compound upon cooling.
-
Process Efficiency and Cost: Inefficient dissolution can lead to larger solvent volumes, increased energy consumption, and longer processing times, all of which contribute to higher manufacturing costs.
-
Analytical Method Development: Accurate solubility data is essential for developing analytical methods, such as High-Performance Liquid Chromatography (HPLC), for monitoring reaction progress and assessing purity.
This guide will provide the foundational knowledge for researchers to effectively work with this compound and make informed decisions regarding solvent selection.
Physicochemical Properties of this compound
Understanding the inherent physicochemical properties of a compound is the first step in predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀FNO | [2][3] |
| Molecular Weight | 239.24 g/mol | [3] |
| Appearance | Solid (form may vary) | [3] |
| CAS Number | 64169-67-1 | [2][3] |
The structure of this compound, characterized by a fluorophenyl group, a dihydroisobenzofuran core, and a nitrile group, suggests a molecule with moderate polarity. The presence of the polar nitrile and ether functionalities, combined with the largely nonpolar aromatic rings, indicates that its solubility will be highly dependent on the nature of the organic solvent.
Theoretical Framework for Predicting Solubility
While experimental determination is the gold standard, a theoretical understanding of solute-solvent interactions can guide the selection of appropriate solvents. The principle of "like dissolves like" is a useful starting point.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While the target molecule does not have strong hydrogen bond donors, the oxygen and nitrogen atoms can act as acceptors. Therefore, some solubility in these solvents is expected.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents have permanent dipoles but do not donate hydrogen bonds. The polarity of these solvents will likely lead to favorable dipole-dipole interactions with the polar functionalities of the intermediate, suggesting good solubility.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weaker van der Waals forces. The large nonpolar surface area of the aromatic rings in the intermediate suggests that it will have some solubility in these solvents, although likely less than in polar aprotic solvents.
The final drug, Citalopram, and its hydrobromide salt are known to be soluble in ethanol and sparingly soluble in water.[4][5] While not the same molecule, this provides a clue that the core structure has some affinity for polar protic solvents.
Experimental Determination of Solubility: A Step-by-Step Protocol
The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[6][7] This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature.
Materials and Equipment
-
This compound (solid)
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, toluene, hexane)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Shaking incubator or orbital shaker with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for solubility determination via the shake-flask method.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
To each vial, add a precise volume of the selected organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand to confirm the required duration.
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow them to stand undisturbed for a sufficient time for the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved particles.
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the calibration standards and the diluted samples by HPLC.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted supernatant by applying the dilution factor. This value represents the solubility of the compound in the specific solvent at the experimental temperature.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise manner, typically in a table format.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solvent Class | Solubility (mg/mL) |
| Methanol | Polar Protic | [Experimental Value] |
| Ethanol | Polar Protic | [Experimental Value] |
| Acetone | Polar Aprotic | [Experimental Value] |
| Acetonitrile | Polar Aprotic | [Experimental Value] |
| Toluene | Nonpolar | [Experimental Value] |
| Hexane | Nonpolar | [Experimental Value] |
The results can then be interpreted in the context of the theoretical predictions. For instance, higher solubility in polar aprotic solvents would confirm the importance of dipole-dipole interactions for the dissolution of this compound. This information is invaluable for selecting appropriate solvents for synthesis, purification, and formulation.
Conclusion
While publicly available quantitative data on the solubility of this compound in organic solvents is limited, this guide provides a robust framework for its determination. By understanding the physicochemical properties of the compound and applying the detailed experimental protocol, researchers can generate the necessary data to optimize their processes. The principles and methodologies outlined herein are fundamental to good scientific practice in the field of drug development and will empower researchers to handle this important pharmaceutical intermediate with confidence and efficiency.
References
- 1. This compound | 64169-67-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. This compound - Acanthus Research [acanthusresearch.com]
- 3. This compound [cymitquimica.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Citalopram | C20H21FN2O | CID 2771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]
A Technical Guide to 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile: Synthesis, Characterization, and Application
Abstract
This technical guide provides an in-depth analysis of 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, a pivotal chemical intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs). The document is structured to serve researchers, chemists, and pharmaceutical development professionals, offering a comprehensive overview of the compound's physicochemical properties, established synthetic protocols, analytical characterization methods, and its critical role in the production of Citalopram and its S-enantiomer, Escitalopram. By elucidating the causality behind experimental choices and grounding protocols in established chemical principles, this guide aims to be an authoritative resource for professionals engaged in antidepressant drug development and manufacturing.
Compound Identification and Physicochemical Properties
This compound, also known as 5-Cyano-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran, is a key advanced intermediate in pharmaceutical manufacturing. Its identity and core properties are fundamental to its handling, reaction optimization, and quality control.
The molecular formula of the compound is C₁₅H₁₀FNO, and it has a molecular weight of approximately 239.24 g/mol .[1][2] It typically presents as a white to off-white or light yellow solid, crystalline powder, or neat substance.[2]
| Property | Value | Source(s) |
| IUPAC Name | 1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile | [1] |
| CAS Number | 64169-67-1 | [1][3][4] |
| Molecular Formula | C₁₅H₁₀FNO | [1][3][4] |
| Molecular Weight | 239.24 g/mol | [1][2] |
| Appearance | White to light yellow powder/crystal | |
| Purity | >95.0% (GC) | |
| Melting Point | 98.0 to 102.0 °C | |
| Storage | +5°C or 2-8°C Refrigerator | [1][2] |
A comprehensive list of synonyms includes 1-(4-Fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile, 1-(4-Fluorophenyl)-5-cyanophthalan, and LU 17-046.[1][4]
Strategic Importance in Pharmaceutical Synthesis
The primary significance of this compound lies in its role as a direct precursor to Citalopram, a widely prescribed SSRI for the treatment of major depressive disorder.[5] Citalopram itself is chemically named 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile.[6][7]
The synthesis of Citalopram from this intermediate involves a crucial alkylation step. The carbon atom at the 1-position of the isobenzofuran ring, which already bears the 4-fluorophenyl group, is deprotonated to form a nucleophilic anion. This anion is then reacted with a 3-(dimethylamino)propyl halide (typically the chloride) to append the side chain, yielding the final active pharmaceutical ingredient (API).[8]
This synthetic approach is highly valued in pharmaceutical manufacturing for its efficiency and convergence, allowing for the late-stage introduction of the amine side chain.
Synthetic Methodology: A Validated Protocol
The preparation of this compound is a multi-step process that demands precise control over reaction conditions to ensure high yield and purity. While various routes exist, a common and scalable approach begins with simpler phthalide precursors.
Expert Insight: Rationale for the Synthetic Route
The choice of starting materials and reagents is dictated by principles of atom economy, scalability, and the need to avoid undesirable side reactions. For instance, the conversion of a bromo- or chloro-phthalane derivative to the nitrile is a critical step. While classic methods might use harsh reagents like copper cyanide in high-boiling solvents, modern adaptations may employ palladium-catalyzed cyanation reactions, which offer milder conditions and higher functional group tolerance, though at a potentially higher cost.[8] The protocol outlined below represents a robust and commonly cited pathway.
Step-by-Step Synthesis Protocol
This protocol describes the conversion of a 5-halophthalane derivative to the target nitrile.
-
Reaction Setup:
-
To a dry, inert-atmosphere reaction vessel equipped with a magnetic stirrer, reflux condenser, and thermometer, add the starting material, 1-(4-fluorophenyl)-5-bromo-1,3-dihydroisobenzofuran.
-
Add a suitable solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile.[8]
-
Scientist's Note: The choice of solvent is critical. DMF is an excellent polar aprotic solvent that effectively solubilizes the reactants and cyanide salts, but its high boiling point can complicate product isolation. Acetonitrile offers a lower boiling point for easier removal.
-
-
Cyanation Reaction:
-
Add copper(I) cyanide (CuCN) or a combination of potassium cyanide (KCN) and a catalyst to the mixture.[8] The amount should be in slight molar excess relative to the bromo- Citalopram is a selective, centrally acting serotonin (5-hydroxytryptamine; 5HT) reuptake inhibitor having antidepressant activity. This activity has been described, e.g., in J. Hyttel, Prog. Neuro-Psychopharmacol. & Biol. Psychiat., 1982, 6, 277-295 and A. Gravem, Acta Psychiatr. Scand., 1987, 75, 478-486.[9]
-
Heat the reaction mixture to reflux (temperature will depend on the solvent choice) and maintain for several hours (e.g., 8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8]
-
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product and quench the reactive cyanide species.
-
Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.[8]
-
Combine the organic layers and wash sequentially with water and brine to remove residual solvent and inorganic salts.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel to afford the final product as a pure, crystalline solid.
-
Analytical Characterization and Quality Control
To ensure the identity, purity, and quality of this compound, a suite of analytical techniques is employed. These methods form a self-validating system, where orthogonal techniques confirm the results of one another.
| Technique | Purpose | Expected Results |
| ¹H-NMR | Structural Confirmation | Provides information on the number and environment of protons, confirming the arrangement of the aromatic and aliphatic parts of the molecule.[1] |
| Mass Spectrometry (MS) | Molecular Weight Verification | The molecular ion peak should correspond to the calculated molecular weight (239.24 Da).[1] |
| Gas Chromatography (GC) | Purity Assessment | Determines the percentage purity of the compound and identifies any volatile impurities. |
| Melting Point | Purity Indication | A sharp melting point within a narrow range (e.g., 98.0-102.0 °C) indicates high purity. |
| FT-IR Spectroscopy | Functional Group Identification | Shows characteristic absorption bands for the nitrile (C≡N) group, the C-O-C ether linkage, and the aromatic C-H and C-F bonds. |
graph "QC_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];"Start" [label="Synthesized Batch", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Purity" [label="Purity Check (GC)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Identity" [label="Identity Confirmation", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "NMR" [label="¹H-NMR", fillcolor="#FFFFFF", fontcolor="#202124"]; "MS" [label="Mass Spec", fillcolor="#FFFFFF", fontcolor="#202124"]; "FTIR" [label="FT-IR", fillcolor="#FFFFFF", fontcolor="#202124"]; "Result" [label="Pass/Fail Decision", shape=octagon, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "End" [label="Batch Release", shape=house, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Purity"; "Purity" -> "Identity" [label="If >95% Pure"]; "Identity" -> "NMR"; "Identity" -> "MS"; "Identity" -> "FTIR"; {"NMR", "MS", "FTIR"} -> "Result" [label="Compare to Reference"]; "Result" -> "End" [label="If Pass"]; }
Safety, Handling, and Storage
Proper handling and storage are paramount for maintaining the integrity of the compound and ensuring laboratory safety.
-
Hazard Statements: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332). It is also known to cause skin and serious eye irritation (H315, H319).
-
Precautionary Measures: Use only in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Avoid breathing dust and wash hands thoroughly after handling.
-
Storage: The material should be stored in a tightly sealed container in a refrigerator at temperatures between +5°C and 2-8°C.[1][2]
References
- 1. This compound | CAS Number 64169-67-1 [klivon.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound - Acanthus Research [acanthusresearch.com]
- 4. This compound [cymitquimica.com]
- 5. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile monohydrobromide | C20H22BrFN2O | CID 23657881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. US6753433B2 - Process for the preparation of 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile - Google Patents [patents.google.com]
The Unseen Players: A Technical Guide to the Biological Activity of Citalopram Intermediates
For researchers, scientists, and drug development professionals, a comprehensive understanding of an active pharmaceutical ingredient (API) extends beyond its final form. The synthetic route, populated by a series of chemical intermediates, can hold crucial information regarding potential biological activities, toxicological profiles, and even opportunities for novel therapeutic agents. This guide provides an in-depth exploration of the biological landscape of the intermediates in the synthesis of citalopram, a widely prescribed selective serotonin reuptake inhibitor (SSRI).
While the pharmacological profile of citalopram and its metabolites is well-documented, the biological activities of its synthetic precursors remain largely uncharted territory in publicly available literature. This guide, therefore, serves a dual purpose: to consolidate what is known and to provide a practical framework for the investigation of these "unseen players." We will delve into the established synthesis of citalopram, characterize its key intermediates, and, through the lens of structure-activity relationships (SAR), infer their potential for biological interactions. Crucially, we will also provide detailed experimental protocols for the direct assessment of their activity at the serotonin transporter (SERT), empowering researchers to fill the existing knowledge gaps.
Citalopram: A Selective Serotonin Reuptake Inhibitor
Citalopram exerts its antidepressant effects by selectively inhibiting the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft, thereby increasing the concentration of this neurotransmitter available to bind to postsynaptic receptors.[1] This action is primarily mediated through its high-affinity binding to the serotonin transporter (SERT).[2] The therapeutic efficacy of citalopram is predominantly attributed to its (S)-enantiomer, escitalopram.[3]
The Synthetic Pathway: Unveiling the Intermediates
The synthesis of citalopram involves a multi-step process, with several key intermediates. A common synthetic route starts from 5-cyanophthalide.[4]
Diagram: Simplified Synthetic Pathway of Citalopram
Caption: A simplified schematic of a common synthetic route to citalopram, highlighting key intermediates.
Key Intermediate: 5-Cyanophthalide
Chemical Structure and Properties:
-
IUPAC Name: 1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile
-
CAS Number: 82104-74-3
-
Molecular Formula: C₉H₅NO₂
-
Molecular Weight: 159.14 g/mol
Known Biological Activity and Toxicology:
| Toxicological Data for 5-Cyanophthalide | |
| Acute Oral Toxicity (LD50, rat) | 2172.98 mg/kg |
| Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled. |
| Precautionary Statements | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. |
Data sourced from safety data sheets.[1]
Inferred Biological Activity (SAR-based):
Based on its structure, 5-cyanophthalide lacks the key pharmacophoric features of citalopram responsible for high-affinity SERT binding. Specifically, it does not possess the tertiary amine side chain which is crucial for interaction with the transporter. Therefore, it is highly unlikely that 5-cyanophthalide exhibits significant direct activity at the serotonin transporter.
Key Intermediate: 4-(4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile
Chemical Structure and Properties:
-
CAS Number: 103146-26-5
-
Molecular Formula: C₂₀H₂₃FN₂O₂
-
Molecular Weight: 342.41 g/mol
Known Biological Activity and Toxicology:
Similar to 5-cyanophthalide, specific pharmacological data for this intermediate is scarce. It is recognized as an impurity in the synthesis of escitalopram.[6] GHS classification indicates that it is harmful if swallowed and may cause an allergic skin reaction.[7]
Inferred Biological Activity (SAR-based):
This intermediate is structurally much closer to the final citalopram molecule. It contains the 4-fluorophenyl group and the dimethylaminopropyl side chain, both of which are critical for SERT binding. However, the isobenzofuran ring system of citalopram has not yet been formed, and the presence of the hydroxymethyl and hydroxy groups will significantly alter the molecule's conformation and electronic properties. It is plausible that this intermediate may have some affinity for SERT, albeit likely lower than that of citalopram itself. The open-chain structure may not fit as optimally into the SERT binding pocket as the rigid, bicyclic structure of citalopram.
Experimental Protocols for Determining Biological Activity
To address the gap in our understanding of the biological activity of citalopram intermediates, the following experimental protocols are provided as a guide for researchers.
Diagram: Experimental Workflow for Assessing Intermediate Activity
Caption: A workflow for the in vitro characterization of the biological activity of citalopram intermediates.
SERT Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of the test compounds for the serotonin transporter.
Materials:
-
HEK293 cells stably expressing human SERT (hSERT)
-
[³H]Citalopram (radioligand)
-
Test intermediates (e.g., 5-cyanophthalide, 4-(4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile)
-
Citalopram (as a positive control)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Scintillation fluid
-
Scintillation counter
-
96-well plates
-
Cell harvester
Procedure:
-
Cell Membrane Preparation:
-
Culture HEK293-hSERT cells to confluency.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of [³H]Citalopram.
-
Add increasing concentrations of the test intermediate or unlabeled citalopram.
-
For non-specific binding, add a high concentration of unlabeled citalopram.
-
Add the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Harvesting and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Serotonin Reuptake Inhibition Assay
This protocol measures the functional ability of the test compounds to inhibit the uptake of serotonin into cells expressing SERT.
Materials:
-
HEK293 cells stably expressing hSERT
-
[³H]Serotonin (substrate)
-
Test intermediates
-
Citalopram (as a positive control)
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation fluid
-
Scintillation counter
-
24-well plates
Procedure:
-
Cell Culture:
-
Plate HEK293-hSERT cells in 24-well plates and grow to confluency.
-
-
Uptake Assay:
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with increasing concentrations of the test intermediate or citalopram for a short period (e.g., 10-15 minutes).
-
Add a fixed concentration of [³H]Serotonin to each well.
-
Incubate for a short period to allow for serotonin uptake (e.g., 5-10 minutes).
-
-
Termination and Lysis:
-
Rapidly wash the cells with ice-cold uptake buffer to stop the uptake process.
-
Lyse the cells with a lysis buffer (e.g., 1% SDS).
-
-
Counting:
-
Transfer the cell lysates to scintillation vials with scintillation fluid.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of serotonin uptake inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value for each compound.
-
Conclusion and Future Directions
The biological activity of citalopram intermediates represents a significant knowledge gap in the field of antidepressant research and development. While toxicological data for some of these compounds is available, their pharmacological profiles, particularly their interaction with the serotonin transporter, remain largely unexplored. This guide has provided a comprehensive overview of the known information and, more importantly, a practical framework for researchers to investigate these "unseen players."
By employing the detailed experimental protocols outlined herein, scientists can elucidate the SERT binding affinities and reuptake inhibition potencies of citalopram's synthetic intermediates. Such studies will not only enhance our understanding of the structure-activity relationships of SERT ligands but also contribute to a more complete safety and pharmacological profile of the entire citalopram manufacturing process. Furthermore, these investigations could potentially uncover novel chemical entities with unique pharmacological properties, opening new avenues for drug discovery.
References
- 1. In vitro biotransformation of the selective serotonin reuptake inhibitor citalopram, its enantiomers and demethylated metabolites by monoamine oxidase in rat and human brain preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Citalopram--a review of pharmacological and clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. 4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile | C20H23FN2O2 | CID 10132164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. (S)-4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl… [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
A Robust, Stability-Indicating HPLC Method for the Analysis of 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note details a highly specific, validated, and stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile. This compound is a critical intermediate and potential impurity in the synthesis of Citalopram, a widely used antidepressant.[1] The developed method is crucial for quality control in pharmaceutical manufacturing and for stability assessment during drug development. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[2][3] Furthermore, forced degradation studies were conducted under various stress conditions as per ICH Q1A(R2) guidelines to establish the stability-indicating characteristics of the method.[4][5]
Introduction and Scientific Rationale
This compound is a key chemical entity associated with the synthesis of Citalopram, a selective serotonin reuptake inhibitor (SSRI).[1] Monitoring and controlling the levels of such related substances are paramount to ensuring the final drug product's purity, safety, and efficacy. A reliable analytical method is therefore indispensable for researchers, process chemists, and quality control analysts.
The primary objective of this work was to develop and validate an RP-HPLC method that is not only accurate and precise for quantification but also capable of separating the main analyte from potential degradation products. Such a "stability-indicating" method is a regulatory requirement and provides critical insights into the molecule's degradation pathways.[6] The selection of a C18 stationary phase provides a non-polar environment ideal for retaining the moderately non-polar analyte, while a buffered mobile phase ensures chromatographic consistency. The chosen UV detection wavelength of 239 nm corresponds to a strong absorbance maximum for the citalopram chromophore, ensuring high sensitivity.[7]
Recommended HPLC Methodology
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Chromatography Column: Agilent Eclipse C18 column (150 x 4.6 mm, 5 µm) or equivalent.
-
Chemicals: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Ammonium Acetate (Analytical Grade), Purified Water.
Chromatographic Conditions
The selection of these parameters is based on established methods for the parent compound, Citalopram, optimized for the specific analysis of this related substance.[8][9] An isocratic elution is chosen for its simplicity and robustness, which is ideal for routine quality control applications.
| Parameter | Recommended Setting | Causality and Rationale |
| Mobile Phase | 10mM Ammonium Acetate : Methanol (35:65 v/v) | This composition provides optimal retention and peak shape. Ammonium acetate is a volatile buffer, making the method compatible with LC-MS for further impurity identification if needed.[9] The pH of the buffer ensures consistent analyte ionization state. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time, resolution, and system pressure. |
| Column Temperature | 25 °C | Maintaining a constant, controlled temperature minimizes fluctuations in retention time and ensures method reproducibility. |
| Detection | UV at 239 nm | This wavelength provides high sensitivity for the analyte, based on the UV absorption profile of the core structure.[9] A PDA detector is recommended to assess peak purity. |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion and is suitable for the expected concentration range. |
| Run Time | 10 minutes | Sufficient time to allow for the elution of the main peak and any potential late-eluting impurities, ensuring a clean baseline for the next injection. |
Preparation of Solutions
-
Diluent: Mobile phase (10mM Ammonium Acetate : Methanol, 35:65 v/v).
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
Method Validation Protocol
The method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[10][11]
Specificity (Stability-Indicating)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. The protocol involves analyzing stressed samples (from the forced degradation study) to ensure that degradation product peaks are well-resolved from the main analyte peak. Peak purity analysis using a PDA detector should be performed to confirm the absence of co-eluting peaks.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Protocol: Prepare a series of at least five concentrations from the stock solution, ranging from 50% to 150% of the working standard concentration (e.g., 5, 7.5, 10, 12.5, and 15 µg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) must be ≥ 0.995.[3]
Accuracy (Recovery)
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol: Perform a recovery study by spiking a known concentration of the analyte into a blank sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the working standard concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.
-
Protocol (Repeatability): Analyze six independent preparations of the working standard solution (10 µg/mL) on the same day, under the same experimental conditions.
-
Protocol (Intermediate Precision): Repeat the analysis on a different day with a different analyst and/or different equipment.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be not more than 2.0%.
Limits of Detection (LOD) and Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Acceptance Criteria: The LOQ value should be verified for acceptable precision and accuracy.
Robustness
Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small changes to the method, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic content)
-
Column temperature (± 2 °C)
-
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the %RSD of the results should not significantly change.
Table 1: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze stressed samples; use PDA for peak purity. | No interference at the analyte's retention time. |
| Linearity | 5 concentrations (50-150% of nominal). | Correlation Coefficient (r²) ≥ 0.995. |
| Accuracy | 3 levels (80%, 100%, 120%), 3 replicates each. | Mean recovery: 98.0% - 102.0%. |
| Precision | Repeatability (n=6); Intermediate Precision (different day/analyst). | %RSD ≤ 2.0%. |
| LOQ | Determine via calibration curve slope; verify with precision/accuracy data. | Suitable precision and accuracy at the LOQ level. |
| Robustness | Vary flow rate, mobile phase composition, temperature. | System suitability remains within limits. |
Forced Degradation Study Protocol
Forced degradation (stress testing) studies are performed to identify likely degradation products, establish degradation pathways, and demonstrate the stability-indicating nature of the analytical method.[4][12] The goal is to achieve a target degradation of 5-20%.[4]
Preparation of Samples for Stressing
Prepare a solution of the analyte at a concentration of approximately 100 µg/mL. Subject this solution to the following conditions. A control sample, protected from stress conditions, should be analyzed concurrently.
-
Acid Hydrolysis: Add 1 mL of 0.1 M HCl to 1 mL of the sample solution. Heat at 60 °C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 10 µg/mL with diluent.
-
Base Hydrolysis: Add 1 mL of 0.1 M NaOH to 1 mL of the sample solution. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl and dilute to a final concentration of 10 µg/mL with diluent.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂ to 1 mL of the sample solution. Keep at room temperature for 24 hours. Dilute to a final concentration of 10 µg/mL with diluent.
-
Thermal Degradation: Expose the solid powder of the analyte in an oven at 105 °C for 24 hours. Prepare a 10 µg/mL solution from the stressed solid.
-
Photolytic Degradation: Expose the analyte solution (100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6] Dilute to a final concentration of 10 µg/mL.
Analysis of Stressed Samples
Analyze each stressed sample using the HPLC method described. Calculate the percentage degradation and evaluate the chromatograms for resolution between the parent peak and any degradant peaks.
Table 2: Representative Results of Forced Degradation Study
| Stress Condition | % Degradation (Example) | Observations |
| Acid Hydrolysis | ~15.2% | One major degradation peak observed at a lower retention time. |
| Base Hydrolysis | ~18.5% | Two major degradation peaks observed. |
| Oxidation | ~9.8% | One minor degradation peak observed. |
| Thermal | ~5.5% | Minimal degradation, indicating good thermal stability. |
| Photolytic | ~7.1% | Minor degradation peaks observed, suggesting some light sensitivity. |
Visualized Workflows
Diagram 1: HPLC Method Validation Workflow
Caption: Workflow for HPLC Method Validation as per ICH Q2(R1).
Diagram 2: Forced Degradation Study Workflow
Caption: Protocol for the Forced Degradation (Stress Testing) Study.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be simple, rapid, accurate, and robust for the quantitative determination of this compound. The comprehensive validation confirms its suitability for routine quality control analysis. Crucially, the successful separation of the parent analyte from its degradation products in forced degradation studies validates its status as a stability-indicating method. This protocol provides a reliable tool for drug development professionals to ensure the quality and stability of Citalopram and its related intermediates.
References
- 1. This compound - Acanthus Research [acanthusresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Development and optimization of an HPLC analysis of citalopram and its four nonchiral impurities using experimental design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. scribd.com [scribd.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. ijarsct.co.in [ijarsct.co.in]
Application Notes and Protocols for the Synthesis of Citalopram Utilizing 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of the selective serotonin reuptake inhibitor (SSRI), Citalopram. The protocols herein focus on the pivotal role of the intermediate, 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, a key building block in several efficient synthetic routes to the final active pharmaceutical ingredient (API).
Introduction: The Significance of Citalopram and its Synthesis
Citalopram is a widely prescribed antidepressant medication used in the management of major depressive disorder and other mood disorders.[1][2] Its therapeutic effect is attributed to its high selectivity in inhibiting the reuptake of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[1][3] The chemical structure of Citalopram, 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, features a unique bicyclic phthalan core.[1]
The synthesis of Citalopram has evolved over the years, with various strategies developed to improve yield, purity, and industrial scalability. A common and effective approach involves the use of this compound as a key intermediate. This pathway offers a convergent synthesis, allowing for the late-stage introduction of the dimethylaminopropyl side chain.
Synthetic Strategy Overview
The synthesis of Citalopram via this compound can be broadly divided into two key stages:
-
Formation of the Phthalan Core: Synthesis of this compound, typically starting from 5-cyanophthalide.
-
Side Chain Alkylation: Introduction of the 3-(dimethylamino)propyl group onto the phthalan core to yield Citalopram.
This document will provide detailed protocols for each of these stages, along with insights into the underlying chemistry, purification techniques, and analytical characterization.
Part 1: Synthesis of this compound
The formation of the phthalan core is a critical step that establishes the characteristic bicyclic structure of Citalopram. The most common precursor for this stage is 5-cyanophthalide.
Protocol 1: Grignard Reaction of 5-Cyanophthalide and Subsequent Reduction and Cyclization
This protocol outlines a widely employed method for the synthesis of the key intermediate.
Reaction Scheme:
Figure 1: Synthesis of the key phthalan intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Cyanophthalide | 159.14 | 100 g | 0.628 |
| 4-Fluorobromobenzene | 175.00 | 153.33 g | 0.876 |
| Magnesium Turnings | 24.31 | 25.33 g | 1.055 |
| Iodine | 253.81 | Catalytic amount | - |
| Tetrahydrofuran (THF), dry | 72.11 | 300 mL | - |
| Toluene, dry | 92.14 | 900 mL | - |
| Sodium Borohydride (NaBH₄) | 37.83 | To be determined | - |
| Phosphoric Acid (85%) | 98.00 | As required | - |
Step-by-Step Protocol:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel under a nitrogen atmosphere, add magnesium turnings (25.33 g) and a crystal of iodine. Add a small portion of a solution of 4-fluorobromobenzene (153.33 g) in dry THF (300 mL) to initiate the reaction. Once the reaction starts, add the remaining 4-fluorobromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Grignard Reaction with 5-Cyanophthalide: Cool the Grignard reagent to -4 to -2 °C. In a separate flask, prepare a suspension of 5-cyanophthalide (100 g) in dry toluene (900 mL). Add the 5-cyanophthalide suspension to the cold Grignard reagent solution slowly, maintaining the temperature below 10°C.[4] After the addition is complete, stir the reaction mixture at this temperature until the reaction is complete (monitored by TLC).
-
Work-up and Formation of the Benzophenone Intermediate: Quench the reaction by the slow addition of 20% aqueous ammonium chloride solution. Separate the organic layer. The resulting organic layer contains the 2-hydroxymethyl-4-cyano-(4'-fluorophenyl)benzophenone intermediate.
-
Reduction to the Diol: To the toluene solution containing the benzophenone intermediate, add an alcohol such as ethanol, followed by the portion-wise addition of sodium borohydride (NaBH₄) at a controlled temperature.[4] The amount of NaBH₄ will depend on the concentration of the intermediate. Stir the mixture until the reduction is complete (monitored by TLC).
-
Cyclization to the Phthalan Intermediate: After completion of the reduction, wash the reaction mixture with water. Separate the organic layer and add an acid catalyst, such as aqueous phosphoric acid.[4] Heat the mixture to effect cyclization to the desired this compound.
-
Purification of the Intermediate: The crude product can be purified by crystallization from a suitable solvent such as ethanol to yield the pure intermediate.[4]
Part 2: Synthesis of Citalopram via Alkylation
The final step in this synthetic route is the alkylation of the phthalan intermediate with a 3-(dimethylamino)propyl side chain.
Protocol 2: Alkylation of this compound
This protocol describes the introduction of the side chain to form Citalopram.
Reaction Scheme:
Figure 2: Final alkylation step to synthesize Citalopram.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 239.24 | 9.6 g | 0.040 |
| Sodium Hydride (NaH, 60% dispersion in oil) | 24.00 | 2.1 g | 0.053 |
| Dimethyl Sulfoxide (DMSO), dry | 78.13 | 105 mL | - |
| 3-Dimethylaminopropyl chloride | 121.62 | 5.3 g | 0.044 |
| Diethyl Ether | 74.12 | As required | - |
| 10% Aqueous Acetic Acid | - | As required | - |
| Aqueous Ammonia | - | As required | - |
| Isopropyl Ether | 102.17 | As required | - |
Step-by-Step Protocol:
-
Preparation of the Reaction Mixture: In a 250 mL three-necked round bottom flask under a nitrogen atmosphere, charge dry DMSO (90 mL) and sodium hydride (2.1 g of a 60% dispersion in paraffin oil).[5]
-
Deprotonation: Prepare a solution of this compound (9.6 g) in DMSO (15 mL) and add it to the NaH suspension. Stir the mixture for 10 minutes at room temperature to allow for deprotonation.[5]
-
Alkylation: Prepare a solution of 3-dimethylaminopropyl chloride (5.3 g) in DMSO (2.5 mL) and add it to the reaction mixture. Heat the contents to 40 °C for 50 minutes.[5]
-
Work-up and Extraction: Pour the reaction mixture into ice-cold water and extract with diethyl ether (2 x 20 mL). Extract the combined ether layers with 10% aqueous acetic acid.[5]
-
Isolation of Citalopram Base: Neutralize the aqueous acetic acid layer with aqueous ammonia. The liberated Citalopram base will precipitate or can be extracted into isopropyl ether.[5]
-
Purification and Crystallization: Dry the isopropyl ether extracts and evaporate the solvent under vacuum to obtain crude Citalopram as an oily residue. The crude base can be purified by crystallization from isopropyl ether to yield crystalline Citalopram.[5]
Purification and Characterization of Citalopram
The purity of the final Citalopram product is crucial for its pharmaceutical application. Several methods can be employed for purification and characterization.
Purification of Citalopram Base
Crude Citalopram base can be purified by various techniques to remove process-related impurities. One effective method involves adsorption onto a solid support.[6]
Protocol 3: Purification by Adsorption
-
Dissolve the crude Citalopram base (e.g., 10 g with 82% HPLC purity) in a 5% aqueous acetic acid solution (100 mL).[6]
-
Add a solid support such as celite (20 g) to the solution.[6]
-
Neutralize the mixture to a pH of about 9 with 5% sodium hydroxide.[6]
-
Stir the mixture for 3 hours at room temperature.
-
Filter the solid, which consists of Citalopram base adsorbed onto the celite.
-
The purified base can then be released from the support for further processing.
This method is particularly effective at removing 5-substituted intermediate contaminants.[6]
Analytical Characterization
The identity and purity of the synthesized Citalopram should be confirmed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC):
HPLC is a standard method for assessing the purity of Citalopram and quantifying any impurities.[7][8][9][10]
-
Typical HPLC Conditions:
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of Citalopram and its intermediates.[11][12]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compound and to identify any impurities.[11][13]
Safety and Handling
The synthesis of Citalopram involves the use of hazardous reagents and requires appropriate safety precautions.
-
Grignard Reagents: Highly reactive and flammable. Should be handled under an inert atmosphere (nitrogen or argon) in dry glassware.
-
Sodium Hydride: A flammable solid that reacts violently with water. Handle in a fume hood and away from moisture.
-
Solvents: Many of the solvents used (e.g., THF, diethyl ether, toluene) are flammable. Use in a well-ventilated area and away from ignition sources.
Always consult the Safety Data Sheets (SDS) for all reagents before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The synthesis of Citalopram utilizing this compound as a key intermediate is a robust and widely adopted strategy in pharmaceutical development. The protocols outlined in these application notes provide a detailed framework for the successful synthesis, purification, and characterization of this important antidepressant. By understanding the underlying chemical principles and adhering to the described procedures and safety precautions, researchers can confidently produce high-purity Citalopram for further investigation and development.
References
- 1. Citalopram | C20H21FN2O | CID 2771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Citalopram Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. US20050043550A1 - Process for the preparation of 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofuran carbonitrile - Google Patents [patents.google.com]
- 4. US20080119662A1 - One Spot Synthesis of Citalopram from 5-Cyanophthalide - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
- 6. EP1478638A1 - Purification of citalopram - Google Patents [patents.google.com]
- 7. High-performance liquid chromatography method for analyzing citalopram and desmethylcitalopram from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. rjptonline.org [rjptonline.org]
- 10. tijer.org [tijer.org]
- 11. researchgate.net [researchgate.net]
- 12. Chronic citalopram effects on the brain neurochemical profile and perfusion in a rat model of depression detected by the NMR techniques - spectroscopy and perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of citalopram or escitalopram and their demethylated metabolites in neonatal hair samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. sds.edqm.eu [sds.edqm.eu]
Application Note: A Detailed Protocol for the Synthesis of the Escitalopram Diol Intermediate via Sequential Grignard Reaction
Introduction: The Strategic Importance of Escitalopram and its Synthesis
Escitalopram, the (S)-enantiomer of citalopram, is a highly selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder and generalized anxiety disorder.[1][2] Its therapeutic efficacy resides almost exclusively in the (S)-enantiomer, which is significantly more potent at inhibiting serotonin reuptake than the (R)-enantiomer.[1][3] In fact, the R-enantiomer has been shown to counteract the therapeutic effects of escitalopram through an allosteric interaction with the serotonin transporter, making the synthesis of the enantiomerically pure form highly desirable.[4][5]
The synthesis of escitalopram often proceeds through a pivotal intermediate: (S)-4-(4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile, commonly referred to as the "diol" intermediate. A robust and well-established method to produce the racemic version of this diol involves a sequential, one-pot, double Grignard reaction starting from 5-cyanophthalide.[6][7][8] This application note provides a detailed, field-proven protocol for this critical transformation, grounded in established chemical principles and supported by authoritative literature. We will explore the underlying mechanism, provide a step-by-step experimental guide, and offer insights into process optimization and troubleshooting.
The Grignard Reaction: Mechanism and Rationale
The core of this synthesis is the sequential nucleophilic addition of two distinct Grignard reagents to the electrophilic carbonyl carbon of 5-cyanophthalide. The process can be understood in two primary stages:
-
First Addition & Ring Opening: The first Grignard reagent, 4-fluorophenylmagnesium bromide, attacks the lactone carbonyl of 5-cyanophthalide. This addition leads to the opening of the five-membered ring to form a magnesium salt of a ketone intermediate.[9] This step transforms the cyclic ester into a more reactive acyclic ketone.
-
Second Addition: The second Grignard reagent, 3-(dimethylamino)propylmagnesium chloride, is then introduced into the same reaction vessel. It performs a nucleophilic attack on the newly formed ketone carbonyl, yielding the di-magnesium salt of the desired tertiary alcohol (the diol).
-
Hydrolysis (Work-up): The reaction is quenched with a weak acid, such as an aqueous solution of ammonium chloride, to hydrolyze the magnesium alkoxides, yielding the final neutral diol product.[6][7]
This one-pot sequential addition is highly efficient, avoiding the need to isolate and purify the intermediate ketone, which streamlines the overall synthesis.[6][10]
Reaction Mechanism Diagram
Caption: Mechanism of sequential Grignard addition to 5-cyanophthalide.
Experimental Protocol
This protocol details the one-pot synthesis of racemic 4-(4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile from 5-cyanophthalide.
Materials and Reagents
| Reagent | Formula | M.W. | CAS No. | Notes |
| 5-Cyanophthalide | C₉H₅NO₂ | 159.14 | 82104-74-3 | Key starting material.[11] |
| Magnesium Turnings | Mg | 24.31 | 7439-95-4 | Use high purity, for Grignard. |
| 1-Bromo-4-fluorobenzene | C₆H₄BrF | 175.00 | 460-00-4 | Source for first Grignard. |
| 3-Dimethylaminopropyl chloride | C₅H₁₂ClN | 121.61 | 5407-04-5 | Used as HCl salt, freebase prior. |
| Iodine | I₂ | 253.81 | 7553-56-2 | Catalyst to initiate reaction. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Anhydrous grade is critical. |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | Anhydrous grade. |
| Ammonium Chloride | NH₄Cl | 53.49 | 12125-02-9 | For aqueous work-up. |
Safety Precaution: Grignard reactions are highly exothermic and moisture-sensitive. All glassware must be flame-dried or oven-dried under vacuum before use. The reaction must be conducted under an inert atmosphere (e.g., dry Nitrogen or Argon). Grignard reagents can be pyrophoric. Handle with extreme care.
Step-by-Step Procedure
Part A: Preparation of 4-Fluorophenylmagnesium Bromide (Grignard 1)
-
Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Charge Reactor: To the flask, add magnesium turnings (1.05 eq) and a small crystal of iodine.
-
Initiation: Add a small portion of a solution of 1-bromo-4-fluorobenzene (1.0 eq) in anhydrous THF via the dropping funnel. Gentle warming or sonication may be required to initiate the reaction, indicated by the disappearance of the iodine color and gentle refluxing.[12]
-
Addition: Once initiated, add the remaining 1-bromo-4-fluorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the resulting dark grey/brown solution at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
Part B: Sequential Reaction with 5-Cyanophthalide
-
Prepare Substrate: In a separate, larger flame-dried reactor under a nitrogen atmosphere, prepare a suspension of 5-cyanophthalide (1.0 eq) in anhydrous toluene (approx. 9 volumes).
-
Cool: Cool the 5-cyanophthalide suspension to between -5 °C and 0 °C using an ice-salt or acetone/dry ice bath.
-
First Grignard Addition: Slowly add the prepared 4-fluorophenylmagnesium bromide solution (Part A) to the cooled suspension over 1-2 hours, ensuring the internal temperature does not exceed 0 °C.[6]
-
Stir: After the addition is complete, allow the mixture to stir at 0 °C for an additional hour.
-
Second Grignard Addition: In a similar fashion to Part A, prepare 3-(dimethylamino)propylmagnesium chloride (approx. 1.1 eq) from magnesium and 3-(dimethylamino)propyl chloride in anhydrous THF. Add this second Grignard reagent to the reaction mixture, again maintaining the temperature below 5 °C.
-
Reaction Completion: Once the second addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or HPLC analysis.
Part C: Work-up and Isolation
-
Quenching: Carefully and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride. This step is exothermic; perform it slowly in a well-ventilated fume hood while cooling the flask in an ice bath.
-
Layer Separation: Transfer the mixture to a separatory funnel. The organic layer (containing the product) will separate from the aqueous layer.
-
Extraction: Extract the aqueous layer 2-3 times with a suitable organic solvent (e.g., toluene or ethyl acetate) to recover any dissolved product.
-
Combine & Wash: Combine all organic layers and wash with brine (saturated NaCl solution) to remove residual water.
-
Drying & Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude racemic diol intermediate as a viscous oil or solid.[7]
This crude product can then be carried forward for chiral resolution, typically using an acid like (+)-di-p-toluoyltartaric acid, to isolate the desired (S)-diol for the final cyclization to Escitalopram.[8][9]
Experimental Workflow Diagram
Caption: High-level workflow for the one-pot Grignard synthesis.
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Grignard reaction fails to initiate. | Wet glassware/solvents; impure magnesium; inactive halide. | Ensure all equipment is rigorously dried. Use fresh, high-quality anhydrous solvents. Add a small iodine crystal or 1,2-dibromoethane to activate the magnesium surface. |
| Low yield of diol product. | Incomplete Grignard formation; premature quenching of reagent; side reactions. | Titrate a small aliquot of the Grignard reagent before use to confirm concentration. Maintain strict anhydrous and inert conditions throughout. Ensure temperature control is maintained during additions to minimize side reactions. |
| Formation of significant byproducts. | Competitive reactions between Grignard reagents; high reaction temperature. | Add Grignard reagents slowly and sequentially, ensuring the first reaction is complete before adding the second. The use of additives like metal salts (e.g., LiCl, ZnCl₂) can sometimes improve selectivity, though may complicate the protocol.[13] |
| Difficult work-up (emulsions). | Formation of magnesium hydroxide precipitate. | Add the quenching solution very slowly with vigorous stirring. Addition of a co-solvent or filtering the mixture before extraction can help break emulsions. |
Conclusion
The sequential double Grignard reaction of 5-cyanophthalide represents a highly effective and industrially relevant method for synthesizing the key diol intermediate required for Escitalopram production. By maintaining rigorous anhydrous conditions, carefully controlling reaction temperatures, and following a sequential addition protocol, researchers can achieve high yields of the desired product. This foundational protocol provides a reliable pathway for drug development professionals engaged in the synthesis of this important antidepressant.
References
- 1. mdpi.com [mdpi.com]
- 2. Citalopram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Escitalopram – Chiralpedia [chiralpedia.com]
- 4. [Escitalopram: a selective inhibitor and allosteric modulator of the serotonin transporter] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Escitalopram and citalopram: the unexpected role of the R-enantiomer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2005077927A1 - One pot synthesis of citalopram from 5-cyanophthalide - Google Patents [patents.google.com]
- 7. US20080119662A1 - One Spot Synthesis of Citalopram from 5-Cyanophthalide - Google Patents [patents.google.com]
- 8. Escitalopram oxalate synthesis - chemicalbook [chemicalbook.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. One Spot Synthesis of Citalopram from 5-Cyanophthalide - Patent US-2008119662-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 5-Cyanophthalide synthesis - chemicalbook [chemicalbook.com]
- 12. prepchem.com [prepchem.com]
- 13. data.epo.org [data.epo.org]
Application Note & Protocol: A Guide to the Large-Scale Synthesis of 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, a pivotal intermediate in the manufacturing of the widely recognized antidepressant, Citalopram, and its active S-enantiomer, Escitalopram. The synthesis of this molecule, also known as 5-Cyano-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran, is a critical step that dictates the efficiency and purity of the final active pharmaceutical ingredient (API). This guide explores various synthetic strategies, elucidates the underlying chemical principles, and presents a detailed, field-tested protocol for its scalable production. The information is intended for researchers, scientists, and professionals in drug development and process chemistry.
Introduction: The Significance of a Key Intermediate
This compound (CAS 64169-67-1) is a crucial building block in the synthesis of the selective serotonin reuptake inhibitor (SSRI) citalopram.[1][2][3] Citalopram is a racemic mixture, with the therapeutic antidepressant effects primarily attributed to its (S)-(+)-enantiomer, escitalopram.[4] The efficient and stereocontrolled synthesis of these APIs is of paramount importance in the pharmaceutical industry. The purity and yield of the this compound intermediate directly impact the overall success of the citalopram and escitalopram manufacturing process. This application note aims to provide a detailed and practical guide to its large-scale synthesis, drawing from established literature and patented industrial processes.
Strategic Approaches to Synthesis: A Comparative Overview
Several synthetic routes to this compound have been developed, each with its own set of advantages and challenges in a large-scale setting. The choice of a particular route often depends on factors such as the availability and cost of starting materials, desired purity, scalability, and environmental considerations.
The Grignard Reaction Approach from 5-Cyanophthalide
A prevalent and industrially adopted method commences with 5-cyanophthalide. This approach involves the reaction of 5-cyanophthalide with a Grignard reagent, 4-fluorophenylmagnesium bromide, to form a diol intermediate.[5][6][7] This diol is then subjected to a ring-closure reaction to yield the desired product. While this method is robust, precise control of reaction conditions is crucial to minimize the formation of impurities.
Cyanation of a Halogenated Precursor
Another well-established strategy involves the conversion of a 5-halo-substituted 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran to the corresponding nitrile.[2][8] Typically, a 5-bromo derivative is reacted with a cyanide source, such as cuprous cyanide, in a suitable solvent.[8] This method is effective but requires careful handling of toxic cyanide reagents and management of copper-containing waste streams.
Multi-step Synthesis from Alternative Starting Materials
Other synthetic pathways have been explored, starting from more readily available chemicals like terephthalic acid or 5-carboxyphthalide.[9] These routes often involve more synthetic steps, including protection and deprotection of functional groups, which can impact the overall yield and process efficiency.[9]
In-Depth Protocol: Large-Scale Synthesis via Grignard Reaction
The following protocol details the synthesis of this compound starting from 5-bromophthalide, followed by reduction, cyclization, and cyanation. This route is chosen for its reliability and scalability.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 5-Bromophthalide | 98% | Commercially Available |
| 4-Fluorophenylmagnesium bromide | 1M solution in THF | Commercially Available |
| Lithium aluminium hydride (LiAlH4) | 95% | Commercially Available |
| Orthophosphoric acid | 85% | Commercially Available |
| Copper(I) cyanide (CuCN) | 99% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
| Diethyl ether | Anhydrous | Commercially Available |
| Toluene | ACS Grade | Commercially Available |
| Sodium bicarbonate | ACS Grade | Commercially Available |
| Sodium sulfate | Anhydrous | Commercially Available |
Step-by-Step Experimental Procedure
Step 1: Synthesis of 2-(4-Bromo-2-(hydroxymethyl)phenyl)-1-(4-fluorophenyl)ethan-1-ol
-
To a stirred solution of 4-fluorophenylmagnesium bromide (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0°C, add a solution of 5-bromophthalide (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture to 0°C and slowly quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude benzophenone derivative.
-
To a suspension of lithium aluminium hydride (1.5 equivalents) in anhydrous THF at 0°C, add the crude benzophenone derivative dissolved in THF dropwise.
-
After the addition, warm the reaction to room temperature and stir for 4 hours.
-
Cool the reaction to 0°C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield the diol as a crude product, which can be used in the next step without further purification.
Step 2: Synthesis of 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran
-
Dissolve the crude diol from the previous step in toluene.
-
Add orthophosphoric acid (0.5 equivalents) and heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 5-bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran.
Step 3: Synthesis of this compound
-
To a solution of the crude 5-bromo derivative in anhydrous DMF, add copper(I) cyanide (1.5 equivalents).
-
Heat the reaction mixture to 140-150°C and stir for 6-8 hours under a nitrogen atmosphere.
-
Monitor the reaction by HPLC for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and pour it into a solution of ferric chloride in aqueous hydrochloric acid.
-
Stir the mixture for 1 hour to decompose the copper complex.
-
Extract the mixture with toluene (3 x volumes).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by recrystallization from a suitable solvent system (e.g., isopropanol/water) to afford this compound as a crystalline solid.[10]
Process Workflow Diagram
Caption: Synthetic workflow for this compound.
Data Summary and Expected Outcomes
| Parameter | Expected Value | Notes |
| Overall Yield | 60-70% | Based on 5-bromophthalide |
| Purity (HPLC) | >99% | After recrystallization |
| Melting Point | 150-152°C[10] | Literature value |
| Appearance | White to off-white crystalline powder[10] | Visual inspection |
| Key Analytical Signals | Consistent with the structure | 1H NMR, 13C NMR, MS |
Safety and Handling Precautions
-
Grignard Reagents: Highly reactive and moisture-sensitive. All reactions should be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents.
-
Lithium Aluminium Hydride: A powerful reducing agent that reacts violently with water. Handle with extreme care and quench cautiously.
-
Copper(I) Cyanide: Highly toxic. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All operations should be performed in a well-ventilated fume hood.
-
Solvents: Flammable and potentially harmful. Avoid inhalation and skin contact.
Conclusion
The large-scale synthesis of this compound is a well-documented process with multiple viable routes. The protocol detailed in this application note, utilizing a bromo-intermediate and subsequent cyanation, represents a robust and scalable method. Careful control of reaction parameters and adherence to safety protocols are essential for a successful and efficient synthesis of this critical pharmaceutical intermediate. Further process optimization may be achieved through the investigation of alternative catalysts, solvent systems, and purification techniques to enhance yield, purity, and environmental sustainability.
References
- 1. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. This compound | CAS Number 64169-67-1 [klivon.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US7939680B2 - Process for the preparation of Escitalopram - Google Patents [patents.google.com]
- 6. patents.justia.com [patents.justia.com]
- 7. data.epo.org [data.epo.org]
- 8. EP1298124B1 - Method For the Preparation of Citalopram - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nbinno.com [nbinno.com]
The Strategic Application of 5-Cyanophthalide in Modern Pharmaceutical Synthesis
This comprehensive guide serves as an in-depth technical resource for researchers, scientists, and professionals engaged in drug development. It elucidates the critical role of 5-cyanophthalide as a pivotal intermediate in pharmaceutical synthesis, with a primary focus on the industrial production of widely-prescribed antidepressant medications. This document provides not only detailed, field-tested protocols but also the underlying chemical principles and strategic considerations that inform these synthetic routes.
Introduction: The Significance of 5-Cyanophthalide
5-Cyanophthalide (1,3-dihydro-1-oxo-5-isobenzofurancarbonitrile), with CAS number 82104-74-3, is a highly valued organic intermediate in the pharmaceutical industry.[1] Its molecular structure, featuring a reactive phthalide ring system and a cyano group, makes it an ideal and versatile building block for the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] While theoretically applicable in various organic syntheses, its prominence is overwhelmingly attributed to its role as the cornerstone for the synthesis of the selective serotonin reuptake inhibitors (SSRIs) Citalopram and its S-enantiomer, Escitalopram.[1][2]
The strategic advantage of using 5-cyanophthalide lies in its ability to facilitate an efficient and convergent synthesis, allowing for the construction of the complex drug molecule in a few, high-yielding steps.[3] This guide will delve into the chemistry, protocols, and rationale behind its principal application.
Physicochemical Properties of 5-Cyanophthalide
A thorough understanding of the starting material is paramount for successful synthesis. Key properties are summarized below.
| Property | Value | Source |
| CAS Number | 82104-74-3 | |
| Molecular Formula | C₉H₅NO₂ | [2] |
| Molecular Weight | 159.14 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [2][4] |
| Melting Point | 201-205 °C | [2] |
| Solubility | Slightly soluble in acetone, chloroform, methanol. Moderately soluble in water (900 mg/L at 30°C). | [2][5] |
| Stability | Stable under recommended storage conditions (cool, dry, tightly sealed). | [2] |
Core Application: Synthesis of Citalopram and Escitalopram
The primary and most economically significant application of 5-cyanophthalide is its use as the starting material for the synthesis of Citalopram and its enantiomerically pure form, Escitalopram. The core of this synthesis involves a sophisticated double Grignard reaction, followed by a cyclization step.
The Synthetic Strategy: A Mechanistic Overview
The synthetic pathway hinges on the sequential addition of two distinct Grignard reagents to the electrophilic carbonyl carbon of the lactone in 5-cyanophthalide. This elegant strategy allows for the precise introduction of the two key side chains of the final drug molecule.
-
First Grignard Addition: The process begins with the nucleophilic attack of a 4-fluorophenylmagnesium bromide Grignard reagent on the lactone carbonyl of 5-cyanophthalide. This opens the lactone ring.
-
Second Grignard Addition: A second Grignard reagent, 3-(dimethylamino)propylmagnesium chloride, is then added to the reaction mixture. This reagent attacks the intermediate ketone, leading to the formation of a crucial tertiary alcohol.
-
Formation of the Diol Intermediate: The sequential Grignard additions result in the formation of a stable diol intermediate: 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile.[6][7][8] This intermediate is often isolated and purified, especially in the synthesis of Escitalopram where a chiral resolution is required.
-
Cyclization: The final step involves an acid-catalyzed dehydration and cyclization of the diol intermediate. The hydroxyl group on the benzylic alcohol attacks the tertiary carbocation formed upon protonation and loss of water from the tertiary alcohol, forming the dihydroisobenzofuran ring system characteristic of Citalopram.
This overall workflow is depicted in the diagram below.
Caption: General workflow for Citalopram and Escitalopram synthesis.
Experimental Protocols
The following protocols are synthesized from established patent literature and process chemistry articles, providing a robust framework for laboratory and scale-up operations.
Protocol 1: One-Pot Synthesis of Racemic Citalopram
This protocol is adapted from "one-pot" synthesis procedures, which are designed to improve process efficiency by minimizing the isolation of intermediates.[4][9][10]
3.1.1 Materials and Reagents:
-
5-Cyanophthalide
-
Magnesium turnings
-
Iodine (catalytic amount)
-
4-Fluorobromobenzene
-
3-(Dimethylamino)propyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
20% Aqueous Ammonium Chloride (NH₄Cl)
-
20% Aqueous Acetic Acid
-
Liquor Ammonia
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
p-Toluenesulfonic acid (for alternative cyclization)
-
Methanesulfonyl chloride (for alternative cyclization)
3.1.2 Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet/outlet.
-
Heating mantle and cooling bath.
-
Standard laboratory glassware for extraction and work-up.
3.1.3 Step-by-Step Procedure:
-
Grignard Reagent Preparation:
-
Causality: The Grignard reagents are prepared in situ to ensure maximum reactivity, as they are sensitive to air and moisture. THF is the solvent of choice as its ether oxygens coordinate to the magnesium, stabilizing the Grignard reagent complex and enhancing its solubility and reactivity.[11]
-
Prepare the first Grignard reagent by reacting magnesium turnings and a crystal of iodine with 4-fluorobromobenzene in anhydrous THF under a nitrogen atmosphere.
-
In a separate flask, prepare the second Grignard reagent from magnesium and 3-(dimethylamino)propyl chloride in anhydrous THF.
-
-
Double Grignard Reaction:
-
Causality: The reaction is performed at low temperatures (-4 to -2 °C) to control the exothermic reaction and minimize side product formation.[9] Toluene is often used as a co-solvent for its higher boiling point, which can be advantageous in later cyclization steps.
-
Suspend 5-cyanophthalide (1.0 mole equivalent) in anhydrous toluene in the reaction flask and cool to -4 to -2 °C.
-
Slowly add the 4-fluorophenylmagnesium bromide solution to the 5-cyanophthalide suspension over 1-2 hours, maintaining the low temperature.
-
After the first addition is complete, slowly add the 3-(dimethylamino)propylmagnesium chloride solution to the reaction mixture.
-
Allow the reaction to stir for several hours at low temperature, monitoring completion by a suitable analytical method (e.g., TLC or HPLC).
-
-
Work-up and Cyclization:
-
Causality: The reaction is quenched with a weak acid like ammonium chloride to protonate the alkoxide intermediates without causing premature, uncontrolled cyclization. The subsequent cyclization is typically achieved with a stronger acid.
-
Quench the reaction by slowly adding 20% aqueous ammonium chloride solution.
-
Separate the organic layer (toluene/THF). Extract the aqueous layer with additional toluene.
-
Combine the organic extracts. At this stage, the diol intermediate is in the organic phase.
-
For cyclization, add a strong acid such as 70% sulfuric acid or p-toluenesulfonic acid.[6][9] Heat the mixture to reflux to effect dehydration and ring closure.
-
Alternatively, the diol can be converted to a better leaving group using an agent like methanesulfonyl chloride in the presence of a base like triethylamine at low temperatures.[6]
-
-
Isolation and Purification:
-
Cool the reaction mixture and neutralize with a base (e.g., liquor ammonia) to a pH of ~9.5.[12]
-
Extract the Citalopram base into an organic solvent like toluene.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and filter.
-
The Citalopram base can be isolated by evaporating the solvent. For purification, it is often converted to a salt (e.g., hydrobromide or oxalate) by reacting the base with the corresponding acid in a suitable solvent like acetone, causing the pure salt to crystallize.[9]
-
Caption: Experimental workflow for the one-pot synthesis of Citalopram.
Protocol 2: Synthesis of Escitalopram via Chiral Resolution
The synthesis of Escitalopram requires the separation of the enantiomers of the diol intermediate.[3][13] This is a critical, diastereomeric resolution step.
3.2.1 Synthesis and Isolation of Racemic Diol:
-
Follow steps 1 and 2 from Protocol 1.
-
After quenching the reaction with aqueous ammonium chloride, perform an extraction with a suitable solvent (e.g., toluene or methylene chloride).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to isolate the crude racemic diol intermediate, 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile. The product is often an oil or a solid.
3.2.2 Chiral Resolution of the Diol Intermediate:
-
Causality: This step leverages the formation of diastereomeric salts. The racemic diol is reacted with a single enantiomer of a chiral acid. The resulting salts ((+)-acid/(-)-diol and (+)-acid/(+)-diol) have different physical properties (e.g., solubility) and can be separated by fractional crystallization.
-
Dissolve the racemic diol in a suitable solvent (e.g., isopropanol, methanol).
-
Add an optically active resolving agent, such as (+)-Di-p-toluoyl-D-tartaric acid ((+)-DTTA).[6][13]
-
Heat the mixture to obtain a clear solution, then allow it to cool slowly. The less soluble diastereomeric salt will crystallize out.
-
Isolate the crystals by filtration. This will be the salt of one enantiomer of the diol (e.g., the (S)-(-)-Diol DPTTA salt).[6] The enantiomeric purity should be checked by chiral HPLC.
-
To liberate the free (S)-diol, suspend the diastereomeric salt in a mixture of water and an organic solvent (e.g., toluene) and add a base (e.g., aqueous sodium hydroxide or ammonia) to neutralize the tartaric acid.
-
Separate the organic layer containing the pure (S)-diol, wash, dry, and concentrate to obtain the enantiomerically pure intermediate.
3.2.3 Cyclization to Escitalopram:
-
Causality: The cyclization of the enantiomerically pure (S)-diol must proceed without racemization. This is often achieved by converting the tertiary alcohol into a good leaving group (e.g., a mesylate) under basic conditions, which favors an SN2-type ring closure.
-
Dissolve the (S)-diol in an organic solvent such as methylene chloride and cool to -10 to -5 °C.
-
Add a base, typically a tertiary amine like triethylamine.
-
Slowly add methanesulfonyl chloride.[6] The reaction forms the mesylate ester in situ, which is then displaced by the neighboring hydroxymethyl group to form the dihydroisobenzofuran ring.
-
Monitor the reaction by HPLC until completion.
-
Work up the reaction by washing with dilute base and then water.
-
The Escitalopram base can be isolated from the organic layer and purified by crystallization or conversion to its oxalate salt.[12]
Safety and Handling
Working with 5-cyanophthalide and the reagents involved in these syntheses requires strict adherence to safety protocols.
-
5-Cyanophthalide: Harmful if swallowed, inhaled, or absorbed through the skin.[4][14] It may cause skin, eye, and respiratory tract irritation.[4] Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][14]
-
Grignard Reagents: Extremely reactive and pyrophoric. They react violently with water and protic solvents. All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.[15]
-
Solvents: THF and toluene are flammable. Methylene chloride is a suspected carcinogen. Handle all solvents in a fume hood away from ignition sources.
Conclusion
5-Cyanophthalide stands out as a premier intermediate in pharmaceutical manufacturing, primarily due to its central role in the efficient, scalable synthesis of Citalopram and Escitalopram. The elegance of the double Grignard reaction pathway, coupled with established methods for purification and chiral resolution, underscores its importance. The protocols and principles outlined in this guide provide the necessary foundation for researchers and development professionals to effectively utilize this versatile building block, ensuring the production of high-purity APIs while adhering to critical safety and process control standards.
References
- 1. 5-Cyanophthalide Properties, Synthesis, Application | Jay Finechem [jayfinechem.com]
- 2. cionpharma.com [cionpharma.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. echemi.com [echemi.com]
- 6. US7939680B2 - Process for the preparation of Escitalopram - Google Patents [patents.google.com]
- 7. 4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-… [cymitquimica.com]
- 8. apicule.com [apicule.com]
- 9. WO2005077927A1 - One pot synthesis of citalopram from 5-cyanophthalide - Google Patents [patents.google.com]
- 10. US20080119662A1 - One Spot Synthesis of Citalopram from 5-Cyanophthalide - Google Patents [patents.google.com]
- 11. quora.com [quora.com]
- 12. data.epo.org [data.epo.org]
- 13. Synthesis of Escitalopram Oxalate [journal11.magtechjournal.com]
- 14. aksci.com [aksci.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Chiral Separation of Citalopram Intermediates
Introduction: The Criticality of Chirality in Citalopram Synthesis
Citalopram, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed medication for the treatment of depression and other mood disorders. The therapeutic efficacy of citalopram is primarily attributed to its (S)-(+)-enantiomer, known as escitalopram. The (R)-(-)-enantiomer is significantly less active and may even counteract the therapeutic effects of the (S)-enantiomer. Consequently, the development of enantiomerically pure escitalopram is of paramount importance in the pharmaceutical industry. This necessitates robust and efficient analytical methods for the chiral separation of citalopram and its synthetic intermediates to ensure the enantiomeric purity of the final active pharmaceutical ingredient (API).
This comprehensive guide provides detailed application notes and protocols for the chiral separation of a key intermediate in the synthesis of citalopram: the chiral diol, 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile . This intermediate represents a critical juncture in the synthetic pathway where the stereochemistry of the final product is often established. We will explore and detail protocols for three powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
The methodologies presented herein are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the selection of columns, mobile phases, and other critical parameters.
The Key Chiral Intermediate: A Structural Overview
The primary focus of these application notes is the chiral diol intermediate, a precursor to the cyclization step that forms the dihydroisobenzofuran ring of citalopram.
Structure of the Chiral Diol Intermediate:
-
Chemical Name: 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile
-
CAS Number: 103146-25-4
-
Chiral Center: The tertiary alcohol carbon atom.
The successful separation of the enantiomers of this diol is crucial for the efficient production of escitalopram.
High-Performance Liquid Chromatography (HPLC) for Chiral Separation
HPLC is a cornerstone technique for chiral separations in the pharmaceutical industry due to its robustness, versatility, and scalability. The choice of a suitable chiral stationary phase (CSP) is the most critical factor in developing a successful chiral HPLC method. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often the first choice for screening due to their broad applicability.
Mechanism of Chiral Recognition on Polysaccharide-Based CSPs
Chiral recognition on polysaccharide-based CSPs is a complex interplay of various non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance. The helical structure of the polysaccharide polymer creates a chiral environment where the enantiomers of the analyte can form transient diastereomeric complexes with the CSP. The difference in the stability of these complexes leads to differential retention times and, thus, separation.
Protocol 1: Chiral HPLC Separation of the Diol Intermediate
This protocol is based on established methods for the separation of citalopram and its precursors.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.
Materials:
-
Chiral Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent cellulose-based CSP.
-
Mobile Phase: n-Hexane/Isopropanol (IPA)/Diethylamine (DEA) (96:4:0.1, v/v/v).
-
Sample: Racemic diol intermediate (approx. 1 mg/mL in mobile phase).
-
HPLC grade solvents.
Procedure:
-
Mobile Phase Preparation:
-
Carefully measure and mix the n-hexane, IPA, and DEA in the specified ratio.
-
Degas the mobile phase using sonication or vacuum filtration for at least 15 minutes.
-
-
System Equilibration:
-
Install the Chiralcel OD-H column in the column oven.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).
-
-
Analysis:
-
Set the column temperature to 25 °C.
-
Set the UV detection wavelength to 250 nm.
-
Inject 10 µL of the sample solution.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers (typically 15-20 minutes).
-
-
Data Analysis:
-
Integrate the peaks corresponding to the two enantiomers.
-
Calculate the resolution (Rs) between the two peaks. A resolution of >1.5 is generally considered baseline separation.
-
Determine the enantiomeric purity (enantiomeric excess, % ee) of non-racemic samples.
-
| Parameter | Condition | Rationale |
| Column | Chiralcel OD-H | A widely successful cellulose-based CSP for a broad range of chiral compounds. |
| Mobile Phase | n-Hexane/IPA/DEA (96:4:0.1) | Normal phase mode provides good selectivity. IPA acts as the polar modifier, and DEA is a basic additive to improve peak shape for the amine-containing analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Temperature | 25 °C | Provides reproducible retention times. Temperature can be optimized to improve resolution. |
| Detection | UV at 250 nm | The benzonitrile chromophore in the intermediate allows for sensitive UV detection. |
Supercritical Fluid Chromatography (SFC) for Rapid Chiral Separations
SFC has emerged as a powerful "green" alternative to normal-phase HPLC for chiral separations. It utilizes supercritical CO2 as the primary mobile phase component, which offers low viscosity and high diffusivity, leading to faster separations and higher efficiency. SFC is particularly advantageous for high-throughput screening and preparative separations.
Advantages of SFC for Chiral Separations:
-
Speed: SFC is typically 3-5 times faster than HPLC.
-
Reduced Solvent Consumption: The use of CO2 significantly reduces the consumption of organic solvents.
-
Lower Backpressure: The low viscosity of the mobile phase allows for higher flow rates and the use of longer columns.
-
Orthogonal Selectivity: SFC can provide different selectivity compared to HPLC, offering an alternative for difficult separations.
Protocol 2: Chiral SFC Method Development for the Diol Intermediate
This protocol outlines a screening approach for developing a chiral SFC method for the diol intermediate.
Instrumentation:
-
Analytical SFC system with a binary pump for CO2 and co-solvent, autosampler, column thermostat, back pressure regulator, and UV detector.
Materials:
-
Chiral Columns: A selection of polysaccharide-based columns is recommended for screening (e.g., Chiralpak IA-3, IB-3, IC-3, and Chiralcel OD-3, OJ-3; 150 x 4.6 mm, 3 or 5 µm).
-
Co-solvents: Methanol, Ethanol, Isopropanol.
-
Additives: Diethylamine (DEA) or Isopropylamine (IPA) for basic compounds.
-
Sample: Racemic diol intermediate (approx. 1 mg/mL in co-solvent).
-
SFC grade CO2 and HPLC grade solvents.
Procedure:
-
Initial Screening:
-
Screen the selected chiral columns with a primary co-solvent, typically methanol, with a basic additive (e.g., 0.1% DEA).
-
Use a generic gradient, for example, 5% to 40% co-solvent over 5-10 minutes.
-
Maintain a constant back pressure (e.g., 150 bar) and temperature (e.g., 40 °C).
-
Set the flow rate to 3.0 mL/min.
-
-
Method Optimization:
-
Once a column and co-solvent combination that shows partial separation is identified, optimize the method.
-
Co-solvent: Test other co-solvents (ethanol, isopropanol) to see if selectivity improves.
-
Isocratic vs. Gradient: Convert the gradient method to an isocratic one for simplicity and scalability. Test different percentages of the co-solvent to maximize resolution.
-
Temperature and Back Pressure: Investigate the effect of temperature (e.g., 30-50 °C) and back pressure (e.g., 100-200 bar) on the separation.
-
Additive: Optimize the concentration of the basic additive to improve peak shape and resolution.
-
| Parameter | Screening Conditions | Rationale |
| Columns | Chiralpak IA-3, IB-3, IC-3, Chiralcel OD-3, OJ-3 | A diverse set of immobilized and coated polysaccharide CSPs to maximize the chances of finding a successful separation. |
| Mobile Phase | CO2 / (Methanol + 0.1% DEA) | Methanol is a common and effective co-solvent in SFC. DEA is added to improve the peak shape of the basic diol intermediate. |
| Gradient | 5-40% Co-solvent in 5 min | A rapid gradient to quickly assess the potential of each column/co-solvent combination. |
| Flow Rate | 3.0 mL/min | A higher flow rate compared to HPLC is possible due to the low viscosity of the mobile phase, leading to faster analysis. |
| Back Pressure | 150 bar | Maintains the supercritical state of the mobile phase and influences selectivity. |
| Temperature | 40 °C | Affects mobile phase density and solute-CSP interactions. |
Capillary Electrophoresis (CE) for High-Efficiency Chiral Separations
Capillary Electrophoresis is a high-resolution separation technique that offers advantages such as high efficiency, short analysis times, and minimal sample and reagent consumption. For chiral separations, a chiral selector is added to the background electrolyte (BGE). Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE.
Principle of Chiral CE with Cyclodextrins
In CE, ions migrate in a capillary under the influence of an electric field. Enantiomers have the same electrophoretic mobility and will not separate on their own. When a chiral selector like a cyclodextrin is added to the BGE, the enantiomers form transient inclusion complexes with the CD. The stability of these diastereomeric complexes differs for each enantiomer, leading to different apparent mobilities and resulting in their separation.
Protocol 3: Chiral CE Separation of Citalopram and its Intermediates
This protocol is adapted from established methods for the chiral separation of citalopram.
Instrumentation:
-
Capillary electrophoresis system with a power supply, autosampler, capillary thermostat, and a diode array detector (DAD).
Materials:
-
Capillary: Fused-silica capillary (e.g., 50 µm I.D., 30-40 cm total length).
-
Background Electrolyte (BGE): 25 mM phosphate buffer (pH 7.0) containing 3 mM Carboxymethyl-β-cyclodextrin (CM-β-CD).
-
Sample: Racemic diol intermediate (approx. 0.5 mg/mL in water or BGE).
-
Reagent grade chemicals for buffer preparation.
Procedure:
-
Capillary Conditioning:
-
Condition a new capillary by flushing sequentially with 1 M NaOH (30 min), 0.1 M NaOH (30 min), and deionized water (30 min).
-
Before each run, flush the capillary with 0.1 M NaOH (2 min), water (2 min), and the BGE (5 min).
-
-
Analysis:
-
Set the capillary temperature to 17.5 °C.
-
Apply a voltage of 15 kV (normal polarity).
-
Inject the sample using hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Set the DAD to monitor at 239 nm.
-
-
Data Analysis:
-
Identify the migration times of the two enantiomer peaks.
-
Calculate the resolution between the peaks.
-
| Parameter | Condition | Rationale |
| Chiral Selector | 3 mM CM-β-CD | Carboxymethyl-β-cyclodextrin is an effective chiral selector for basic compounds like the citalopram intermediate. |
| Background Electrolyte | 25 mM phosphate buffer, pH 7.0 | The pH influences the charge of the analyte and the capillary wall, affecting migration times and resolution. |
| Voltage | 15 kV | Provides a reasonable analysis time without excessive Joule heating. |
| Temperature | 17.5 °C | Temperature control is crucial in CE for reproducibility and to manage Joule heating. |
| Detection | DAD at 239 nm | Provides sensitive detection of the analyte. |
Conclusion and Future Perspectives
The chiral separation of citalopram intermediates, particularly the diol precursor, is a critical step in the manufacturing of the enantiomerically pure drug, escitalopram. This guide has provided detailed protocols and the underlying scientific principles for three powerful analytical techniques: HPLC, SFC, and CE.
-
HPLC remains the workhorse for its robustness and scalability.
-
SFC offers a significant advantage in terms of speed and reduced environmental impact, making it ideal for high-throughput screening and greener preparative work.
-
CE provides exceptionally high efficiency and is an excellent tool for analytical method development and quality control, especially when sample volume is limited.
The choice of technique will depend on the specific requirements of the laboratory, including throughput needs, sample availability, and the desired scale of the separation. The protocols provided here serve as a strong starting point for method development and can be further optimized to meet specific analytical challenges. As the demand for enantiopure pharmaceuticals continues to grow, the development and application of efficient and robust chiral separation techniques will remain a vital area of research and development in the pharmaceutical industry.
use of 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile as a research chemical
An in-depth analysis of 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile reveals its primary significance not as a biologically active agent for standalone research, but as a pivotal advanced intermediate in the synthesis of the widely recognized antidepressant, Citalopram. Therefore, this guide is structured from the perspective of a medicinal or process chemist, focusing on the synthesis, characterization, and subsequent utilization of this compound in the production of a final Active Pharmaceutical Ingredient (API).
This document provides detailed protocols, the underlying chemical principles, and analytical methodologies essential for researchers, scientists, and drug development professionals working with this key intermediate.
Introduction: The Strategic Importance of a Nitrile Intermediate
This compound, hereafter referred to as "the nitrile intermediate," is the immediate precursor to Citalopram. Its chemical structure contains the complete tricyclic core of the final drug. The critical final step in the synthesis of Citalopram is the chemical transformation of the 5-position nitrile group (-C≡N) into the required 3-(dimethylamino)propyl side chain.
The purity, yield, and stability of this nitrile intermediate are paramount as they directly influence the efficiency of the final synthesis step and the impurity profile of the resulting Citalopram API. Understanding its chemistry is therefore a critical aspect of quality control in pharmaceutical manufacturing.
Synthetic Pathway Overview
The most common and industrially relevant synthesis of the nitrile intermediate involves a multi-step sequence starting from 5-cyanophthalide. The core of the strategy is to introduce the 4-fluorophenyl group via a Grignard reaction, which forms a tertiary alcohol. This intermediate is then reduced and cyclized to form the stable dihydroisobenzofuran ring system.
Figure 1: Overall Synthetic Scheme. This diagram illustrates the high-level transformation from the starting material, 5-cyanophthalide, to the final Citalopram API, highlighting the central role of the target nitrile intermediate.
Detailed Experimental Protocols
The following protocols are synthesized from established methods in patent literature and process chemistry studies. Researchers should adapt these protocols based on their specific laboratory conditions and scale.
Protocol 1: Synthesis of the Nitrile Intermediate
This protocol details the Grignard reaction followed by reductive cyclization.
Causality: The Grignard reagent, prepared from 4-fluorobromobenzene, acts as a nucleophilic carbon source, attacking the electrophilic carbonyl carbon of 5-cyanophthalide. This selectively forms the C-C bond required to attach the fluorophenyl ring. The subsequent acid-catalyzed dehydration and reduction sequence efficiently forms the desired stable furan ring.
Step-by-Step Methodology:
-
Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert nitrogen atmosphere, add magnesium turnings. Slowly add a solution of 4-fluorobromobenzene in anhydrous tetrahydrofuran (THF) to initiate the reaction. Maintain a gentle reflux until all the magnesium has been consumed. Cool the resulting Grignard reagent to 0-5 °C.
-
Grignard Reaction: Dissolve 5-cyanophthalide in anhydrous THF and add it dropwise to the cooled Grignard reagent solution, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the consumption of 5-cyanophthalide using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Intermediate Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol intermediate.
-
Reductive Cyclization: Dissolve the crude intermediate in a suitable solvent mixture (e.g., toluene and phosphoric acid). Add a reducing agent, such as sodium borohydride, in portions.
-
Final Isolation and Purification: After the reaction is complete, neutralize the mixture, separate the organic layer, and concentrate it. The crude nitrile intermediate can then be purified by recrystallization from a solvent like isopropanol or ethanol to yield a crystalline solid.
Protocol 2: Analytical Quality Control
To ensure the suitability of the nitrile intermediate for the final conversion to Citalopram, rigorous analytical characterization is mandatory.
Self-Validation Principle: A combination of chromatographic and spectroscopic methods provides orthogonal data, creating a self-validating system. HPLC confirms purity and identifies impurities, while NMR and MS confirm the chemical structure of the main component.
Figure 2: Quality Control Workflow. This flowchart outlines the decision-making process for batch release of the nitrile intermediate, based on a combination of chromatographic and spectroscopic analytical tests.
A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of the nitrile intermediate and identify any process-related impurities.
-
Methodology:
-
Mobile Phase: Prepare an isocratic or gradient mixture of acetonitrile and a water buffer (e.g., 0.1% phosphoric acid). A typical starting point is 60:40 Acetonitrile:Water.
-
Column: Use a reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: Set to 1.0 mL/min.
-
Detection: UV detection at a wavelength of 240 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or acetonitrile to a concentration of approximately 0.5 mg/mL.
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak.
-
B. NMR Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure of the synthesized compound.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Data Interpretation: The ¹H NMR spectrum should show characteristic signals for the aromatic protons, the benzylic proton (at the 1-position), and the methylene protons of the furan ring. The ¹³C NMR will confirm the presence of the nitrile carbon and the correct number of aromatic and aliphatic carbons.
-
C. Mass Spectrometry (MS) for Molecular Weight Verification
-
Objective: To confirm the molecular weight of the nitrile intermediate.
-
Methodology:
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI).
-
Analysis: The mass spectrum should display a prominent peak corresponding to the protonated molecule [M+H]⁺.
-
Data Summary
The following table presents expected data for a successful synthesis and characterization of the nitrile intermediate.
| Parameter | Expected Value / Observation | Purpose |
| Appearance | White to off-white crystalline solid | Initial quality check |
| Yield | 65-80% | Process efficiency |
| Melting Point | Approx. 80-84 °C | Physical property confirmation |
| HPLC Purity | ≥ 99.0% (Area %) | Batch purity for API synthesis |
| ¹H NMR | Signals consistent with the proposed structure | Structural identity |
| MS (ESI+) | [M+H]⁺ ion peak at m/z corresponding to C₁₅H₁₀FNO | Molecular weight confirmation |
Application: Conversion to Citalopram
The primary and sole application of the this compound intermediate is its conversion into Citalopram. This transformation is a cornerstone of Citalopram synthesis and involves the elaboration of the nitrile group into the required N,N-dimethylaminopropyl side chain. While multiple patented routes exist, a common pathway involves the reaction with a Grignard reagent, 3-(dimethylamino)propylmagnesium chloride, followed by a hydrolytic workup to furnish the final Citalopram molecule. The high purity of the nitrile intermediate is crucial here to prevent the formation of difficult-to-remove side products in the final API.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile
Welcome to the technical support center for the synthesis of 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, a key intermediate in the manufacturing of antidepressant medications. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of this synthesis, with a primary focus on improving reaction yield and purity.
The synthesis of this crucial intermediate predominantly involves the reaction of 5-cyanophthalide with a 4-fluorophenyl Grignard reagent. While the reaction appears straightforward, achieving high yields consistently requires careful control over several experimental parameters. This guide provides in-depth, experience-based insights and actionable solutions to common challenges encountered in the laboratory.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the synthesis, offering explanations for their root causes and providing step-by-step protocols for resolution.
Problem 1: Low Yield of the Desired Product
A lower than expected yield is one of the most frequent issues. This can often be attributed to several factors, including the quality of the Grignard reagent, reaction conditions, and the formation of side products.
Potential Causes and Solutions:
-
Inactive Grignard Reagent: The reactivity of the Grignard reagent is paramount. Moisture and atmospheric carbon dioxide can significantly reduce its potency.
-
Suboptimal Reaction Temperature: The Grignard reaction is highly exothermic.[2] Poor temperature control can lead to the formation of undesired byproducts.
-
Solution: Maintain a low reaction temperature, typically between -10°C and 0°C, during the addition of the Grignard reagent to the 5-cyanophthalide solution.[1] A slow, dropwise addition allows for better heat dissipation.
-
-
Formation of Di-addition Product: An excess of the Grignard reagent can lead to a second addition to the intermediate ketone, resulting in the formation of a tertiary alcohol byproduct and reducing the yield of the desired product.[3]
-
Solution: Carefully control the stoichiometry. A molar ratio of approximately 1:1 to 1:1.4 of 5-cyanophthalide to the Grignard reagent is often recommended.[4] Monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can help determine the optimal reaction time to minimize this side reaction.
-
| Parameter | Recommended Condition | Rationale |
| Grignard Reagent | Freshly prepared, in situ | Maximizes reactivity and minimizes deactivation. |
| Solvent | Anhydrous THF or Diethyl Ether | Prevents quenching of the highly basic Grignard reagent. |
| Temperature | -10°C to 0°C | Controls exothermicity and reduces side product formation.[1] |
| Stoichiometry | ~1:1 to 1:1.4 (Phthalide:Grignard) | Minimizes the formation of the di-addition byproduct.[4] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture and CO2. |
Problem 2: Formation of Impurities
The presence of impurities complicates the purification process and can impact the quality of the final active pharmaceutical ingredient (API). Understanding the origin of these impurities is key to preventing their formation.
Potential Causes and Solutions:
-
Unreacted 5-Cyanophthalide: Incomplete reaction is a common source of impurity.
-
Solution: Ensure the Grignard reagent is active and added in the correct stoichiometric amount. Allowing the reaction to proceed for a sufficient duration, as determined by reaction monitoring, is also crucial.
-
-
Hydrolysis of the Nitrile Group: The cyano group can be susceptible to hydrolysis, especially during acidic workup, leading to the formation of the corresponding carboxylic acid or amide.[5]
-
Solution: Employ a careful workup procedure. Quenching the reaction with a saturated aqueous solution of ammonium chloride is a common and milder alternative to strong acids.[4] Maintaining a low temperature during the workup can also minimize hydrolysis.
-
-
Impurities from Starting Material: The purity of the starting 5-cyanophthalide is critical. Common impurities in the starting material include terephthalic acid and diphthalide derivatives, which can carry through the synthesis.[6]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the optimal solvent for the Grignard reaction in this synthesis?
While both tetrahydrofuran (THF) and diethyl ether are commonly used for Grignard reactions, THF is often preferred for this specific synthesis due to its higher boiling point and better solvating power for the magnesium salts formed during the reaction.[1][4] Some procedures also utilize a mixture of solvents, such as THF and toluene.[4] The choice can impact reaction kinetics and solubility of intermediates.
Q2: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the consumption of the starting material (5-cyanophthalide) and the formation of the product. High-performance liquid chromatography (HPLC) provides more quantitative data and can be used to track the formation of both the desired product and any significant byproducts.[9] This allows for precise determination of the reaction endpoint.
Q3: What are the best practices for the purification of the final product?
The crude product is typically an oil or a solid.[10] Purification is commonly achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexane is often effective for separating the desired product from less polar byproducts and unreacted starting material. Recrystallization from a suitable solvent system, such as cyclohexane and n-propanol, can also be employed to obtain a highly pure crystalline product.[5]
Q4: Are there alternative synthetic routes that avoid the use of Grignard reagents?
While the Grignard route is prevalent, other methods have been explored. For instance, some syntheses involve the cyclization of a diol intermediate.[11] Another approach involves the reaction of a 5-substituted 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran with a cyanide source.[12] However, the Grignard reaction with 5-cyanophthalide remains a widely used and often efficient method.
Experimental Workflow Diagrams
To further clarify the synthetic and troubleshooting processes, the following diagrams are provided.
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for improving yield and purity.
By systematically addressing these potential issues and adhering to the best practices outlined in this guide, researchers can significantly improve the yield and purity in the synthesis of this compound, leading to more efficient and reproducible outcomes in their drug development endeavors.
References
- 1. smolecule.com [smolecule.com]
- 2. Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 4. WO2005077927A1 - One pot synthesis of citalopram from 5-cyanophthalide - Google Patents [patents.google.com]
- 5. US7148364B2 - Process for the preparation of 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofuran carbonitrile - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
- 7. myexperiment.org [myexperiment.org]
- 8. eureka.patsnap.com [eureka.patsnap.com]
- 9. Process For Preparation Of 5 Cyanophthalide (Intermediate Of [quickcompany.in]
- 10. US6753433B2 - Process for the preparation of 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile - Google Patents [patents.google.com]
- 11. asianpubs.org [asianpubs.org]
- 12. WO2000023431A1 - Method for the preparation of citalopram - Google Patents [patents.google.com]
Technical Support Center: Purification of 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile
Welcome to the dedicated technical support guide for the purification of 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile. As a critical intermediate in the synthesis of the widely-used antidepressant citalopram, achieving high purity of this compound is paramount for ensuring the quality and safety of the final active pharmaceutical ingredient (API). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during its purification.
Introduction: The Challenge of Purity
This compound, often referred to as "citalopram nitrile," presents unique purification challenges due to the impurities generated during its synthesis. The primary synthetic route involves the reaction of 5-cyanophthalide with a 4-fluorophenylmagnesium bromide Grignard reagent, followed by a reductive cyclization. This process can lead to the formation of several structurally similar impurities that are often difficult to separate.
This guide provides a structured, question-and-answer-based approach to troubleshoot these issues, grounded in established chemical principles and industry best practices.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, frequently encountered problems during the purification of citalopram nitrile.
Issue 1: Persistent Presence of Unreacted 5-Cyanophthalide
Q: My post-reaction mixture shows a significant amount of unreacted 5-cyanophthalide even after purification attempts. What is causing this, and how can I remove it?
A: The persistence of 5-cyanophthalide is typically due to incomplete reaction or inefficient initial work-up. Its polarity is significantly different from the target molecule, which can be exploited for removal.
-
Probable Causes:
-
Insufficient Grignard Reagent: An inadequate molar ratio of 4-fluorophenylmagnesium bromide can lead to incomplete conversion of the starting material.
-
Ineffective Quenching: A poorly executed aqueous work-up may not effectively separate the unreacted starting material from the product stream.
-
Suboptimal Crystallization Solvent: The chosen solvent system for crystallization might have similar solubility for both 5-cyanophthalide and the desired product.
-
-
Step-by-Step Troubleshooting Protocol:
-
Initial Alkaline Wash: Before crystallization, wash the organic layer containing the crude product with a dilute aqueous sodium hydroxide (NaOH) solution (e.g., 1-2 M). 5-Cyanophthalide is a lactone that will hydrolyze and open under basic conditions, forming a water-soluble carboxylate salt that can be easily extracted into the aqueous phase. The target molecule is stable under these mild basic conditions.
-
Solvent Selection for Recrystallization: If an alkaline wash is insufficient, a carefully selected recrystallization solvent is key. A common and effective solvent system is isopropanol. The target compound has good solubility in hot isopropanol and lower solubility at room temperature, while many impurities, including residual 5-cyanophthalide, may remain in the mother liquor.
-
Monitor with Thin-Layer Chromatography (TLC): Use TLC to monitor the efficiency of the wash and the progress of the recrystallization. A suitable mobile phase would be a mixture of heptane and ethyl acetate (e.g., 70:30 v/v).
-
Issue 2: High Levels of the Regioisomeric Impurity
Q: My final product is contaminated with the regioisomer, 3-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile. How can I effectively separate these two isomers?
A: The formation of this regioisomer is a known challenge in this synthesis. While its formation is often kinetically controlled, its removal relies on exploiting subtle differences in physical properties.
-
Probable Cause:
-
The Grignard reagent can attack the phthalide carbonyl at two different positions, leading to the formation of the desired product and its regioisomer.
-
-
Purification Strategy: Fractional Crystallization
Fractional crystallization is the most effective industrial method for separating these isomers. This process relies on the slight differences in their solubility profiles in a specific solvent system.
-
Solvent System: A mixture of toluene and an alcohol like isopropanol or ethanol is often effective.
-
Procedure:
-
Dissolve the crude mixture containing both isomers in the chosen solvent system at an elevated temperature until a clear solution is obtained.
-
Slowly cool the solution. The desired this compound isomer is typically less soluble and will crystallize out first.
-
The cooling rate is critical. A slow, controlled cooling process allows for the formation of purer crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Isolate the crystals by filtration and wash with a small amount of cold solvent.
-
Analyze the purity of the crystals and the mother liquor by High-Performance Liquid Chromatography (HPLC). It may be necessary to perform a second recrystallization to achieve the desired purity (>99.5%).
-
-
-
Visualization of the Purification Workflow:
Caption: Fractional crystallization workflow for isomer separation.
Issue 3: Presence of Bis-Addition or Over-Reduced Impurities
Q: I am observing impurities with higher molecular weights than my target compound. What are these, and how can they be removed?
A: These are likely byproducts from the reaction, such as a bis-addition product where two molecules of the Grignard reagent have reacted with the 5-cyanophthalide, or over-reduced species from the cyclization step.
-
Probable Causes:
-
Excess Grignard Reagent: A significant excess of the Grignard reagent can lead to a second addition to the intermediate ketone, forming a tertiary alcohol that can then lead to other byproducts.
-
Harsh Reduction Conditions: Overly aggressive reducing agents or prolonged reaction times during the cyclization step can lead to the reduction of the nitrile group or other functionalities.
-
-
Removal Strategy: Column Chromatography
For these types of structurally distinct and often less polar impurities, preparative column chromatography is a viable, albeit less scalable, option.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient elution system is often most effective. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding ethyl acetate or a similar solvent. The target compound will elute at a specific solvent ratio, separated from the more non-polar bis-addition products and potentially more polar over-reduced species.
-
Monitoring: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal method for assessing the purity of this compound?
A1: High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol is typically used. UV detection at a wavelength around 240 nm is suitable for detecting the aromatic system in the molecule and its key impurities.
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored in a well-sealed container, protected from light and moisture, at controlled room temperature. It is a relatively stable crystalline solid, but proper storage prevents potential degradation.
Q3: Can I use an acid wash during the work-up?
A3: A dilute acid wash (e.g., with HCl or H₂SO₄) is a critical step in the work-up after the Grignard reaction has been quenched. This step is necessary to protonate the intermediate alkoxide and facilitate the subsequent reductive cyclization to form the dihydroisobenzofuran ring. However, avoid harsh acidic conditions that could potentially hydrolyze the nitrile group.
Q4: My crystallized product has a slight discoloration. What is the likely cause?
A4: A yellow or tan discoloration can indicate the presence of trace impurities, possibly from the Grignard reagent preparation or minor degradation pathways. If the purity by HPLC is acceptable, the color may not be an issue for subsequent synthetic steps. However, if high purity is required, an additional purification step, such as treatment with activated carbon followed by recrystallization, can sometimes remove color-causing impurities.
Summary of Key Purification Parameters
| Parameter | Recommended Method | Key Considerations |
| Removal of Starting Material | Alkaline Wash (aq. NaOH) | Exploits the lactone hydrolysis of 5-cyanophthalide. |
| Isomer Separation | Fractional Crystallization | Requires slow, controlled cooling from a Toluene/Isopropanol system. |
| Removal of Byproducts | Column Chromatography | Effective for non-polar impurities; less scalable. |
| Purity Analysis | Reverse-Phase HPLC | Use a C18 column with UV detection. |
This guide is intended to provide a strong foundation for troubleshooting the purification of this compound. Specific experimental conditions may need to be optimized based on the scale of the reaction and the specific impurity profile observed. Always perform appropriate analytical testing to confirm the purity and identity of the final product.
Navigating the Labyrinth of Acidic Lability: A Technical Guide to 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, a key intermediate in the synthesis of the widely-used selective serotonin reuptake inhibitor (SSRI), citalopram. This guide is designed to provide in-depth, field-proven insights into the stability challenges of this compound, particularly under acidic conditions. Our goal is to equip you with the knowledge and practical strategies to anticipate, troubleshoot, and mitigate potential issues in your experimental workflows, ensuring the integrity and success of your research.
The Core Challenge: Understanding the Acid-Catalyzed Degradation Pathway
The primary stability concern when handling this compound in acidic environments is the hydrolysis of the nitrile group. This reaction proceeds in a stepwise manner, first yielding the corresponding carboxamide, which can then undergo further hydrolysis to the carboxylic acid. This degradation pathway is a classic example of acid-catalyzed nucleophilic addition to a nitrile.
The generally accepted mechanism for the acid-catalyzed hydrolysis of a nitrile, such as the one in our compound of interest, involves the following key steps:
-
Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of the nitrile group by an acid (H₃O⁺). This protonation increases the electrophilicity of the nitrile carbon.
-
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic carbon atom of the protonated nitrile.
-
Deprotonation and Tautomerization: A series of proton transfer steps and tautomerization of the resulting intermediate leads to the formation of the carboxamide.
-
Further Hydrolysis (under harsher conditions): If the acidic conditions are sufficiently strong or the reaction is heated, the carboxamide can be further hydrolyzed to the corresponding carboxylic acid and an ammonium ion.
This degradation pathway is not merely a theoretical concern; forced degradation studies on citalopram have consistently shown the formation of these hydrolysis products under acidic stress.[1][2]
Visualizing the Degradation Pathway
Caption: Acid-catalyzed hydrolysis of the nitrile to a carboxamide and then a carboxylic acid.
Troubleshooting Guide & FAQs
This section addresses common questions and issues that may arise during the handling and reaction of this compound in acidic media.
FAQ 1: I am seeing an unexpected peak in my HPLC analysis after an acidic workup. What could it be?
Answer: The most likely culprit is the formation of the carboxamide or carboxylic acid degradation products. The nitrile group of your compound is susceptible to hydrolysis under acidic conditions. The appearance of a new, more polar peak in your HPLC chromatogram is a strong indication of this degradation.
Troubleshooting Steps:
-
Characterize the Impurity: If possible, isolate the impurity and characterize it using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The expected mass of the carboxamide derivative would be that of the parent compound + 18 amu (addition of H₂O), and the carboxylic acid would be the parent compound + 35 amu (replacement of N with O and addition of H₂O).
-
Co-injection with a Standard: If you have access to a reference standard of the potential degradation products, a co-injection experiment can definitively confirm the identity of the new peak.
-
Review Your HPLC Method: Ensure your HPLC method is capable of separating the parent nitrile from its more polar degradation products. A gradient elution with a reverse-phase column is typically effective.
FAQ 2: My reaction yield is consistently low when using acidic catalysts. How can I minimize degradation?
Answer: Low yields in acid-catalyzed reactions are often a direct consequence of the degradation of your starting material. The key is to find a balance between the acid concentration required for your desired transformation and the conditions that favor the hydrolysis of the nitrile.
Preventative Measures:
-
pH Control: If your reaction allows, maintain the pH as close to neutral as possible. Even mildly acidic conditions can lead to slow hydrolysis over time.
-
Temperature Management: Hydrolysis rates are significantly accelerated at higher temperatures. Conduct your reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Reaction Time: Minimize the exposure of your compound to acidic conditions. Monitor the reaction progress closely and quench it as soon as it reaches completion.
-
Choice of Acid: In some cases, the choice of acid can influence the rate of hydrolysis. Weaker acids or Lewis acids might be viable alternatives to strong Brønsted acids, depending on your specific reaction.
-
Anhydrous Conditions: If your reaction chemistry permits, performing the reaction under anhydrous conditions will prevent water from acting as a nucleophile and hydrolyzing the nitrile.
FAQ 3: Is the dihydroisobenzofuran ring system stable under acidic conditions?
Answer: The dihydroisobenzofuran ring is generally considered stable under moderately acidic conditions. However, under very strong acidic conditions and elevated temperatures, there is a theoretical possibility of ether cleavage. In the context of the forced degradation studies of citalopram, significant degradation of this ring system has not been reported as a primary degradation pathway under acidic stress. The hydrolysis of the nitrile group is the far more kinetically favored degradation route.
Recommendation: While ring opening is a secondary concern, it is another reason to avoid unnecessarily harsh acidic conditions.
Experimental Protocols
To provide a practical framework, we have outlined key experimental protocols for monitoring and mitigating the degradation of this compound.
Protocol 1: HPLC Method for Monitoring Degradation
This protocol provides a starting point for developing a stability-indicating HPLC method.
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B. A typical gradient might be: 0-5 min (10% B), 5-20 min (10-90% B), 20-25 min (90% B), 25-30 min (10% B). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Column Temperature | 30 °C |
Rationale: The use of a C18 column provides good retention and separation of the relatively non-polar nitrile from its more polar hydrolysis products. The acidic mobile phase helps to ensure good peak shape for the parent compound and its degradation products. A gradient elution is necessary to resolve compounds with different polarities within a reasonable timeframe.
Protocol 2: Purification of the Nitrile from Hydrolysis Impurities
If degradation has occurred, the following purification strategy can be employed.
-
Extraction:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). This will deprotonate the carboxylic acid impurity, making it water-soluble and allowing it to be extracted into the aqueous phase. The carboxamide, being neutral, may have some solubility in the organic phase.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
-
Column Chromatography:
-
If the extractive workup is insufficient, column chromatography on silica gel is an effective method for separating the nitrile from the more polar carboxamide.
-
A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, will typically elute the less polar nitrile first, followed by the more polar carboxamide.
-
Visualizing the Experimental Workflow
Caption: A typical workflow for monitoring and purifying the nitrile compound.
Summary of Potential Degradation Products
| Compound | Structure | Expected Polarity (vs. Parent) | Identification Notes |
| This compound | R-C≡N | - | Starting Material |
| 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide | R-C(=O)NH₂ | More Polar | Mass increase of 18 amu. Elutes later on RP-HPLC. |
| 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxylic acid | R-C(=O)OH | Most Polar | Mass increase of 35 amu. Can be removed by basic extraction. Elutes latest on RP-HPLC. |
Concluding Remarks
The stability of this compound under acidic conditions is a critical factor to consider in its synthesis and handling. By understanding the fundamental chemistry of nitrile hydrolysis and implementing the proactive and reactive strategies outlined in this guide, researchers can significantly improve their experimental outcomes. Meticulous control of pH, temperature, and reaction time, coupled with robust analytical monitoring, will pave the way for the successful use of this important synthetic intermediate.
References
Technical Support Center: Troubleshooting Grignard Reactions for Citalopram Synthesis
Welcome to the technical support center for the synthesis of Citalopram, a widely recognized selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression.[1][2] This guide is specifically designed for researchers, scientists, and drug development professionals to navigate the complexities of the Grignard reactions involved in its synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
The synthesis of Citalopram frequently involves a critical double Grignard reaction with a phthalide derivative.[2][3][4] This can be either 5-bromophthalide or 5-cyanophthalide.[4][5] The success of this multi-step synthesis is heavily reliant on the successful execution of these Grignard reactions. This resource aims to provide practical, experience-driven advice to overcome common hurdles and optimize your synthetic route.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address the most common and critical problems encountered during the Grignard-mediated synthesis of Citalopram intermediates.
Question 1: My Grignard reaction fails to initiate. What are the likely causes and how can I resolve this?
Answer:
Failure of a Grignard reaction to initiate is one of the most frequent challenges. The root cause is almost always related to the deactivation of the magnesium surface or the presence of proton sources that quench the Grignard reagent as it forms.
Causality and Resolution:
-
Inactive Magnesium Surface: Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the organic halide.[6][7] Activation of the magnesium is therefore crucial.
-
Mechanical Activation: In a laboratory setting, grinding the magnesium turnings in a dry mortar and pestle can help expose a fresh, reactive surface. Vigorous stirring of the magnesium turnings under an inert atmosphere can also be effective.[8]
-
Chemical Activation: The use of chemical activators is a more robust method.
-
Iodine: A small crystal of iodine can be added to the magnesium suspension. The iodine is thought to etch the oxide layer, exposing the reactive metal.[6][8] The disappearance of the characteristic purple color of iodine can be an indicator of reaction initiation.[6]
-
1,2-Dibromoethane: A few drops of 1,2-dibromoethane are often used as an initiator.[2][8] It reacts with the magnesium to form ethylene gas and magnesium bromide, which helps to clean and activate the magnesium surface.[7]
-
Pre-formed Grignard Reagent: Adding a small amount of a previously prepared Grignard reagent can often initiate the reaction.[7]
-
-
-
Presence of Moisture: Grignard reagents are potent bases and will readily react with even trace amounts of water.[9][10][11][12] This acid-base reaction quenches the Grignard reagent, converting it to the corresponding alkane and inhibiting the desired reaction.[9][11]
-
Anhydrous Conditions: All glassware must be rigorously dried, preferably by flame-drying under vacuum or oven-drying overnight, and then cooled under a stream of dry, inert gas like argon or nitrogen.[6][10]
-
Dry Solvents: Anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), are essential.[11][13][14] It is best to use freshly distilled or commercially available anhydrous solvents.
-
Dry Reagents: The organic halide and any other reagents must also be free of moisture. Liquid halides can be distilled from a drying agent like calcium hydride.
-
Workflow for Initiating a Stubborn Grignard Reaction:
A troubleshooting workflow for initiating a Grignard reaction.
Question 2: The yield of my desired diol intermediate is consistently low. What are the potential side reactions, and how can they be minimized?
Answer:
Low yields in the Grignard addition to the phthalide are often a result of competing side reactions. Understanding these pathways is key to optimizing the reaction conditions.
Common Side Reactions and Mitigation Strategies:
-
Wurtz Coupling: This is a significant side reaction where the Grignard reagent couples with the unreacted organic halide. This is particularly problematic at higher concentrations of the organic halide.
-
Slow Addition: The organic halide should be added slowly and dropwise to the magnesium suspension. This maintains a low concentration of the halide in the reaction mixture, favoring the formation of the Grignard reagent over the coupling reaction.[6]
-
-
Reaction with the Cyano Group: When using 5-cyanophthalide as the starting material, the Grignard reagent can potentially react with the nitrile functionality.[15] While the lactone is generally more electrophilic, this side reaction can occur, especially at elevated temperatures.
-
Temperature Control: Maintaining a low reaction temperature (e.g., 0 °C to room temperature) can help to favor the addition to the lactone carbonyl over the nitrile.
-
-
Enolization of the Lactone: Although less common with lactones compared to ketones, strong bases like Grignard reagents can potentially deprotonate the alpha-carbon of the phthalide, leading to the formation of an enolate and reducing the amount of starting material available for the desired reaction.
-
Use of a Less Basic Grignard: If this is suspected, using a less sterically hindered and less basic Grignard reagent, if the synthesis allows, could be beneficial. However, in the context of Citalopram synthesis, the required Grignard reagents are fixed.
-
Table 1: Optimizing Grignard Reaction Conditions for Citalopram Intermediate Synthesis
| Parameter | Standard Condition | Optimized Condition for Higher Yield | Rationale |
| Temperature | Reflux in THF | 0 °C to Room Temperature | Minimizes side reactions, including potential reaction with the cyano group. |
| Addition Rate | Rapid Addition | Slow, dropwise addition of halide | Maintains a low concentration of the organic halide, reducing Wurtz coupling.[6] |
| Solvent | Anhydrous Ether or THF | Anhydrous THF | THF is often preferred for its ability to solvate and stabilize the Grignard reagent.[13] |
| Stirring | Moderate | Vigorous | Ensures good mixing and facilitates the reaction at the magnesium surface. |
Question 3: I am performing the two successive Grignard additions to 5-cyanophthalide. What is the best way to perform this "one-pot" synthesis?
Answer:
The sequential, one-pot addition of the two different Grignard reagents (4-fluorophenylmagnesium bromide and N,N-dimethylaminopropylmagnesium chloride) to 5-cyanophthalide is a common and efficient route.[3][4][5] The key to success is careful control of stoichiometry and reaction conditions.
Step-by-Step Protocol for Sequential Grignard Addition:
-
Preparation of the First Grignard Reagent: Prepare the 4-fluorophenylmagnesium bromide in anhydrous THF as previously described. Ensure the reaction has fully initiated and the majority of the magnesium has been consumed.
-
First Addition: Cool the solution of the first Grignard reagent in an ice bath. Slowly add a solution of 5-cyanophthalide in anhydrous THF to the cooled Grignard reagent. The addition should be dropwise to control the exotherm.
-
Reaction Time: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) for a specified period to ensure complete reaction.
-
Second Grignard Addition: To this reaction mixture, slowly add the second Grignard reagent, N,N-dimethylaminopropylmagnesium chloride (which should be prepared separately and standardized if possible).
-
Final Reaction and Quenching: Once the second addition is complete, allow the reaction to proceed to completion. The reaction is then carefully quenched by slowly pouring the mixture into a cold, saturated aqueous solution of ammonium chloride.[6]
Workflow for the sequential one-pot double Grignard reaction.
Frequently Asked Questions (FAQs)
Q1: What is the quality of the starting 5-cyanophthalide required?
A1: The purity of the starting materials is critical for the success of the Grignard reaction. 5-Cyanophthalide should be of high purity and, most importantly, anhydrous. Impurities can inhibit the reaction or lead to the formation of byproducts that are difficult to separate.[16] Various synthetic routes to 5-cyanophthalide exist, starting from materials like 5-carboxyphthalide.[16][17][18] Ensuring a high-purity starting material will positively impact the overall yield and purity of the final product.[16]
Q2: Can I use other solvents besides THF or diethyl ether?
A2: While THF and diethyl ether are the most common solvents for Grignard reactions due to their ability to solvate and stabilize the Grignard reagent, other aprotic, non-acidic solvents can be used.[11][13][14] However, for the synthesis of Citalopram intermediates, THF is generally preferred.[4] It is crucial to avoid protic solvents like water or alcohols, as they will destroy the Grignard reagent.[11][12]
Q3: How do I know if my Grignard reagent has formed successfully?
A3: Several visual cues can indicate the successful formation of a Grignard reagent. The disappearance of the metallic magnesium, a change in the color of the solution (often becoming cloudy or greyish), and a gentle reflux of the solvent due to the exothermic nature of the reaction are all positive signs. For quantitative analysis, titration methods, such as those using a known amount of a proton source and an indicator, can be employed to determine the concentration of the Grignard reagent.
Q4: The workup procedure mentions quenching with ammonium chloride. Why is this used instead of just water?
A4: While water will quench the reaction, using a saturated solution of ammonium chloride, a weak acid, helps to neutralize the magnesium alkoxide intermediate to the desired alcohol without creating a strongly basic environment that could lead to side reactions like elimination. It also helps to dissolve the magnesium salts (Mg(OH)X) that form during the workup, making the separation of the organic and aqueous layers cleaner.
References
- 1. Synthesis - Citalopram [citalopram-kylen.weebly.com]
- 2. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Process For Preparation Of Citalopram [quickcompany.in]
- 4. benchchem.com [benchchem.com]
- 5. allindianpatents.com [allindianpatents.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. How does water affect a Grignard reaction? | Filo [askfilo.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. quora.com [quora.com]
- 13. leah4sci.com [leah4sci.com]
- 14. ijpsm.com [ijpsm.com]
- 15. reddit.com [reddit.com]
- 16. myexperiment.org [myexperiment.org]
- 17. 5-Cyanophthalide synthesis - chemicalbook [chemicalbook.com]
- 18. EP1777221A1 - Process for the preparation of 5-cyanophthalide starting from 5-carboxyphthalide - Google Patents [patents.google.com]
Citalopram Production: A Technical Support Guide to Impurity Control
Welcome to the Technical Support Center for Citalopram Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the identification, control, and troubleshooting of impurities during the production of citalopram. Our goal is to equip you with the scientific understanding and technical expertise to ensure the highest purity of your final active pharmaceutical ingredient (API).
Introduction: The Challenge of Purity in Citalopram Synthesis
Citalopram, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant.[1][2][3] Its synthesis, while well-established, presents several challenges in controlling impurities. These impurities can arise from starting materials, intermediates, degradation of the final product, or stereoisomeric sources.[2][4][5] Effective impurity control is not only a regulatory requirement but also crucial for the safety and efficacy of the final drug product.[6] This guide provides a comprehensive overview of common impurities, their formation pathways, and robust strategies for their mitigation.
Part 1: Troubleshooting Guide for Citalopram Impurity Control
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: High Levels of Citalopram N-Oxide Detected
Question: My latest batch of citalopram shows a significant peak corresponding to Citalopram N-Oxide. What are the likely causes and how can I minimize its formation?
Answer:
Citalopram N-Oxide is a common oxidation product.[5][] Its formation is primarily attributed to the presence of oxidizing agents or conditions during the synthesis or storage. The tertiary amine group in the dimethylaminopropyl side chain of citalopram is susceptible to oxidation.[][8]
Plausible Causes:
-
Oxidizing Reagents: The use of or contamination with oxidizing agents during the synthesis process is a primary cause.
-
Air Oxidation: Prolonged exposure of the reaction mixture or the isolated product to air, especially at elevated temperatures or in the presence of metal catalysts, can lead to N-oxide formation.
-
Inappropriate Storage: Storing citalopram or its intermediates under conditions that promote oxidation (e.g., exposure to light, high temperatures, or oxygen) can increase the levels of this impurity.[9]
Mitigation Strategies:
-
Inert Atmosphere: Conduct reactions, particularly the final steps and purification, under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Solvent Purity: Ensure that all solvents are de-gassed and free from peroxides, which can act as oxidizing agents.
-
Controlled Temperature: Maintain strict temperature control throughout the process, avoiding excessive heat that can accelerate oxidation reactions.
-
Antioxidant Addition: In some cases, the addition of a small amount of a suitable antioxidant during workup or crystallization may be considered, subject to validation.
-
Optimized Storage: Store the final product and key intermediates in well-sealed containers, protected from light and at controlled room temperature.[10]
Issue 2: Presence of Desmethylcitalopram Impurity
Question: I am observing a persistent impurity identified as N-desmethylcitalopram. What is the origin of this impurity and what are the most effective removal strategies?
Answer:
N-desmethylcitalopram is a process-related impurity that can be challenging to remove due to its structural similarity to citalopram.[11][12]
Plausible Causes:
-
Incomplete Methylation: If the synthesis involves the methylation of a secondary amine precursor, incomplete reaction will result in the presence of the desmethyl analogue.
-
Starting Material Impurity: The precursor amine used in the synthesis may already contain the monomethylated impurity.
-
Demethylation during Synthesis: Certain reaction conditions, such as high temperatures or the presence of specific reagents, can cause demethylation of citalopram.
Mitigation and Removal Strategies:
-
Reaction Optimization: Ensure complete methylation by optimizing reaction parameters such as stoichiometry of the methylating agent, reaction time, and temperature.[12]
-
Starting Material Quality Control: Thoroughly analyze the starting materials to ensure they meet the required purity specifications and are free from significant levels of the desmethyl precursor.
-
Purification Techniques:
-
Acylation: A highly effective method involves treating the crude citalopram with an acylating agent. The desmethyl impurity will form an amide derivative, which can then be easily removed by acid-base extraction.[12]
-
Crystallization: Careful selection of crystallization solvents and optimization of crystallization conditions can help in selectively crystallizing pure citalopram, leaving the desmethyl impurity in the mother liquor.
-
Chromatography: Preparative chromatography can be employed for efficient separation, although it may be less practical for large-scale production.[13]
-
Issue 3: Chiral Purity Failure - Unacceptable Levels of (R)-Citalopram in Escitalopram
Question: My synthesis of escitalopram ((S)-citalopram) is failing to meet the required enantiomeric purity, with high levels of the (R)-enantiomer detected. What are the potential reasons and how can I improve the chiral purity?
Answer:
Escitalopram is the therapeutically active (S)-enantiomer of citalopram.[1][] The presence of the inactive (R)-enantiomer is a critical quality attribute that must be strictly controlled.
Plausible Causes:
-
Non-Stereoselective Synthesis: The synthetic route employed may not be sufficiently stereoselective, leading to the formation of a racemic or near-racemic mixture.
-
Racemization: Certain reaction conditions, such as exposure to strong acids or bases, or high temperatures, can cause racemization of the chiral center.
-
Ineffective Chiral Resolution: If a chiral resolution step is used to separate the enantiomers, it may not be efficient enough, leading to incomplete separation.
Mitigation and Improvement Strategies:
-
Asymmetric Synthesis: Employ a highly stereoselective synthetic route that directly produces the desired (S)-enantiomer with high enantiomeric excess.
-
Chiral Resolution Optimization: If using chiral resolution, carefully optimize the choice of resolving agent, solvent, temperature, and stoichiometry to maximize the separation efficiency.
-
Enzymatic Resolution: Consider using enzymatic resolution methods, which can offer high stereoselectivity under mild reaction conditions.
-
Avoid Racemizing Conditions: Scrutinize all downstream processing steps to identify and eliminate any conditions that could lead to racemization.
-
Chiral HPLC Analysis: Utilize a validated chiral HPLC method to accurately determine the enantiomeric purity at various stages of the process and in the final product.[15][16][17]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the main classes of impurities in citalopram?
A1: Citalopram impurities can be broadly categorized into three main types:
-
Process-Related Impurities: These are substances that are formed during the manufacturing process, including unreacted starting materials, intermediates, and by-products.[4][5] Examples include desmethylcitalopram and various synthetic precursors.[11]
-
Degradation Products: These impurities result from the chemical degradation of the citalopram API over time due to factors like heat, light, moisture, or reaction with excipients.[5][9] Citalopram N-oxide is a common degradation product.[5]
-
Stereoisomeric Impurities: For escitalopram ((S)-citalopram), the main stereoisomeric impurity is the (R)-enantiomer.[1][15]
Q2: How can I perform forced degradation studies for citalopram?
A2: Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[5][9][18] Typical stress conditions for citalopram include:
-
Acidic Hydrolysis: Refluxing with a dilute acid (e.g., 0.1 N HCl).
-
Alkaline Hydrolysis: Treating with a dilute base (e.g., 0.1 N NaOH) at room temperature or with gentle heating.[4]
-
Oxidative Degradation: Exposing to an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂).[19]
-
Thermal Degradation: Heating the solid drug substance at an elevated temperature (e.g., 105°C).
-
Photolytic Degradation: Exposing the drug substance to UV light.[5]
Q3: What are the pharmacopoeial limits for impurities in citalopram?
A3: The limits for impurities in citalopram are specified in pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[20][21] These monographs define the acceptance criteria for known and unknown impurities. For example, the USP provides a list of specified impurities with their respective limits.[20][22] It is crucial to consult the current version of the relevant pharmacopoeia for the most up-to-date requirements.
Q4: Are there any specific safety concerns associated with citalopram impurities?
A4: Yes, impurities in any pharmaceutical product can have potential safety implications. Some impurities may be pharmacologically active, leading to unintended side effects. Others could be toxic or genotoxic, even at very low levels. Therefore, it is a regulatory requirement to identify and control all impurities above a certain threshold.[6]
Part 3: Analytical Protocols and Workflows
Protocol: Reverse-Phase HPLC Method for Citalopram and its Impurities
This protocol is a general guideline for the separation and quantification of citalopram and its related substances. Method validation is required for its intended use.
1. Chromatographic Conditions:
-
Column: Inertsil ODS 3V (250 x 4.6 mm, 5 µm) or equivalent C18 column.[9][23]
-
Mobile Phase A: 0.3% Diethylamine in water, pH adjusted to 4.70.[9][23]
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 25 40 60 35 40 60 40 90 10 | 45 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
2. Sample Preparation:
-
Standard Solution: Prepare a solution of Citalopram Reference Standard in the mobile phase at a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare a solution of the citalopram sample in the mobile phase at a concentration of 1.0 mg/mL.
3. System Suitability:
-
Tailing Factor: The tailing factor for the citalopram peak should be not more than 2.0.
-
Theoretical Plates: The number of theoretical plates for the citalopram peak should be not less than 2000.
-
Resolution: The resolution between citalopram and its closest eluting impurity should be not less than 1.5.
4. Calculation:
Calculate the percentage of each impurity using the following formula:
% Impurity = (Area_impurity / (Area_citalopram + Sum of all impurity areas)) * 100
Workflow for Impurity Identification and Control
The following diagram illustrates a systematic approach to managing impurities during citalopram production.
Caption: Workflow for Citalopram Impurity Control.
Formation Pathways of Key Citalopram Impurities
This diagram illustrates the relationship between citalopram and some of its common process-related and degradation impurities.
Caption: Formation of Key Citalopram Impurities.
References
- 1. Validated Densitometric TLC-Method for the Simultaneous Analysis of (R)- and (S)-Citalopram and its Related Substances Using Macrocyclic Antibiotic as a Chiral Selector: Application to the Determination of Enantiomeric Purity of Escitalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bipublication.com [bipublication.com]
- 3. Citalopram | C20H21FN2O | CID 2771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. pharmaguru.co [pharmaguru.co]
- 8. CN103360353A - Preparation methods for impurities of escitalopram oxalate - Google Patents [patents.google.com]
- 9. Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Citalopram impurity standard British Pharmacopoeia Reference Standard Sigma Aldrich [sigmaaldrich.com]
- 11. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]
- 12. US6781003B1 - Preparation of pure citalopram - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 15. scispace.com [scispace.com]
- 16. jocpr.com [jocpr.com]
- 17. Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tsijournals.com [tsijournals.com]
- 19. Oxidation of Citalopram with Sodium Hypochlorite and Chlorine Dioxide: Influencing Factors and NDMA Formation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. uspnf.com [uspnf.com]
- 21. edqm.eu [edqm.eu]
- 22. pharmaffiliates.com [pharmaffiliates.com]
- 23. merckmillipore.com [merckmillipore.com]
Technical Support Center: Optimization of Reaction Conditions for Cyanophthalane Synthesis
Welcome to the technical support center for the synthesis of cyanophthalanes, with a focus on 1-cyanobenzocyclobutene. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this important class of molecules. Benzocyclobutene (BCB) derivatives are valuable synthons in organic synthesis and materials science, and the introduction of a cyano group can be a key step in the development of novel materials and pharmaceuticals.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of cyanophthalanes.
Diagram: General Workflow for Cyanophthalane Synthesis
Below is a generalized workflow for the synthesis of 1-cyanobenzocyclobutene from α,α'-dibromo-o-xylene, a common starting material. This process typically involves a nucleophilic substitution reaction with a cyanide source.
Caption: A typical workflow for the synthesis of 1-cyanobenzocyclobutene.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of cyanophthalanes.
Q1: I am observing a low or no yield of my desired cyanophthalane product. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield is a frequent challenge that can arise from several factors. A systematic approach to troubleshooting is recommended.
1. Reagent Quality and Stoichiometry:
-
Cyanide Source: The choice and quality of the cyanide source are critical. While traditional reagents like KCN and NaCN are effective, they are highly toxic. Safer alternatives such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are often preferred.[4] The stoichiometry of the cyanide source should be carefully optimized. An excess can sometimes lead to the formation of side products or inhibit the reaction.
-
Starting Material: Ensure the purity of your starting material, α,α'-dibromo-o-xylene. Impurities can interfere with the reaction.
2. Reaction Conditions:
-
Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective for this type of nucleophilic substitution.[5] It is advisable to use anhydrous solvents, as water can react with the cyanide source and affect the reaction outcome.
-
Temperature: The reaction temperature significantly impacts the rate and efficiency of the cyanation reaction.[] If the temperature is too low, the reaction may not proceed, while excessively high temperatures can lead to decomposition of the product or starting materials. It is recommended to perform small-scale experiments to optimize the temperature.[7]
-
Inert Atmosphere: While not always strictly necessary for this specific reaction, ensuring the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) can prevent potential side reactions, especially if using sensitive reagents.[4]
Troubleshooting Table for Low Yield:
| Potential Cause | Troubleshooting Action | Rationale |
| Poor Reagent Quality | Use freshly opened or purified reagents. Verify the purity of the starting material via NMR or melting point. | Impurities can poison catalysts or participate in side reactions. |
| Incorrect Stoichiometry | Titrate the amount of cyanide source (e.g., 1.1 to 2.2 equivalents). | An optimal balance is needed to drive the reaction to completion without promoting side reactions. |
| Suboptimal Solvent | Screen different polar aprotic solvents (DMF, DMSO, acetonitrile). Ensure the solvent is anhydrous. | Solvent polarity and aprotic nature can significantly influence the solubility of reagents and the reaction rate. |
| Incorrect Temperature | Perform a temperature screen (e.g., 60°C, 80°C, 100°C, 120°C). | Finding the optimal temperature is crucial for maximizing yield and minimizing byproduct formation.[] |
Q2: I am observing the formation of significant side products in my reaction. What are they and how can I minimize them?
A2: The formation of side products is a common issue. In the synthesis of 1-cyanobenzocyclobutene from α,α'-dibromo-o-xylene, potential side products include the dicyanated product (1,2-dicyanobenzocyclobutane) and polymeric materials.
1. Minimizing Dicyanation:
-
Control Stoichiometry: Carefully control the stoichiometry of the cyanide source. Using a slight excess (e.g., 1.1 equivalents) of the cyanide source can favor the formation of the monocyanated product.
-
Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stopping the reaction at the optimal time can prevent the formation of the dicyanated byproduct.
2. Preventing Polymerization:
-
Temperature Control: Benzocyclobutene and its derivatives can be prone to polymerization at elevated temperatures.[1][2] Avoid excessively high reaction temperatures and prolonged reaction times.
-
Purification: If polymerization is suspected, it may be necessary to purify the crude product quickly after the reaction is complete.
Troubleshooting Diagram for Side Product Formation:
References
- 1. Synthesis and properties of benzocyclobutene-terminated imide-containing cyano group | Semantic Scholar [semanticscholar.org]
- 2. sciencegate.app [sciencegate.app]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 7. Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes - PMC [pmc.ncbi.nlm.nih.gov]
Citalopram Intermediate Degradation Pathways: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability of citalopram and its intermediates. This guide is structured to provide not only procedural steps but also the underlying scientific rationale for troubleshooting common issues encountered during forced degradation studies. Our goal is to equip you with the expertise to design robust experiments, interpret complex results, and ensure the integrity of your stability-indicating assay methods (SIAMs).
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions that arise when beginning work on citalopram's degradation profile.
Q1: What are the primary degradation pathways for citalopram? A1: Citalopram is susceptible to degradation under hydrolytic (acidic and alkaline), oxidative, and photolytic conditions.[1] It is relatively stable under thermal stress.[2] The main chemical moieties involved are the terminal N,N-dimethylamino group, the nitrile group, and the fused tetrahydrofuran ring.[3]
Q2: Which degradation conditions are most aggressive for citalopram? A2: Forced degradation studies show that citalopram degrades significantly under alkaline hydrolysis and oxidative conditions.[2] Acidic hydrolysis also leads to notable degradation, while photolytic degradation is generally slower but produces distinct products.[3][4]
Q3: What are the most common degradation products I should expect to see? A3: The most frequently identified degradants include Citalopram Carboxamide (formed via hydrolysis of the nitrile group) and Citalopram N-oxide (formed via oxidation of the tertiary amine).[3][5] Other products like N-desmethylcitalopram can be formed under photolytic conditions.[6]
Q4: Why is it crucial to study the degradation of intermediates in addition to the parent drug? A4: Intermediates in the synthesis of citalopram may be carried over into the final drug substance. These intermediates can have their own unique degradation pathways, potentially forming impurities that are not generated from the degradation of citalopram itself. Regulatory guidelines, such as those from the ICH, require the characterization of all potential impurities to ensure the safety and efficacy of the drug product.[3]
Part 2: Troubleshooting Guides for Common Experimental Issues
This section is formatted to address specific problems you might encounter during your experiments, providing probable causes, mechanistic explanations, and corrective protocols.
Issue 1: An Unknown Peak Appears in HPLC After Alkaline Hydrolysis
-
Scenario: You've performed a forced degradation study using 0.1 M NaOH at 85°C and observe a major new peak in your chromatogram, with a corresponding loss of the parent citalopram peak.
-
Probable Cause: This new peak is highly likely to be Citalopram Carboxamide . The nitrile group (-C≡N) on the phthalane ring is susceptible to hydrolysis under basic conditions, converting it to a primary amide (-CONH₂).[3][7] This reaction is often rapid and can lead to near-complete degradation of the parent drug.[3]
-
Mechanistic Insight: Alkaline hydrolysis of a nitrile proceeds through a nucleophilic attack by a hydroxide ion on the electrophilic carbon of the nitrile group. This forms a deprotonated amide intermediate, which is then protonated by water to yield the final carboxamide product.
-
Troubleshooting & Validation Protocol:
-
Mass Spectrometry (MS) Analysis: The primary method for identification. Citalopram has a molecular weight of 324.4 g/mol . The carboxamide degradant will have a mass increase of 18 (addition of H₂O), resulting in a molecular weight of 342.4 g/mol . Analyze your peak using LC-MS to confirm this mass.
-
Reference Standard: If available, co-inject a certified reference standard of Citalopram Carboxamide with your degraded sample. Peak co-elution provides strong evidence of identity.
-
Kinetics: Run a time-course experiment (e.g., sampling at 0, 15, 30, and 60 minutes). You should observe the citalopram peak area decrease while the Citalopram Carboxamide peak area increases, confirming a direct conversion.
-
-
Visualization of Hydrolytic Pathway:
Caption: Alkaline hydrolysis of citalopram's nitrile group.
Issue 2: Multiple New Peaks Detected After Oxidative Stress
-
Scenario: After treating citalopram with 30% hydrogen peroxide (H₂O₂), your HPLC-UV chromatogram shows a significant new peak, and MS analysis suggests a mass increase of 16 amu.
-
Probable Cause: The most probable degradation product is Citalopram N-oxide . The tertiary amine of the dimethylaminopropyl side chain is a prime target for oxidation.[3][8] The addition of an oxygen atom to this nitrogen results in a mass increase of 16 amu.[3]
-
Mechanistic Insight: Hydrogen peroxide can oxidize tertiary amines to their corresponding N-oxides.[] This reaction involves the nucleophilic nitrogen atom of the amine attacking one of the oxygen atoms of H₂O₂.
-
Troubleshooting & Validation Protocol:
-
Confirm Mass: Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition of the new peak. The expected mass for Citalopram N-oxide is 340.4 m/z.
-
Change Oxidant: Repeat the experiment with a different oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), which is also known to produce N-oxides.[10] Observing the formation of the same degradant can help confirm the pathway.
-
NMR Spectroscopy: For definitive structural elucidation, the degradant may need to be isolated using preparative HPLC, followed by ¹H NMR analysis to confirm the structural changes, particularly shifts in the signals corresponding to the N-methyl and adjacent methylene protons.[1]
-
-
Visualization of Oxidative Pathway:
Caption: Oxidation of citalopram to Citalopram N-oxide.
Issue 3: Sample Degrades Under Light, but Not in the Dark Control
-
Scenario: You expose a solution of a citalopram intermediate to simulated sunlight (ICH Q1B conditions) and observe degradation. The dark control sample, stored at the same temperature, is stable.
-
Probable Cause: The compound is undergoing photodegradation. For citalopram, photolytic stress can lead to the formation of products such as N-desmethylcitalopram (DCIT) and Citalopram N-oxide .[6] The primary mechanism is often N-demethylation.[6]
-
Mechanistic Insight: Photodegradation can occur through direct absorption of photons by the molecule, leading to bond cleavage, or indirect photolysis, where other molecules in the solution (like humic acids or nitrates) absorb light and generate reactive species (e.g., hydroxyl radicals) that then attack the drug molecule.[11][12][13] Computational studies suggest that direct photolysis can involve C-N bond cleavage in the side chain.[11]
-
Troubleshooting & Validation Protocol:
-
Wavelength Dependence: If your photostability chamber allows, test degradation under different light sources (e.g., UVA vs. fluorescent light) to understand which wavelengths are causing the degradation.
-
Identify Products: Use LC-MS/MS to identify the photoproducts. N-desmethylcitalopram will have a mass loss of 14 amu (loss of a CH₂ group) compared to the parent compound.
-
Quenching Studies: To investigate the role of reactive oxygen species in indirect photolysis, add a quenching agent to your solution. For example, adding isopropanol can quench hydroxyl radicals. If degradation is inhibited, it suggests an indirect pathway is at play.
-
-
Visualization of Photodegradation Workflow:
Caption: Workflow for a comparative photostability study.
Part 3: Key Experimental Protocols
These protocols provide a starting point for conducting robust forced degradation studies. Always adapt concentrations, times, and temperatures based on the stability of your specific intermediate.
Protocol 1: General Forced Degradation Study
This protocol is based on ICH Q1A(R2) guidelines and common practices found in the literature.[3]
-
Stock Solution Preparation: Prepare a stock solution of your citalopram intermediate at approximately 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
-
Control Sample: Dilute the stock solution with the same solvent to your target analytical concentration (e.g., 50 µg/mL). This is your unstressed (t=0) sample.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Heat at 80°C. Withdraw samples at timed intervals (e.g., 2, 4, 8, 24 hours). Neutralize with 1 M NaOH before dilution and injection.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Heat at 80°C.[3] Withdraw samples at timed intervals (e.g., 15, 30, 60 minutes, as this reaction can be fast). Neutralize with 1 M HCl before dilution and injection.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂.[3] Keep at room temperature. Withdraw samples at timed intervals (e.g., 2, 4, 8, 24 hours).
-
Photolytic Degradation: Place a solution of the intermediate in a transparent container inside a photostability chamber. Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Prepare a dark control by wrapping an identical sample in aluminum foil and placing it in the same chamber.
-
Thermal Degradation: Store the solid intermediate in a hot air oven at a controlled temperature (e.g., 70°C) for an extended period (e.g., 1-4 weeks).[3] Dissolve and analyze at set time points.
-
Analysis: Analyze all stressed, neutralized, and control samples by a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS). Aim for 5-20% degradation of the main compound to ensure that secondary degradation is minimized.
Data Summary: Major Degradants of Citalopram
| Degradant Name | Formation Condition(s) | Key Structural Change | Mass Change (vs. Citalopram) | Reference |
| Citalopram Carboxamide | Alkaline/Acidic Hydrolysis | Nitrile (-CN) → Amide (-CONH₂) | +18 amu | [3] |
| Citalopram N-oxide | Oxidation, Photolysis | Tertiary Amine → N-oxide | +16 amu | [3][6] |
| N-desmethylcitalopram | Photolysis | N-demethylation of side chain | -14 amu | [6] |
| 3-hydroxy citalopram carboxamide | Hydrolytic conditions | Hydroxylation and Nitrile Hydrolysis | +34 amu | [3] |
References
- 1. Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. scielo.br [scielo.br]
- 4. tijer.org [tijer.org]
- 5. Citalopram Hydrobromide: degradation product characterization and a validated stability-indicating LC-UV method – ScienceOpen [scienceopen.com]
- 6. Degradation of citalopram by simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Human Metabolome Database: Showing metabocard for Citalopram N-oxide (HMDB0060654) [hmdb.ca]
- 10. tsijournals.com [tsijournals.com]
- 11. Computational Study of Photodegradation Process and Conversion Products of the Antidepressant Citalopram in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Investigation of the Aquatic Photolytic and Photocatalytic Degradation of Citalopram - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enantiomeric Purity in Escitalopram Synthesis
Welcome to the technical support guide for the synthesis of Escitalopram. This resource is designed for researchers, chemists, and process development professionals dedicated to achieving high enantiomeric purity. Here, we address common challenges and provide in-depth, field-proven guidance on preventing racemization, a critical factor in the successful synthesis of this potent selective serotonin reuptake inhibitor (SSRI).
Part 1: Foundational Concepts
Q1: What is the fundamental difference between citalopram and escitalopram, and why is stereochemistry so critical?
Citalopram is a racemic compound, meaning it is a 50:50 mixture of two enantiomers (non-superimposable mirror-image molecules): S-(+)-citalopram and R-(-)-citalopram.[1][2] Escitalopram is the pharmacologically active S-(+)-enantiomer.[3]
The therapeutic efficacy of citalopram as an SSRI resides almost entirely within the S-enantiomer, which is over 100 times more potent at inhibiting serotonin reuptake than the R-enantiomer.[3] Furthermore, the R-enantiomer is not merely inactive; it may even counteract the therapeutic effects of the S-enantiomer.[2] Therefore, producing enantiomerically pure escitalopram is paramount to maximize potency, improve the therapeutic index, and potentially reduce the required dosage and associated side effects.[3] The development of pure escitalopram from racemic citalopram is a classic example of a successful "chiral switch" in drug development.[2]
Q2: What is racemization, and at which stage of the escitalopram synthesis is it most likely to occur?
Racemization is the process of converting an enantiomerically pure or enriched mixture into a mixture where both enantiomers are present in equal amounts (a racemate). In the context of escitalopram synthesis, the key chiral center is a quaternary carbon. This stereocenter is established during the formation of the tertiary alcohol in the key diol intermediate, 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile.
The highest risk of racemization occurs during the cyclization of the S-diol intermediate to form the final tetrahydrofuran ring of escitalopram. This step involves the dehydration of a tertiary alcohol. If this reaction proceeds through a planar carbocation intermediate (an SN1-type mechanism), the stereochemical information is lost, leading to a mixture of S- and R-citalopram. Harsh acidic conditions, such as using hot, concentrated sulfuric acid, are known to promote this pathway and cause significant racemization.[4]
Part 2: Core Strategies for Stereochemical Control
The industrial synthesis of escitalopram has evolved to incorporate highly sophisticated methods for establishing and maintaining the correct stereochemistry. The primary strategies revolve around controlling the stereochemistry of the pivotal diol intermediate.
Q3: What is the most common industrial method for obtaining the pure S-diol intermediate?
The most established and economically viable method is the chiral resolution of the racemic diol intermediate .[5] This process relies on the principle of forming diastereomeric salts with a chiral resolving agent.
Mechanism of Action: The racemic diol, containing both S and R enantiomers, is treated with a single enantiomer of a chiral acid, such as (+)-di-p-toluoyltartaric acid (D-DTTA). This reaction forms two diastereomeric salts: [(S)-diol:(D)-acid] and [(R)-diol:(D)-acid]. Diastereomers have different physical properties, including solubility. By carefully selecting the resolving agent and solvent system, one of the diastereomeric salts (typically the (S)-diol salt) can be made to selectively precipitate from the solution, while the other remains in the mother liquor.[5] The precipitated salt is then isolated, and the chiral resolving agent is removed by treatment with a base to liberate the pure (S)-diol.
Key Experimental Considerations:
-
Resolving Agent Selection: The choice of resolving agent is critical. D-DTTA is highly effective for precipitating the S-diol, while L-DTTA can be used to isolate the R-diol.[5]
-
Solvent System: The solvent impacts the solubility and crystal formation of the diastereomeric salts. Alcohols like methanol or ethanol, or ketones like acetone, are often used, sometimes in combination.[5][6]
-
Stoichiometry and Temperature: Optimizing the molar ratio of the resolving agent to the racemic diol and controlling the temperature are crucial for maximizing both the yield and the enantiomeric excess (e.e.) of the resolved product.[5]
| Resolving Agent | Target Enantiomer Precipitated | Typical Solvent(s) | Key Advantage |
| D-(+)-Di-p-toluoyltartaric acid (D-DTTA) | (S)-Diol | Methanol, Acetone | High efficiency and selectivity for the desired (S)-enantiomer.[5] |
| L-(-)-Di-p-toluoyltartaric acid (L-DTTA) | (R)-Diol | Methanol, Acetone | Useful for recovering the (R)-enantiomer, often for stereoinversion purposes.[5] |
Table 1: Comparison of common chiral resolving agents for the citalopram diol intermediate.
Q4: My overall yield is limited to <50% by chiral resolution. How can I improve atom economy?
This is a classic challenge with resolution, as it theoretically discards half of the material. The solution is to implement a stereoinvertive cyclization strategy for the unwanted (R)-diol byproduct.[5] Instead of treating the R-diol as waste, it can be converted into the desired S-citalopram.
Mechanism of Action: This process is designed to force the cyclization reaction to proceed via a bimolecular nucleophilic substitution (SN2) mechanism, which is inherently stereoinvertive. Treatment of the R-diol with specific reagents under optimized conditions activates the tertiary hydroxyl group, making it a good leaving group. The primary hydroxyl group on the other side of the molecule then acts as an internal nucleophile, attacking the chiral carbon from the backside and displacing the leaving group. This "Walden inversion" flips the stereochemistry from R to S during the ring-closing step.
A recent, highly efficient process demonstrated that treating the R-diol with specific acids like H2SO4 or H3PO4 in an aprotic solvent like toluene at an optimized temperature (around 65°C) can achieve high stereochemical inversion efficiency.[5] This transforms a waste byproduct into the final active pharmaceutical ingredient, dramatically improving the overall process yield and sustainability.[5]
Q5: Are there methods to avoid forming a racemic mixture altogether?
Yes, asymmetric synthesis is a powerful strategy that aims to create the chiral center with the desired (S) configuration from the outset. This approach can be highly efficient in terms of stereoselectivity but often involves more complex or expensive reagents.
Prominent Asymmetric Methods:
-
Rhodium-Catalyzed Asymmetric Addition: Researchers have developed a highly enantioselective method using a rhodium catalyst paired with a specialized chiral bisphosphorus ligand called WingPhos.[7] This system catalyzes the addition of an arylboroxine to a ketone precursor, constructing the chiral tertiary alcohol in excellent yields and with enantiomeric excess values often exceeding 98%.[8] While highly effective, the cost of the rhodium catalyst and the complex ligand can be a barrier to large-scale industrial implementation.[5]
-
Chemo-enzymatic Synthesis: This approach utilizes enzymes, such as lipases, to perform stereoselective reactions. For instance, a lipase can be used for the kinetic resolution of the diol or a precursor, selectively acylating one enantiomer and allowing for its separation.[9] This can be combined with stereoinversion steps to create an efficient synthesis route.[9]
Part 3: Troubleshooting Guide
Q6: I've performed the cyclization of my resolved S-diol, but my final product shows low enantiomeric excess (<99% e.e.). What went wrong?
Low enantiomeric excess after cyclization is a common and critical issue. The root cause is almost always the reaction conditions promoting a partial SN1 pathway, leading to racemization.
Troubleshooting Steps:
-
Review Cyclization Reagents and Temperature: The most likely culprit is your cyclization method.
-
Problem: Using strong, hot acids (e.g., 70% H2SO4 at 80°C) is known to cause racemization.[4] These conditions favor the formation of a stable, planar carbocation at the chiral center, which is then attacked from either face by the internal nucleophile, scrambling the stereochemistry.
-
Solution: Employ milder, non-racemizing conditions. The classic method involves converting the tertiary alcohol into a better leaving group, such as a mesylate, by reacting the S-diol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine (TEA).[4][10] This allows for cyclization under much gentler conditions that preserve the stereochemistry.
-
-
Check the Enantiomeric Purity of Your Starting S-Diol: An impure starting material will inevitably lead to an impure final product.
-
Problem: The chiral resolution step may not have been efficient, yielding an S-diol with an e.e. of, for example, only 98%.
-
Solution: Re-analyze your resolved S-diol using a validated chiral HPLC method. If the purity is insufficient, an additional recrystallization of the diastereomeric salt or the free diol may be necessary to enhance the enantiomeric excess before proceeding to cyclization.
-
-
Validate Your Analytical Method: Ensure your measurement is accurate.
-
Problem: An improperly optimized chiral HPLC method might show poor resolution between the enantiomers, leading to an inaccurate calculation of the e.e.
-
Solution: Verify your analytical method using a racemic citalopram standard to ensure baseline separation. Check column integrity, mobile phase composition, and detector settings.
-
Part 4: Essential Analytical Protocols
Q7: How do I set up a reliable chiral HPLC method to determine the enantiomeric purity of my escitalopram sample?
High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase (CSP) is the gold standard for separating and quantifying enantiomers.[11][12]
Protocol: Chiral HPLC Analysis of Escitalopram
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh and dissolve the escitalopram sample in the mobile phase or a compatible solvent (e.g., methanol) to a known concentration (e.g., 1.0 mg/mL). Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic System: Use an HPLC system equipped with a UV detector.
-
Method Parameters: The following parameters are a robust starting point, but optimization may be required based on your specific column and system.[12][13]
| Parameter | Recommended Setting | Rationale |
| Chiral Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) or Lux Cellulose-1 | These polysaccharide-based CSPs provide excellent enantioselectivity for citalopram and its precursors.[12][13] |
| Mobile Phase | n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (96:4:0.1, v/v/v) | A common normal-phase system. The small amount of DEA acts as a basic modifier to improve peak shape for the amine-containing analyte. |
| Flow Rate | 1.0 mL/min | Provides a good balance between resolution and run time. |
| Column Temperature | 25°C | Temperature can affect selectivity; maintaining a constant temperature is crucial for reproducibility.[12] |
| Detection | UV at 240 nm or 250 nm | Citalopram has a strong UV absorbance at this wavelength.[12][14] |
| Injection Volume | 10 µL | Standard volume, adjust as needed based on concentration and detector response. |
-
Analysis:
-
Inject a racemic standard to determine the retention times for both R- and S-citalopram and to confirm baseline resolution.
-
Inject the sample to be tested.
-
Integrate the peak areas for both enantiomers.
-
-
Calculation: Calculate the enantiomeric excess (% e.e.) using the following formula:
-
% e.e. = [ (Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer) ] x 100
-
References
- 1. diva-portal.org [diva-portal.org]
- 2. mdpi.com [mdpi.com]
- 3. Stereoisomers in Psychiatry: The Case of Escitalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US20110092719A1 - Preparation of Escitalopram, Its Salts and Intermediates - Google Patents [patents.google.com]
- 7. Highly Enantioselective Rhodium-Catalyzed Addition of Arylboroxines to Simple Aryl Ketones: Efficient Synthesis of Escitalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Chemo-enzymatic asymmetric synthesis of S-citalopram by lipase-catalyzed cyclic resolution and stereoinversion of quaternary stereogenic center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Portico [access.portico.org]
- 11. Enantioseparation of Citalopram by RP-HPLC, Using Sulfobutyl Ether-β-Cyclodextrin as a Chiral Mobile Phase Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. real.mtak.hu [real.mtak.hu]
- 14. academic.oup.com [academic.oup.com]
Navigating the Synthesis of Citalopram: A Technical Support Guide to Managing Unstable Intermediates
Welcome to the technical support center for the multi-step synthesis of citalopram. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the unstable intermediates that are frequently encountered during this complex synthetic process. Our goal is to move beyond simple procedural lists and offer a causative understanding of the experimental choices necessary to ensure a high-yield, high-purity synthesis of this important selective serotonin reuptake inhibitor (SSRI).
Introduction: The Challenge of Transient Species in Citalopram Synthesis
The synthesis of citalopram, a widely prescribed antidepressant, involves a series of intricate chemical transformations.[1][2] A common and critical route involves the sequential addition of two different Grignard reagents to a phthalide precursor, followed by a cyclization step to form the core dihydroisobenzofuran ring system.[3] While elegant in design, this pathway is fraught with challenges related to the formation of unstable intermediates. These transient species, if not properly managed, can readily decompose or participate in side reactions, leading to the formation of impurities that are often difficult to separate from the final product. This guide will provide a detailed exploration of these challenges and offer practical, evidence-based solutions in a question-and-answer format.
Troubleshooting Guide: Unstable Intermediates in Citalopram Synthesis
This section directly addresses specific issues that researchers may encounter during their experiments, providing not just solutions, but the scientific reasoning behind them.
Grignard Reaction Stages: The Genesis of Instability
The successive Grignard reactions are arguably the most critical and sensitive steps in the synthesis of citalopram. The formation of the tertiary alcohol, often referred to as the "citalopram diol," is the primary objective.[3][4] However, the highly reactive nature of the Grignard reagents and the intermediates they form can lead to a host of problems.
Question 1: My Grignard reaction is yielding a significant amount of a byproduct that appears to be a ketone. What is happening and how can I prevent it?
Answer: The formation of a ketone byproduct during the synthesis of a tertiary alcohol via a Grignard reaction is a classic sign of incomplete reaction or premature quenching of the intermediate. The reaction proceeds through a magnesium alkoxide intermediate after the first Grignard addition. If the reaction is quenched before the second Grignard reagent can add, this intermediate will be protonated to form a ketone.
Causality: Grignard reagents are potent nucleophiles that attack the electrophilic carbonyl carbon.[5] In the synthesis of citalopram, the first Grignard reagent (e.g., 4-fluorophenylmagnesium bromide) adds to the phthalide to form a lactol intermediate, which exists in equilibrium with the open-chain keto-alcohol. The second Grignard reagent (N,N-dimethylaminopropylmagnesium chloride) then adds to the ketone to form the desired tertiary alcohol. If the second addition is sluggish or incomplete, the intermediate ketone will be isolated upon workup.
Troubleshooting and Protocol Validation:
-
Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Any protic solvent, including water, will quench the Grignard reagent, reducing its effective concentration and hindering the second addition. All glassware should be flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen). Solvents must be rigorously dried.
-
Slow and Controlled Addition: The addition of the second Grignard reagent should be slow and at a controlled temperature, typically below 20°C, to prevent side reactions.
-
Molar Equivalents: Ensure that a sufficient molar excess of the second Grignard reagent is used to drive the reaction to completion.
-
Quenching Protocol: The reaction should be quenched carefully, typically with a saturated aqueous solution of ammonium chloride, only after the complete addition of the second Grignard reagent is confirmed by in-process monitoring.
Question 2: I am observing the formation of a significant amount of a dimeric impurity, especially when using primary alkyl halides to prepare my Grignard reagent. What is the cause?
Answer: The formation of a dimeric byproduct is likely due to a Wurtz-type coupling reaction. This is a common side reaction in the preparation of Grignard reagents, particularly with more reactive alkyl halides.
Causality: The Grignard reagent, once formed, can act as a nucleophile and react with the starting alkyl halide in an SN2-type reaction. This results in the coupling of two alkyl groups and the formation of magnesium dihalide.
Troubleshooting and Protocol Validation:
-
Choice of Halide: If possible, use an alkyl bromide instead of an alkyl chloride, as chlorides can be more prone to this side reaction.
-
Slow Addition of Alkyl Halide: Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture, minimizing the chance of it reacting with the newly formed Grignard reagent.
-
Activation of Magnesium: Ensure the magnesium is properly activated (e.g., with a small crystal of iodine) to facilitate a rapid initiation of the Grignard formation, thereby consuming the alkyl halide quickly.
The Citalopram Diol Intermediate: A Hub of Instability
The citalopram diol, the product of the two successful Grignard additions, is a key intermediate that is often not isolated in its pure form due to its instability. Its subsequent cyclization to form the dihydroisobenzofuran ring is a critical step where several impurities can arise.
Question 3: During the acidic workup and cyclization of the citalopram diol, I am observing the formation of multiple byproducts, including some that appear to be colored. What are these impurities and how can I minimize their formation?
Answer: The acidic cyclization of the citalopram diol is a dehydration reaction that can be accompanied by several side reactions, leading to the formation of impurities such as the corresponding carboxamide, acid, and indene derivatives.[3] The formation of colored impurities often suggests the presence of conjugated systems, such as those found in indene byproducts.
Causality and Degradation Pathway:
-
Carboxamide and Acid Formation: Under harsh acidic conditions and elevated temperatures, the nitrile group of the citalopram diol can be hydrolyzed to a carboxamide and subsequently to a carboxylic acid.[6]
-
Indene Formation: The tertiary benzylic alcohol of the diol is prone to elimination under acidic conditions, leading to the formation of a carbocation intermediate. This carbocation can then undergo rearrangement and subsequent elimination to form a stable, conjugated indene byproduct. This is a common degradation pathway for benzylic alcohols.
Troubleshooting and Protocol Validation:
-
Mild Reaction Conditions: The cyclization should be carried out under the mildest possible acidic conditions and at a controlled temperature. Strong acids and high temperatures should be avoided.
-
Choice of Acid: Weaker acids or Lewis acids can be explored to catalyze the cyclization with fewer side reactions.
-
Reaction Time: The reaction time should be optimized to ensure complete cyclization of the diol without allowing for significant degradation. In-process monitoring is crucial.
-
Purification Strategy: If these impurities are formed, a purification strategy based on their different chemical properties (e.g., basicity) will be necessary.[7]
| Impurity | Formation Pathway | Mitigation Strategy |
| Citalopram Carboxamide | Hydrolysis of the nitrile group under acidic conditions.[6] | Use mild acidic conditions and control reaction temperature and time. |
| Citalopram Carboxylic Acid | Further hydrolysis of the carboxamide.[3] | Use mild acidic conditions and control reaction temperature and time. |
| Indene Byproducts | Acid-catalyzed dehydration and rearrangement of the tertiary alcohol.[3] | Use mild acidic conditions and control reaction temperature and time. |
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques for monitoring the formation and decomposition of these unstable intermediates?
A1: High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for in-process control of citalopram synthesis.[5][8][9][10] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.[5][8] UV detection at around 240 nm is suitable for detecting citalopram and its chromophoric intermediates and impurities.[6] For chiral separations, a chiral stationary phase, such as a Chiralcel OD-H column, can be employed.[10]
Q2: How can I improve the purification of the oily "Br-Diol" intermediate?
A2: The oily nature of the bromo-diol intermediate makes its purification by crystallization challenging. A common approach is to perform an acid-base extraction to separate it from non-basic impurities. The crude oil is dissolved in an organic solvent and extracted with an aqueous acid. The acidic aqueous layer, now containing the protonated amine, is then basified, and the purified diol is re-extracted into an organic solvent. However, due to its instability, it is often carried forward to the next step without extensive purification.
Q3: What is the mechanism of formation of the desmethylcitalopram impurity?
A3: Desmethylcitalopram is a known metabolite and can also be a process-related impurity.[8] Its formation can occur through N-demethylation of the dimethylamino group. This can happen under certain oxidative conditions or potentially through enzymatic degradation if microbial contamination is present in the process.
Experimental Protocols
Protocol 1: In-Process Monitoring of Citalopram Synthesis by HPLC
This protocol provides a general method for monitoring the progress of the Grignard and cyclization reactions.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Buffer A (e.g., 0.1% trifluoroacetic acid in water) and Buffer B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: 240 nm.
-
Sample Preparation: Carefully quench a small aliquot of the reaction mixture in a vial containing a suitable solvent (e.g., methanol with a small amount of acetic acid to neutralize any remaining base). Dilute the sample to an appropriate concentration before injection.
Visualizing the Challenges: Reaction and Degradation Pathways
To better understand the relationships between the desired reaction and the formation of unstable intermediates and byproducts, the following diagrams are provided.
Diagram 1: Citalopram Synthesis via Grignard Reactions
Caption: Synthetic pathway to citalopram highlighting the formation of the unstable diol intermediate.
Diagram 2: Degradation Pathways of the Citalopram Diol Intermediate
Caption: Competing reaction pathways during the acid-catalyzed cyclization of the citalopram diol.
References
- 1. bipublication.com [bipublication.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2001002383A2 - Process for the synthesis of citalopram - Google Patents [patents.google.com]
- 5. rjptonline.org [rjptonline.org]
- 6. scielo.br [scielo.br]
- 7. Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-performance liquid chromatography method for analyzing citalopram and desmethylcitalopram from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and optimization of an HPLC analysis of citalopram and its four nonchiral impurities using experimental design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile
In the landscape of pharmaceutical development and quality control, the unequivocal identification and quantification of active pharmaceutical ingredients (APIs) and their related substances are paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for these tasks. This guide provides an in-depth, scientifically grounded approach to the validation of an HPLC method for the determination of 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, a key intermediate and potential impurity in the synthesis of the widely used antidepressant, Citalopram.
This document is structured to provide not just a procedural checklist, but a comprehensive understanding of the causality behind the validation parameters, ensuring scientific integrity and engendering trust in the analytical data generated. The methodologies described herein are aligned with the stringent requirements of international regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).
The Analytical Challenge: Why Method Validation is Crucial
This compound is a critical molecule in the manufacturing process of Citalopram. Its presence, even in trace amounts, in the final drug substance can have implications for the safety and efficacy of the therapeutic product. Therefore, a robust, reliable, and validated analytical method is not merely a regulatory formality but a scientific necessity to ensure patient safety and product quality.
Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[1][2] This process ensures that the method is accurate, precise, specific, and robust, thereby guaranteeing the reliability of the analytical results.
Proposed HPLC Method for Validation
Based on established methods for Citalopram and its related compounds, a reversed-phase HPLC (RP-HPLC) method is proposed for the analysis of this compound.[3][4]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
This method is designed to provide optimal separation of the target analyte from potential impurities and degradation products. The choice of a C18 column is based on the non-polar nature of the analyte, while the mobile phase composition and pH are selected to ensure good peak shape and retention.
The Validation Workflow: A Step-by-Step Protocol
The validation of the proposed HPLC method will be conducted in accordance with the ICH Q2(R1) and the recently updated Q2(R2) guidelines.[5][6][7] The following parameters will be assessed:
Caption: A streamlined workflow for HPLC method validation, from development to routine application.
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8][9][10]
Experimental Protocol:
-
Blank Analysis: Inject a sample of the mobile phase to ensure no interfering peaks are present at the retention time of the analyte.
-
Placebo Analysis: If the method is for a formulated product, inject a solution of the placebo (all excipients without the API) to demonstrate the absence of interference.
-
Forced Degradation Studies: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[11] The chromatograms of the stressed samples should demonstrate that the analyte peak is well-resolved from any degradant peaks. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm the homogeneity of the analyte peak.
Linearity and Range
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning 50% to 150% of the expected working concentration.
-
Inject each standard solution in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999
| Concentration Level | Concentration (µg/mL) | Mean Peak Area |
| 1 (50%) | 10 | 150,000 |
| 2 (80%) | 16 | 240,000 |
| 3 (100%) | 20 | 300,000 |
| 4 (120%) | 24 | 360,000 |
| 5 (150%) | 30 | 450,000 |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.
Experimental Protocol:
-
Prepare samples by spiking a placebo or a known matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare nine samples in total (three at each concentration level).
-
Analyze the samples and calculate the percentage recovery for each.
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0%.
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 16.0 | 15.8 | 98.8 |
| 100% | 20.0 | 20.1 | 100.5 |
| 120% | 24.0 | 24.2 | 100.8 |
Precision
Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria:
-
The Relative Standard Deviation (RSD) should be not more than 2.0%.
| Precision Type | Analyst | Day | Instrument | Mean Peak Area | RSD (%) |
| Repeatability | 1 | 1 | A | 301,500 | 0.5% |
| Intermediate | 2 | 2 | B | 303,000 | 0.8% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte peak is detectable and has a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3]
Experimental Protocol:
-
Introduce small, deliberate changes to the chromatographic conditions, one at a time.
-
Examples of variations include:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% acetonitrile)
-
Column temperature (± 2 °C)
-
pH of the buffer (± 0.2 units)
-
-
Analyze the system suitability parameters (e.g., retention time, peak area, tailing factor) after each change.
Acceptance Criteria:
-
The system suitability parameters should remain within the predefined acceptance criteria.
Caption: Logical diagram illustrating the robustness testing of the HPLC method.
Comparison with Alternative Analytical Techniques
While HPLC is the gold standard for this type of analysis, other techniques could be considered.
| Technique | Advantages | Disadvantages |
| HPLC (Validated Method) | High resolution, sensitivity, and specificity. Well-established and accepted by regulatory bodies. | Requires specialized equipment and trained personnel. |
| Gas Chromatography (GC) | Suitable for volatile and thermally stable compounds. | The target analyte may not be sufficiently volatile without derivatization. |
| Thin-Layer Chromatography (TLC) | Simple, rapid, and cost-effective for qualitative analysis. | Lower sensitivity and resolution compared to HPLC; not suitable for precise quantification. |
| Supercritical Fluid Chromatography (SFC) | Faster separations and lower environmental impact than HPLC. | Less common in routine QC labs; may require method development. |
Conclusion: A Foundation of Trustworthy Data
The validation of an HPLC method for this compound is a meticulous process that underpins the reliability of quality control in pharmaceutical manufacturing. By systematically evaluating specificity, linearity, range, accuracy, precision, and robustness, we establish a scientifically sound and defensible analytical procedure. This guide provides a comprehensive framework, grounded in regulatory expectations and scientific principles, to ensure that the analytical data generated are of the highest integrity, ultimately safeguarding patient health. The continuous lifecycle management of the analytical procedure is also emphasized, ensuring the method remains fit for purpose throughout its use.[4]
References
- 1. tijer.org [tijer.org]
- 2. researchgate.net [researchgate.net]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound [lgcstandards.com]
- 6. scielo.br [scielo.br]
- 7. Citalopram EP Impurity C | 372941-54-3 | SynZeal [synzeal.com]
- 8. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile monohydrobromide | C20H22BrFN2O | CID 23657881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound [cymitquimica.com]
A Comparative Analysis of Citalopram Synthesis Routes: From Classic Approaches to Modern Asymmetric Strategies
In the landscape of antidepressant therapeutics, the selective serotonin reuptake inhibitor (SSRI) citalopram and its S-enantiomer, escitalopram, represent cornerstone treatments for major depressive disorder and anxiety. The commercial success of these drugs has spurred extensive research into efficient, scalable, and cost-effective manufacturing processes. This guide provides an in-depth comparative analysis of the most significant synthetic routes to citalopram, offering a critical evaluation of their chemical strategies, operational efficiencies, and industrial viabilities. We will dissect the seminal 5-bromophthalide route, the industrially favored 5-cyanophthalide pathway, and a modern asymmetric approach to escitalopram, providing detailed experimental protocols and data-driven comparisons to inform researchers, scientists, and drug development professionals.
The Evolution of Citalopram Synthesis: A Strategic Overview
The synthesis of citalopram, a structurally complex molecule with a critical quaternary stereocenter, has evolved considerably since its inception. Early routes were often lengthy and employed hazardous reagents, while modern approaches prioritize atom economy, stereoselectivity, and greener chemical processes. The choice of starting material is a pivotal decision that dictates the entire synthetic strategy, influencing factors from cost and availability to the complexity of downstream transformations. This analysis will focus on three key phthalide-based precursors that have defined the major synthetic paradigms for citalopram.
Route 1: The Classic 5-Bromophthalide Pathway
The synthesis of citalopram commencing from 5-bromophthalide is one of the earliest and most well-documented methods. This route is characterized by a series of robust and classical organic transformations, primarily centered around Grignard reactions to construct the core carbon skeleton.
Chemical Rationale and Strategic Considerations
The logic of this pathway lies in the use of the bromo-substituent as a handle for the eventual introduction of the required nitrile group in the final step. This strategy, while effective, necessitates a late-stage cyanation reaction, which can present challenges in terms of safety and impurity profiles. The sequential Grignard additions are the cornerstone of this route, allowing for the controlled, stepwise introduction of the p-fluorophenyl and the N,N-dimethylaminopropyl moieties.
The choice of two separate Grignard reactions is crucial. A one-pot approach with both Grignard reagents simultaneously would lead to a statistical mixture of products and be difficult to control. The initial Grignard reaction with 4-fluorophenylmagnesium bromide opens the lactone ring of 5-bromophthalide to form a ketone intermediate. A subsequent reduction and a second Grignard reaction with N,N-dimethylaminopropylmagnesium chloride, followed by cyclization, ultimately yields the brominated citalopram analogue.
Experimental Protocol: 5-Bromophthalide Route
Step 1: Sequential Grignard Reactions and Diol Formation
-
To a suspension of 5-bromophthalide (1.0 eq) in anhydrous tetrahydrofuran (THF), a solution of 4-fluorophenylmagnesium bromide (1.1-1.3 eq) in THF is added dropwise at a temperature maintained below 20°C.
-
Following the complete addition, the reaction mixture is stirred, and a solution of N,N-dimethylaminopropylmagnesium chloride (1.1-1.3 eq) in THF is added, again keeping the temperature below 20°C.
-
The reaction is quenched by the slow addition of an aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., toluene). The combined organic layers are washed and dried.
Step 2: Dehydration and Cyclization
-
The crude diol intermediate from the previous step is dissolved in a suitable solvent, and a dehydrating agent, such as 60% aqueous phosphoric acid, is added.
-
The mixture is heated to induce cyclization to the phthalane ring system.
-
After cooling, the reaction mixture is neutralized with a base, and the product, 1-(4'-fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane, is extracted.
Step 3: Cyanation
-
The 5-bromophthalane derivative is dissolved in a high-boiling polar solvent such as dimethylformamide (DMF).
-
Copper(I) cyanide (CuCN) is added, and the mixture is heated to reflux for several hours.
-
The reaction mixture is cooled and worked up by pouring it into an aqueous solution of a complexing agent like ethylenediamine to sequester the copper salts.
-
The crude citalopram is extracted, and the organic layer is washed and concentrated. The final product is typically purified by crystallization of a suitable salt, such as the hydrobromide.[1][2]
Route 2: The Industrially Preferred 5-Cyanophthalide Pathway
The synthesis of citalopram starting from 5-cyanophthalide has emerged as the preferred industrial route. This approach is more convergent and avoids the problematic late-stage cyanation of a halogenated precursor.
Chemical Rationale and Strategic Considerations
By starting with the nitrile group already in place, this route circumvents the use of toxic metal cyanides in the final step of the synthesis. This is a significant advantage in terms of process safety and environmental impact. The core of this synthesis still relies on Grignard reactions to build the citalopram skeleton. A "one-pot" approach, where sequential Grignard reactions and cyclization are performed without the isolation of intermediates, has been developed to improve efficiency and reduce waste.[3][4]
The choice of 5-cyanophthalide as a starting material streamlines the synthesis. The lactone is again subjected to sequential Grignard additions with 4-fluorophenylmagnesium bromide and N,N-dimethylaminopropylmagnesium chloride to form a diol intermediate. This diol is then cyclized under acidic conditions to directly afford citalopram.
Experimental Protocol: 5-Cyanophthalide Route (One-Pot Variation)
-
A solution of 4-fluorophenylmagnesium bromide is prepared from 4-fluorobromobenzene and magnesium turnings in THF. This solution is added to a suspension of 5-cyanophthalide (1.0 eq) in a suitable solvent like toluene at a low temperature (e.g., -4 to -2°C).[3]
-
After the initial Grignard reaction is complete, a solution of 3-N,N-dimethylaminopropylmagnesium chloride in a THF/toluene mixture is added to the reaction mixture.
-
Upon completion of the second Grignard addition, the reaction is quenched with an aqueous ammonium chloride solution.
-
The organic layer containing the diol intermediate is separated.
-
A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is added to the organic phase. The mixture is heated to reflux with azeotropic removal of water to drive the cyclization.
-
The reaction mixture is then washed with an aqueous base to remove the acid catalyst, followed by water.
-
The organic solvent is evaporated, and the resulting citalopram base is purified, often by conversion to a crystalline salt (e.g., hydrobromide or oxalate) and recrystallization.[3][4]
Route 3: Asymmetric Synthesis of Escitalopram
The pharmacological activity of citalopram resides almost exclusively in its (S)-enantiomer, escitalopram. Consequently, the development of asymmetric syntheses to directly produce escitalopram has been a major focus of research, aiming to improve therapeutic efficacy and reduce patient exposure to the less active (R)-enantiomer.
Chemical Rationale and Strategic Considerations
Asymmetric synthesis of escitalopram presents a significant challenge due to the need to create a quaternary stereocenter with high enantioselectivity. One elegant approach involves the rhodium-catalyzed asymmetric addition of an arylboroxine to a ketone precursor. This method leverages the power of chiral catalysis to set the stereochemistry of the key tertiary alcohol intermediate early in the synthesis.
The use of a specifically designed chiral ligand, such as WingPhos, is critical for achieving high enantioselectivity in the rhodium-catalyzed addition of 4-fluorophenylboroxine to a suitable ketone. This reaction constructs the chiral tertiary alcohol moiety of escitalopram in a single, highly enantioselective step. Subsequent transformations then complete the synthesis. This strategy is a departure from the classical resolution of racemic citalopram, which is inherently limited to a 50% theoretical yield of the desired enantiomer.
Experimental Protocol: Asymmetric Synthesis of an Escitalopram Intermediate
This protocol is a generalized representation of the key asymmetric step.
-
In a glovebox, a reaction vessel is charged with a rhodium precursor (e.g., [Rh(cod)Cl]2), a chiral bisphosphine ligand (e.g., WingPhos), and an arylboroxine (e.g., 4-fluorophenylboroxine).
-
Anhydrous solvent (e.g., dioxane) is added, and the mixture is stirred to form the active catalyst.
-
The aryl ketone precursor is added to the catalyst solution.
-
The reaction is stirred at a controlled temperature until completion, monitored by techniques such as TLC or HPLC.
-
The reaction is quenched, and the chiral tertiary alcohol product is isolated and purified using standard chromatographic techniques.
-
The enantiomeric excess of the product is determined using chiral HPLC.
Comparative Performance Analysis
The choice of a synthetic route for citalopram on an industrial scale is a multi-faceted decision, balancing factors such as cost, yield, purity, safety, and environmental impact. The following table provides a comparative summary of the three discussed routes.
| Parameter | Route 1: 5-Bromophthalide | Route 2: 5-Cyanophthalide | Route 3: Asymmetric Synthesis (Escitalopram) |
| Starting Material | 5-Bromophthalide | 5-Cyanophthalide | Aryl Ketone Precursor |
| Key Transformations | Sequential Grignard reactions, late-stage cyanation | Sequential Grignard reactions in a one-pot fashion | Asymmetric catalytic addition |
| Overall Yield | Variable, can be optimized but often lower due to multiple steps and late-stage cyanation. | Generally higher and more efficient, especially with one-pot protocols. | Can be high for the key asymmetric step, but overall yield depends on the entire sequence. |
| Purity & Impurity Profile | Risk of impurities from Grignard side reactions and the harsh conditions of the cyanation step. | Cleaner impurity profile due to avoidance of late-stage cyanation. | High enantiomeric purity is the primary goal. Chemical purity depends on the subsequent steps. |
| Scalability | Scalable, but with challenges related to handling Grignard reagents and metal cyanides at large scale. | Highly scalable and industrially preferred due to its efficiency and improved safety profile. | Scalability can be limited by the cost and availability of the chiral catalyst and ligands. |
| Cost-Effectiveness | Can be less cost-effective due to lower overall yields and the need for extensive purification. | More cost-effective due to higher yields, fewer steps in one-pot variations, and avoidance of expensive reagents. | Can be expensive due to the cost of the rhodium precursor and chiral ligand.[5] |
| Environmental & Safety | Use of hazardous reagents like Grignard reagents and toxic metal cyanides. Generates significant waste. | Greener approach by avoiding late-stage cyanation. One-pot process reduces solvent waste. | Utilizes catalytic amounts of metal, but the synthesis of the chiral ligand can be complex. |
Conclusion: A Trajectory Towards Greener and More Efficient Syntheses
The synthetic history of citalopram is a compelling narrative of continuous improvement in synthetic efficiency, safety, and elegance. The early reliance on the 5-bromophthalide route, while foundational, has been largely superseded by the more streamlined and industrially viable 5-cyanophthalide pathway. This shift highlights a clear trend in pharmaceutical manufacturing towards processes that are not only economically advantageous but also safer and more environmentally benign.
The advent of asymmetric catalytic methods for the direct synthesis of escitalopram represents the current frontier in citalopram synthesis. While the cost of chiral catalysts can be a barrier to widespread implementation, ongoing research in catalyst development promises to make these highly efficient and selective routes more accessible. For researchers and professionals in drug development, a thorough understanding of these diverse synthetic strategies is essential for making informed decisions in process design, optimization, and the pursuit of more sustainable pharmaceutical manufacturing.
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. WO2005077927A1 - One pot synthesis of citalopram from 5-cyanophthalide - Google Patents [patents.google.com]
- 4. US20080119662A1 - One Spot Synthesis of Citalopram from 5-Cyanophthalide - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
comparing precursors for escitalopram synthesis
An In-Depth Comparative Guide to Precursors for Escitalopram Synthesis
Authored by a Senior Application Scientist
For drug development professionals and researchers, the selection of a starting material is a pivotal decision that dictates the efficiency, cost, and environmental impact of synthesizing an Active Pharmaceutical Ingredient (API). This is particularly true for chiral molecules like Escitalopram, the therapeutically active (S)-enantiomer of citalopram.[1] The synthetic pathway to this widely prescribed selective serotonin reuptake inhibitor (SSRI) is a well-trodden field, yet the choice of precursor remains a subject of intense process chemistry research.[2]
This guide provides an in-depth comparison of the primary precursors used in Escitalopram synthesis, moving beyond a simple list of options to explain the causality behind process choices. We will dissect the most common industrial routes and cutting-edge asymmetric methods, offering field-proven insights to inform your synthetic strategy.
The Strategic Divide: Racemic Resolution vs. Asymmetric Synthesis
The synthesis of a single enantiomer drug like Escitalopram fundamentally branches into two strategic approaches, each defined by its precursors and the point at which chirality is introduced.
-
Racemic Routes with Chiral Resolution: This is the classical and often more industrially established approach. The synthesis begins with an achiral precursor to create the racemic citalopram scaffold. A key intermediate, typically a diol, is then resolved into its constituent enantiomers using a chiral resolving agent. The desired (S)-enantiomer is carried forward to the final product. The major drawback is the theoretical maximum yield of 50% for the desired enantiomer, although strategies exist to racemize and recycle the unwanted (R)-enantiomer.[3]
-
Asymmetric Synthesis: This modern approach aims to create the chiral center with the correct stereochemistry from the outset, avoiding a resolution step. This is achieved using chiral catalysts, auxiliaries, or substrates. While often more elegant and atom-economical, these routes can depend on expensive and specialized reagents or catalysts.[4]
A Head-to-Head Comparison of Key Precursors
The choice of precursor is intrinsically linked to the chosen synthetic strategy. The most prevalent starting materials are substituted phthalides or precursors for advanced asymmetric methods.
5-Cyanophthalide: The Industrial Workhorse
5-Cyanophthalide is arguably the most common and economically viable precursor for the large-scale manufacture of Escitalopram.[5][6] The synthesis is a robust, multi-step process that hinges on the formation of a key racemic diol intermediate, which is then resolved.
The General Pathway:
-
Dual Grignard Additions: 5-Cyanophthalide undergoes two sequential Grignard reactions. The first is with 4-fluorophenylmagnesium bromide, followed by a second with 3-(N,N-dimethylamino)propylmagnesium chloride.[7][8] This one-pot reaction opens the lactone ring to form the racemic diol, 4-[4-(dimethylamino)-1-(4'-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile.[7]
-
Chiral Resolution: The racemic diol is resolved. A widely used method is the diastereomeric salt formation with an optically active acid, such as (+)-di-p-toluoyl-D-tartaric acid ((+)-DTTA), which selectively crystallizes the salt of the (S)-diol.[7]
-
Cyclization: The resolved (S)-diol is cyclized to form Escitalopram. This is typically achieved by converting the primary alcohol into a good leaving group (e.g., a mesylate) followed by intramolecular Williamson ether synthesis.[5][9]
Expertise & Causality: The industrial preference for 5-cyanophthalide is rooted in its cost-effectiveness and the robustness of the Grignard reactions.[3] The elimination of separate, hazardous cyanation steps late in the synthesis is a significant process advantage over older routes that started with 5-bromophthalide.[3] Process optimization has focused on solvent selection (e.g., using toluene instead of THF for better impurity control and recyclability) and developing stereoinvertive methods to convert the unwanted (R)-diol byproduct back into the racemic mixture or directly to the (S)-enantiomer, thus overcoming the 50% yield limitation.[3]
5-Carboxyphthalide and 5-Bromophthalide: The Predecessors
These precursors represent earlier approaches to citalopram synthesis and have been largely superseded for industrial production.
-
5-Carboxyphthalide: Using this precursor introduces complexity because the carboxylic acid group is reactive toward Grignard reagents.[3] Therefore, a protection/deprotection sequence is required, adding steps and reducing the overall atom economy, which compromises its industrial applicability.[3][10]
-
5-Bromophthalide: The original synthesis of citalopram started from this precursor.[3][11] The key difference is that the cyano group is introduced at the end of the synthesis by reacting a 5-bromo-citalopram intermediate with cuprous cyanide.[12] This late-stage cyanation involves toxic cyanide reagents and copper waste, making it environmentally and operationally less desirable than starting with the cyano group already in place.[3]
Aryl Ketones & Boroxines: The Asymmetric Approach
A more modern strategy bypasses classical resolution by employing asymmetric catalysis. A notable example is the rhodium-catalyzed asymmetric addition of an arylboroxine to an aryl ketone.
The General Pathway:
-
Precursor Synthesis: A key ketone intermediate is synthesized.
-
Asymmetric Addition: The ketone undergoes a highly enantioselective addition of 4-fluorophenylboroxine. This reaction is catalyzed by a rhodium complex with a specialized chiral bisphosphorus ligand, such as WingPhos, to create the chiral tertiary alcohol with high enantiomeric excess (>98% ee).[3][4][13]
-
Functional Group Manipulation: The resulting chiral alcohol is then converted to Escitalopram through several subsequent steps.
Expertise & Causality: This approach is elegant and highly selective, directly yielding the desired enantiomer and avoiding the 50% yield cap of resolution.[4] However, its industrial viability is hampered by the extremely high cost of the rhodium precursor and the complex, proprietary chiral ligands required. Catalyst costs can exceed several thousand dollars per kilogram of the final product, rendering it non-competitive for generic manufacturing compared to the optimized 5-cyanophthalide route.[3]
Data Summary: Precursor Performance at a Glance
The following table summarizes the key performance indicators for the discussed synthetic routes, providing a clear basis for comparison.
| Precursor | Synthetic Strategy | Key Advantages | Key Disadvantages | Typical Overall Yield | Cost-Effectiveness |
| 5-Cyanophthalide | Racemic Route + Chiral Resolution | Cost-effective, scalable, robust industrial process, avoids late-stage cyanation.[3][5] | Limited to 50% theoretical yield (without recycling), requires resolution step.[3] | 20-40% (can be improved with recycling)[3] | High |
| 5-Carboxyphthalide | Racemic Route + Chiral Resolution | Readily available starting material.[3] | Requires protection/deprotection steps, adds complexity, lower atom economy.[3] | < 30%[3] | Low |
| 5-Bromophthalide | Racemic Route + Chiral Resolution | Historical significance, established chemistry.[3] | Involves late-stage cyanation with toxic reagents (CuCN), environmental concerns.[3][12] | < 30%[3] | Low |
| Aryl Ketones / Boroxines | Asymmetric Synthesis | High enantioselectivity (>98% ee), avoids resolution, high atom economy.[3][4] | Prohibitively high cost of catalyst (Rh/chiral ligands), not viable for bulk manufacturing.[3] | ~30%[3] | Very Low |
Visualization of Synthetic Pathways
The following diagrams illustrate the core logic of the two primary synthetic strategies.
Caption: Racemic synthesis pathway starting from 5-Cyanophthalide.
Caption: General workflow for an asymmetric synthesis of Escitalopram.
Experimental Protocol: Synthesis from 5-Cyanophthalide
This protocol is a representative, self-validating system for the synthesis and resolution of the key diol intermediate, based on established industrial processes.
Part A: Synthesis of Racemic 4-[4-(dimethylamino)-1-(4'-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile
-
Reaction Setup: To a dried 1 L three-neck flask under a nitrogen atmosphere, add 5-cyanophthalide (0.1 mol) and dry toluene (400 mL). Cool the suspension to 0°C in an ice bath.
-
First Grignard Addition: Slowly add a 1.0 M solution of 4-fluorophenylmagnesium bromide in THF (0.11 mol) to the stirred suspension, maintaining the temperature below 5°C. Stir for 1 hour at 0-5°C after the addition is complete.
-
Second Grignard Addition: Slowly add a 1.0 M solution of 3-(dimethylamino)propylmagnesium chloride in THF (0.12 mol) to the reaction mixture, again keeping the temperature below 10°C.
-
Warming and Quenching: After the second addition, allow the reaction to warm to room temperature and stir for 2 hours. Monitor reaction completion by TLC or HPLC.
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (100 mL). Transfer the mixture to a separatory funnel, separate the organic layer. Extract the aqueous layer with toluene (2 x 50 mL).
-
Isolation: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic diol as a viscous oil. The product can be purified by crystallization if necessary, but is often used crude in the next step.
Part B: Chiral Resolution of the Diol Intermediate
-
Salt Formation: Dissolve the crude racemic diol (0.1 mol) in acetone (500 mL) in a 1 L flask. In a separate flask, dissolve (+)-di-p-toluoyl-D-tartaric acid (0.1 mol) in acetone (200 mL), warming gently if needed.
-
Crystallization: Add the tartaric acid solution to the diol solution with stirring. Spontaneous precipitation of the diastereomeric salt should occur. Stir the resulting slurry at room temperature for 12-18 hours to ensure complete crystallization.
-
Isolation of Diastereomer: Filter the white precipitate and wash the filter cake with cold acetone (2 x 30 mL). Dry the solid under vacuum. This solid is the diastereomeric salt of the (S)-diol.
-
Liberation of Free Base: Suspend the dried salt in a mixture of toluene (200 mL) and water (200 mL). Adjust the pH to 9-10 with a 2 M sodium hydroxide solution. Stir until all solids dissolve.
-
Extraction: Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with toluene (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically pure (S)-diol. Chiral HPLC should be used to confirm the enantiomeric excess (>99% ee).
Conclusion
While elegant asymmetric syntheses of Escitalopram have been developed, the industrial landscape remains dominated by the racemic route starting from 5-cyanophthalide . This precursor provides the most balanced profile of cost, scalability, and process robustness. The key challenges of this route—namely, the 50% yield limitation and the resolution step—have been substantially mitigated through decades of process optimization, including the development of efficient recycling strategies for the unwanted enantiomer. For researchers and drug development professionals, understanding the nuances of this pathway is essential. While novel asymmetric routes are of high academic interest, the 5-cyanophthalide method represents a field-proven, economically sound foundation for the production of this critical antidepressant.
References
- 1. publications.parliament.uk [publications.parliament.uk]
- 2. Escitalopram - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly Enantioselective Rhodium-Catalyzed Addition of Arylboroxines to Simple Aryl Ketones: Efficient Synthesis of Escitalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Escitalopram oxalate synthesis - chemicalbook [chemicalbook.com]
- 6. EP2017271A1 - Process for the preparation of escitalopram - Google Patents [patents.google.com]
- 7. US7939680B2 - Process for the preparation of Escitalopram - Google Patents [patents.google.com]
- 8. WO2005077927A1 - One pot synthesis of citalopram from 5-cyanophthalide - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 5-Carboxyphthalide Escitalopram Impurity | 4792-29-4 | SynZeal [synzeal.com]
- 11. WO2000023431A1 - Method for the preparation of citalopram - Google Patents [patents.google.com]
- 12. US6916941B2 - Crystalline composition containing escitalopram - Google Patents [patents.google.com]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
A Researcher's Guide to the Structure-Activity Relationship of Citalopram Analogues for Selective Serotonin Transporter Inhibition
This guide offers a detailed examination of the structure-activity relationships (SAR) inherent in the citalopram scaffold. Designed for researchers, medicinal chemists, and drug development professionals, our objective is to move beyond a mere cataloging of compounds. Instead, we will dissect the molecular architecture of citalopram, providing a comparative analysis of key analogues supported by experimental binding data. We will explore the causality behind why certain structural modifications enhance potency and selectivity for the serotonin transporter (SERT), while others diminish it, thereby providing a rational framework for the design of next-generation antidepressants.
The Citalopram Archetype: A Foundation for SERT Selectivity
Citalopram is a benchmark selective serotonin reuptake inhibitor (SSRI) used extensively in the treatment of major depression and anxiety disorders.[1][2] Its therapeutic action is mediated by high-affinity binding to the serotonin transporter (SERT), a member of the neurotransmitter:sodium symporter (NSS) family, which effectively blocks the reuptake of serotonin from the synaptic cleft.[1] The citalopram molecule, 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, can be deconstructed into several key pharmacophoric elements. Understanding the contribution of each is fundamental to appreciating its SAR.
Key Pharmacophoric Regions of Citalopram.
The Decisive Role of Stereochemistry: (S)-Citalopram vs. (R)-Citalopram
Perhaps the most critical aspect of citalopram's SAR is its stereoselectivity. Racemic citalopram is a mixture of two enantiomers, and their activities are starkly different.
-
(S)-Citalopram (Escitalopram): This is the therapeutically active enantiomer, or eutomer. It possesses approximately 30-fold higher binding affinity for SERT than its R-enantiomer and is responsible for virtually all the serotonin reuptake inhibition.[1]
-
(R)-Citalopram: This enantiomer is significantly less potent at the primary (orthosteric, S1) binding site. However, it has been shown to interact with a low-affinity allosteric site (S2) on the transporter, which can modulate the binding and dissociation of the S-enantiomer.[3][4][5] This antagonistic interaction at the molecular level has been proposed as the reason why escitalopram is clinically superior to the racemic mixture.[5]
This pronounced enantioselectivity highlights the highly specific three-dimensional binding pocket within SERT and underscores the necessity of chiral synthesis or resolution for developing potent analogues.[1]
Comparative Analysis of Analogue Binding Affinities
The following sections provide a quantitative comparison of citalopram analogues, categorized by the region of modification. Binding affinity is presented as the inhibition constant (Kᵢ) in nanomolars (nM). A lower Kᵢ value indicates higher binding affinity. Data is compiled from studies evaluating binding at human or rodent monoamine transporters.[1][2]
Modifications to the Phthalane Ring System (Positions 4 and 5)
The 5-cyano group of citalopram is a key contributor to its high potency. SAR studies show that substitutions at this position are generally well-tolerated, provided they maintain certain electronic or steric properties.[1][6]
| Compound | 5-Substituent | hSERT Kᵢ (nM) | hNET Kᵢ (nM) | hDAT Kᵢ (nM) | SERT Selectivity (NET/SERT) |
| Citalopram | -CN | 1.94 | ~6000 | >9000 | ~3070 |
| 5-Bromo Analogue | -Br | 1.04 | >10000 | >10000 | >9600 |
| 5-Iodo Analogue | -I | 1.42 | >10000 | >10000 | >7040 |
| 5-Phenylvinyl Analogue | -(CH=CH)Ph | 9.32 | >10000 | ~2000 | >1070 |
| 5-Phenylethyl Analogue | -(CH₂)₂Ph | 38.1 | >10000 | ~4000 | >260 |
Expertise & Causality: The data reveals that the 5-position can accommodate significant steric bulk.[6] The high affinity of the 5-bromo and 5-iodo analogues (even exceeding citalopram) suggests that a bulky, lipophilic, and electron-withdrawing group at this position is highly favorable for interaction within the SERT S1 binding pocket.[1] The rigid trans-styryl moiety of the phenylvinyl analogue is better tolerated than its more flexible saturated counterpart, indicating that a specific conformational orientation is preferred.[1]
Modifications to the N-Alkyl Side Chain
The N-dimethylaminopropyl side chain is believed to form a critical salt bridge with a key aspartate residue (Asp98) in the SERT binding site. Altering the N-substituents directly impacts this interaction.
| Compound | N-Substituents | hSERT Kᵢ (nM) |
| Citalopram | -CH₃, -CH₃ | ~1.8 |
| N-desmethylcitalopram | -H, -CH₃ | ~14 |
| N,N-didesmethylcitalopram | -H, -H | ~120 |
Expertise & Causality: There is a clear trend of decreasing potency with progressive N-demethylation. The tertiary amine of citalopram is optimal for SERT binding. The secondary amine (N-desmethylcitalopram) retains moderate activity, but the primary amine (N,N-didesmethylcitalopram) is significantly weaker. This suggests that the size, basicity, and hydrophobic character provided by the two methyl groups are crucial for a high-affinity interaction with the transporter.
Experimental Workflow: Radioligand Binding Assay for Transporter Affinity
The Kᵢ values presented are determined using competitive radioligand binding assays. This is a robust, self-validating system where a test compound's ability to displace a known high-affinity radioligand from the transporter is measured.
Authoritative Grounding: This protocol is based on standard methodologies for monoamine transporter binding assays.[7][8][9]
Protocol: Competitive Binding Assay for hSERT
-
Membrane Preparation:
-
Utilize cell membranes from a stable cell line (e.g., HEK293 or COS7) engineered to overexpress the human serotonin transporter (hSERT).[7][10]
-
Homogenize cells and isolate the membrane fraction via differential centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine protein concentration (e.g., via Bradford assay). Store at -80°C.[7]
-
-
Assay Execution:
-
In a 96-well microplate, set up triplicate wells for each condition.
-
Total Binding: Add 50 µL assay buffer (50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4), 50 µL of radioligand (e.g., [³H]Citalopram at a final concentration near its Kₔ, ~1-2 nM), and 100 µL of diluted membrane preparation.[8]
-
Non-specific Binding (NSB): Add 50 µL of a saturating concentration of a non-labeled SERT inhibitor (e.g., 10 µM Fluoxetine), 50 µL of radioligand, and 100 µL of membranes.[8] This defines the baseline binding to non-transporter components.
-
Test Compound: Add 50 µL of the citalopram analogue at various concentrations (typically a 10-point serial dilution), 50 µL of radioligand, and 100 µL of membranes.
-
-
Incubation & Termination:
-
Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.[7]
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove all unbound radioactivity.[8]
-
-
Quantification & Data Analysis:
-
Place the filter discs into scintillation vials, add scintillation cocktail, and measure the retained radioactivity in counts per minute (CPM) using a liquid scintillation counter.[7]
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Determine IC₅₀: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value (the concentration at which 50% of the radioligand is displaced).
-
Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Experimental Workflow for a Competitive Radioligand Binding Assay.
Conclusions and Future Directions
The structure-activity relationship of citalopram is a well-defined yet continually evolving field. This guide highlights several core principles: the critical nature of the S-enantiomer, the tolerance for bulky, electron-withdrawing groups at the 5-position of the phthalane ring, and the requirement for a tertiary N-dimethylamine for optimal potency. Future research can build upon this foundation. For instance, exploring novel bioisosteres for the 5-cyano group could yield compounds with unique ADME properties. Furthermore, the design of ligands that selectively target the allosteric S2 site, perhaps informed by recent X-ray crystal structures of SERT, represents an exciting frontier for developing novel modulators of serotonin transport with potentially distinct therapeutic profiles.[5][11]
References
- 1. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5-HT transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. researchgate.net [researchgate.net]
- 6. A Rhodamine-Labeled Citalopram Analogue as a High-Affinity Fluorescent Probe for the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. X-ray structure based evaluation of analogs of citalopram: Compounds with increased affinity and selectivity compared with R-citalopram for the allosteric site (S2) on hSERT - PubMed [pubmed.ncbi.nlm.nih.gov]
From Racemate to a Single Enantiomer: A Comparative Guide to the Synthesis of Citalopram and Escitalopram
For researchers, scientists, and drug development professionals, understanding the synthetic evolution of a drug from a racemic mixture to a single, therapeutically active enantiomer is crucial. This guide provides an in-depth comparison of the synthetic strategies for racemic citalopram and its S-enantiomer, escitalopram, a widely prescribed selective serotonin reuptake inhibitor (SSRI).
Citalopram, first introduced as a racemic mixture, contains equal parts of the (S)- and (R)-enantiomers.[1][2] Subsequent research revealed that the therapeutic efficacy of citalopram is almost exclusively attributed to the (S)-enantiomer, escitalopram, which is approximately 30-100 times more potent in inhibiting serotonin reuptake than the (R)-enantiomer.[1][3] This discovery prompted the development of synthetic routes to produce escitalopram as a single enantiomer, a process known as a "chiral switch."[4][5] This guide will explore the chemical pathways, experimental considerations, and comparative performance of these synthetic approaches.
The Synthesis of Racemic Citalopram: A Foundational Approach
The traditional synthesis of racemic citalopram typically involves a multi-step process starting from 5-cyanophthalide. This route, while effective for producing the racemic mixture, does not differentiate between the two enantiomers.
A common industrial synthesis of racemic citalopram involves two consecutive Grignard reactions.[1][6] The first Grignard reaction with 4-fluorophenylmagnesium bromide, followed by a second with 3-(dimethylamino)propylmagnesium chloride, generates a racemic diol intermediate.[1][7] This diol is then cyclized to form racemic citalopram.
Experimental Protocol: A Representative Racemic Synthesis
-
Step 1: Formation of the Grignard Reagents. Prepare 4-fluorophenylmagnesium bromide and 3-(dimethylamino)propylmagnesium chloride separately in an appropriate ether solvent like tetrahydrofuran (THF) under anhydrous conditions.
-
Step 2: Double Grignard Addition to 5-Cyanophthalide. In a reaction vessel under an inert atmosphere, dissolve 5-cyanophthalide in THF. Cool the solution and slowly add the 4-fluorophenylmagnesium bromide solution. After the initial reaction, add the 3-(dimethylamino)propylmagnesium chloride solution to the reaction mixture.
-
Step 3: Quenching and Formation of Racemic Diol. After the Grignard additions are complete, carefully quench the reaction with an aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent and purify the resulting racemic diol.
-
Step 4: Cyclization to Racemic Citalopram. The racemic diol is then subjected to a ring-closure reaction, often using an acid catalyst or by converting the primary alcohol to a better leaving group (e.g., a mesylate) followed by intramolecular nucleophilic substitution to yield racemic citalopram.[6]
Caption: Workflow for the synthesis of racemic citalopram.
The Advent of Enantioselectivity: Synthesizing Escitalopram
The development of enantioselective syntheses for escitalopram was a significant advancement, allowing for the direct production of the desired (S)-enantiomer and avoiding the separation of a racemic mixture. Key strategies include chiral resolution, the use of chiral auxiliaries, and asymmetric catalysis.
Chiral Resolution: Separating the Enantiomers
One of the earliest and most straightforward methods to obtain escitalopram is through the resolution of a racemic intermediate. This typically involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.
A widely used method involves the resolution of the racemic diol intermediate using a chiral acid, such as (+)-di-p-toluoyl-D-tartaric acid. The (S)-diol forms a less soluble diastereomeric salt that preferentially crystallizes, allowing for its separation from the (R)-diol. The resolved (S)-diol is then cyclized to yield escitalopram.
Experimental Protocol: Chiral Resolution of the Diol Intermediate
-
Step 1: Diastereomeric Salt Formation. Dissolve the racemic diol in a suitable solvent (e.g., methanol). Add a solution of the chiral resolving agent, such as (+)-di-p-toluoyl-D-tartaric acid, to the diol solution.
-
Step 2: Fractional Crystallization. Allow the mixture to cool slowly to induce crystallization of the less soluble diastereomeric salt of the (S)-diol.
-
Step 3: Isolation and Liberation of the (S)-Diol. Filter the crystals and wash them with a cold solvent. Treat the isolated diastereomeric salt with a base to liberate the enantiomerically pure (S)-diol.
-
Step 4: Cyclization to Escitalopram. The purified (S)-diol is then cyclized to escitalopram using methods similar to the racemic synthesis.[6]
While effective, chiral resolution is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer, and the unwanted (R)-enantiomer is often discarded as waste, reducing the overall atom economy.[1]
Caption: Chiral resolution of the racemic diol intermediate.
Asymmetric Catalysis: A More Direct Approach
Asymmetric catalysis offers a more elegant and efficient route to escitalopram by directly creating the chiral center with the desired stereochemistry. This approach often involves the use of a chiral catalyst to control the enantioselectivity of a key bond-forming reaction.
One notable example is the rhodium-catalyzed asymmetric addition of an arylboroxine to an aryl ketone.[8][9] This method utilizes a chiral phosphine ligand, such as WingPhos, to induce high enantioselectivity in the formation of a chiral tertiary alcohol intermediate, a key precursor to escitalopram.[9]
Experimental Protocol: Rhodium-Catalyzed Asymmetric Synthesis
-
Step 1: Preparation of the Catalyst. In a glovebox, a rhodium precursor (e.g., [Rh(C2H4)2Cl]2) and the chiral ligand (e.g., (R,R,R,R)-WingPhos) are combined in an anhydrous solvent.
-
Step 2: Asymmetric Arylation. To the activated catalyst solution, the aryl ketone substrate and the arylboroxine are added. The reaction is typically heated to achieve a good conversion rate.
-
Step 3: Workup and Purification. After the reaction is complete, the mixture is cooled and quenched. The chiral tertiary alcohol product is then purified using standard techniques like column chromatography.
-
Step 4: Conversion to Escitalopram. The resulting enantiomerically enriched alcohol is then converted to escitalopram through a series of subsequent chemical transformations.
This method can achieve high yields and excellent enantioselectivities (often >95% ee), making it a highly attractive route for industrial-scale production.[8] However, the cost of the rhodium catalyst and the specialized chiral ligand can be a significant consideration.[1]
Caption: Asymmetric synthesis of an escitalopram precursor via rhodium catalysis.
Chemo-enzymatic Synthesis: Leveraging Biocatalysis
Another innovative approach involves the use of enzymes to achieve enantioselectivity. Lipases, for instance, can be used for the kinetic resolution of racemic intermediates.[10] In a chemo-enzymatic synthesis of escitalopram, a lipase can be used to selectively acylate one enantiomer of the diol intermediate, allowing for the separation of the acylated and unreacted enantiomers.
More advanced strategies involve a cyclic resolution and stereoinversion process.[10] In this method, the unwanted (R)-diol can be inverted to the desired (S)-enantiomer, thereby theoretically achieving a 100% yield of the desired product.
Performance Comparison: Racemic vs. Enantioselective Syntheses
| Parameter | Racemic Synthesis | Chiral Resolution | Asymmetric Catalysis | Chemo-enzymatic Synthesis |
| Enantioselectivity | None (produces racemate) | Moderate to High (depends on resolving agent and crystallization) | Very High (>95% ee)[8] | High (can be >90% ee)[10] |
| Theoretical Yield | ~100% (for the racemate) | Max 50% (for the desired enantiomer) | High (approaching 100%) | Potentially >50% (with stereoinversion)[10] |
| Atom Economy | Moderate | Low (discards one enantiomer) | High | Potentially High (with stereoinversion) |
| Process Complexity | Relatively straightforward | Additional separation steps required | Requires specialized catalysts and conditions | Requires enzyme handling and optimization |
| Cost Considerations | Generally lower cost starting materials | Cost of resolving agent and solvent for crystallization | High cost of catalyst and ligand[1] | Cost of enzyme and potential for longer reaction times |
| Scalability | Highly scalable | Scalable, but can be labor-intensive | Scalable, but catalyst cost can be a factor | Scalability can be a challenge for some enzymatic processes |
Conclusion: The Evolution Towards Greener and More Efficient Chemistry
The journey from the synthesis of racemic citalopram to the enantioselective production of escitalopram exemplifies a significant trend in pharmaceutical manufacturing. While racemic synthesis provided the initial therapeutic agent, the drive for improved efficacy and reduced side effects led to the development of sophisticated enantioselective methods.
Chiral resolution, though a classic technique, suffers from inherent yield limitations. Asymmetric catalysis and chemo-enzymatic approaches represent more modern and efficient strategies, offering higher yields and better atom economy. The choice of a particular synthetic route in an industrial setting will ultimately depend on a careful balance of factors including cost, scalability, and the desired level of enantiomeric purity. The continued development of novel catalysts and biocatalytic systems will undoubtedly lead to even more efficient and sustainable syntheses of escitalopram and other chiral drugs in the future.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. diva-portal.org [diva-portal.org]
- 3. Escitalopram – Chiralpedia [chiralpedia.com]
- 4. Chirality of Modern Antidepressants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Escitalopram oxalate synthesis - chemicalbook [chemicalbook.com]
- 7. US7939680B2 - Process for the preparation of Escitalopram - Google Patents [patents.google.com]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Highly Enantioselective Rhodium-Catalyzed Addition of Arylboroxines to Simple Aryl Ketones: Efficient Synthesis of Escitalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemo-enzymatic asymmetric synthesis of S-citalopram by lipase-catalyzed cyclic resolution and stereoinversion of quaternary stereogenic center - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Method Validation for Citalopram Impurities
This guide provides an in-depth comparison of analytical methodologies for the validation of impurity testing in citalopram. Moving beyond a simple checklist of validation parameters, we explore the scientific rationale behind methodological choices, compare the performance of different chromatographic approaches with supporting data, and provide actionable protocols grounded in regulatory standards. This document is intended for researchers, analytical scientists, and drug development professionals tasked with ensuring the quality, safety, and efficacy of citalopram active pharmaceutical ingredients (APIs) and finished products.
The Imperative of Impurity Profiling in Citalopram
Citalopram, a selective serotonin reuptake inhibitor (SSRI), is a cornerstone in the treatment of major depressive disorder.[1] Like any synthetically derived drug substance, it is susceptible to the presence of impurities. These can arise from the manufacturing process (process-related impurities) or from the degradation of the API over time due to environmental factors like heat, light, humidity, or reactions with excipients (degradation products).[2][3]
Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate stringent control over these impurities. The ICH Q3A/B guidelines establish thresholds for reporting, identification, and qualification of impurities, making the development of a robust, validated, stability-indicating analytical method not just a quality control measure, but a fundamental regulatory requirement. A stability-indicating method is one that can accurately and selectively quantify the drug substance in the presence of its potential impurities and degradation products.[4][5]
A Comparative Analysis of Chromatographic Methodologies
The separation and quantification of citalopram and its related compounds are predominantly achieved using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). However, the evolution of technology presents alternatives like Ultra-Performance Liquid Chromatography (UPLC), which offers distinct advantages.
The Workhorse: RP-HPLC
High-Performance Liquid Chromatography is the most widely cited technique for citalopram impurity analysis. The choice of column and mobile phase is critical for achieving the necessary selectivity.
-
Stationary Phase (Column): C18 (octadecylsilyl) columns are the most common choice due to their hydrophobic nature, which provides effective retention for the moderately polar citalopram molecule and its common impurities.[2][6] Columns with different specifications, such as a C8 phase, may also be used to fine-tune selectivity, particularly if certain impurities co-elute on a C18 column.[4]
-
Mobile Phase: A typical mobile phase consists of an aqueous buffer and an organic modifier (commonly acetonitrile or methanol).[6][7][8]
-
The Role of the Buffer: Citalopram is a basic compound. A buffer (e.g., phosphate, acetate) is essential to control the pH of the mobile phase.[4][8] Maintaining a consistent pH ensures that the ionization state of citalopram and its amine-containing impurities is stable, leading to reproducible retention times and symmetric peak shapes.
-
Gradient vs. Isocratic Elution: While simpler isocratic methods exist, a gradient elution—where the proportion of the organic solvent is increased over time—is often necessary.[7] This is because the polarity of citalopram's various impurities can differ significantly. A gradient program allows for the timely elution of both more polar and less polar impurities within a single analytical run, improving resolution and efficiency. The United States Pharmacopeia (USP) monograph, for example, details a gradient method to resolve multiple specified impurities.[9]
-
-
Detection: UV detection at approximately 239-240 nm is standard, as this wavelength provides a good response for citalopram.[2][10] The use of a Photodiode Array (PDA) detector is highly recommended as it can assess the spectral purity of each peak, providing strong evidence of specificity.[4][10]
The High-Performer: UPLC
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with sub-2 µm particles. This fundamental difference, enabled by instrumentation that can handle much higher backpressures, provides significant performance gains.
-
Key Advantages over HPLC:
-
Increased Resolution: Smaller particles provide a more efficient separation, allowing for better resolution between closely eluting peaks.
-
Faster Analysis Times: The high efficiency allows for much higher flow rates without sacrificing resolution, drastically reducing run times from 20-40 minutes for a typical HPLC method to under 10 minutes.[6]
-
Higher Sensitivity: Peaks are taller and narrower, leading to improved signal-to-noise ratios and lower limits of detection (LOD) and quantification (LOQ).[11]
-
The primary trade-off is the requirement for specialized UPLC instrumentation capable of handling the high system pressures. For high-throughput labs focused on routine quality control or rapid stability screening, the initial capital investment can be justified by the long-term gains in productivity.
Quantitative Performance: A Method Comparison
The following tables summarize the chromatographic conditions and validation data from several published, validated stability-indicating methods for citalopram impurity analysis. This allows for an objective comparison of their performance.
Table 1: Comparison of Chromatographic Conditions for Citalopram Impurity Analysis
| Parameter | Method A[7] | Method B[4] | Method C[6] |
| Technique | HPLC | HPLC | RP-HPLC |
| Column | Inertsil ODS 3V (250x4.6 mm, 5 µm) | C8 Column | Agilent Eclipse XDB C18 (150x4.6 mm, 5 µm) |
| Mobile Phase | A: 0.3% Diethylamine (pH 4.7) B: Methanol/Acetonitrile (55:45) | Acetonitrile and Ammonium Acetate Buffer (pH 4.5) | Acetate Buffer (pH 4.5) and Acetonitrile (65:35) |
| Elution Mode | Gradient | Isocratic | Isocratic |
| Flow Rate | Not Specified | 0.5 mL/min | 1.0 mL/min |
| Detection | PDA, 225 nm | PDA Detector | UV, 240 nm |
| Run Time | Not Specified | Not Specified | 8 minutes |
Table 2: Comparison of Validation Performance Data
| Parameter | Method A[3] | Method B[4] | Method C[6] |
| Linearity (r²) | > 0.99 (implied) | > 0.99 (implied) | 0.999 |
| Concentration Range | Not Specified | 5 - 500 µg/mL | 25 - 150 µg/mL |
| Accuracy (% Recovery) | Validated | 88 - 97% | 98.65 - 101.72% |
| Precision (%RSD) | Validated | < 3% | < 2% (implied) |
| LOD | Not Specified | 1 µg/mL | 1.125 µg/mL |
| LOQ | Not Specified | 5 µg/mL | 3.375 µg/mL |
Causality Insight: Method B shows a wider linear range but slightly lower recovery compared to Method C.[4][6] This could be due to the different column chemistry (C8 vs. C18) or mobile phase composition affecting analyte interaction and recovery from the sample matrix. Method C demonstrates a very rapid run time of 8 minutes, making it highly suitable for routine QC environments.[6]
The Validation Master Plan: A Step-by-Step Protocol
Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[12] The following protocols are based on the ICH Q2(R1) guideline and represent a self-validating system for citalopram impurity analysis.[13][14]
Specificity: The Foundation of a Stability-Indicating Method
Specificity is the ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.[14] The most definitive way to demonstrate this is through forced degradation studies.
-
Prepare Stock Solutions: Prepare solutions of citalopram API in a suitable solvent (e.g., methanol/water).
-
Expose to Stress Conditions: Subject the solutions to the following conditions (these may need optimization to achieve 5-20% degradation):
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 80°C for 2 hours.[2]
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 80°C for 2 hours.[2]
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.[2]
-
Thermal Stress: Expose solid API powder to 105°C for 24 hours.[6]
-
Photolytic Stress: Expose a solution to UV light (e.g., 254 nm) or sunlight, as described in ICH Q1B.[6]
-
-
Neutralization: Neutralize the acid and base-stressed samples before injection.
-
Analysis: Analyze an unstressed control and each stressed sample by the proposed chromatographic method.
-
Assessment:
-
Confirm that the main citalopram peak is spectrally pure in all stressed samples using a PDA detector.
-
Ensure that all major degradation peaks are well-resolved from the citalopram peak and from each other (Resolution > 1.5).[14]
-
Caption: Workflow for establishing method specificity via forced degradation.
Core Validation Parameters
The following diagram illustrates the interconnectedness of the core validation parameters required by ICH Q2(R1).
Caption: Interrelationship of analytical method validation parameters.
-
Linearity:
-
Prepare at least five concentrations of each impurity standard across the desired range (e.g., from the LOQ to 120% of the specification limit).[5]
-
Inject each concentration in triplicate.
-
Plot the mean peak area against concentration and perform a linear regression analysis.
-
Acceptance: The correlation coefficient (r²) should be ≥ 0.999.[15]
-
-
Accuracy (Recovery):
-
Prepare a sample matrix (e.g., placebo for a drug product or a solution of the API).
-
Spike the matrix with known amounts of each impurity at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit), in triplicate.[5]
-
Analyze the samples and calculate the percentage recovery of the spiked amount.
-
Acceptance: Recovery should typically be within 80-120% for impurities.[4]
-
-
Precision:
-
Repeatability (Intra-assay): Prepare six individual samples of citalopram spiked with impurities at the 100% specification level. Analyze them on the same day, with the same analyst and instrument. Calculate the %RSD.[5]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Calculate the %RSD across all data sets.
-
Acceptance: The %RSD should meet predefined criteria, often not more than 5-10% for impurities at the specification limit.[2][8]
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD):
-
These can be determined based on the signal-to-noise ratio (S/N) of analyte peaks.[4]
-
LOD: The concentration that yields an S/N ratio of 3:1.
-
LOQ: The concentration that yields an S/N ratio of 10:1. The precision (%RSD) at the LOQ should also be acceptable.
-
-
Alternatively, they can be calculated from the standard deviation of the response and the slope of the linearity curve.[16]
-
-
Robustness:
-
During development, systematically alter key method parameters within a narrow range.[17]
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 10%)
-
Mobile phase organic composition (± 2%)
-
-
Analyze a system suitability solution under each condition and evaluate the impact on critical parameters like peak resolution and retention time.
-
Acceptance: The method should remain effective, with system suitability criteria (e.g., resolution between critical pairs) still being met.
-
Conclusion and Recommendations
The validation of an analytical method for citalopram impurities is a comprehensive process that underpins the safety and quality of the final drug product.
-
For routine quality control, where speed and throughput are paramount, a validated, rapid isocratic RP-HPLC method or a UPLC method is highly advantageous. Methods with run times under 10 minutes, such as the one described by Kumar et al., offer significant efficiency gains.[6][18]
-
For stability studies and in-depth degradation profiling, a gradient RP-HPLC method coupled with a PDA detector is essential. This approach provides the necessary resolving power and peak purity information to confidently identify and quantify degradation products as they emerge under various stress conditions.[7]
The choice of method is not one-size-fits-all. It must be tailored to the specific application, the known and potential impurity profile of the citalopram substance, and the instrumentation available. Regardless of the chosen method, a thorough validation executed according to ICH principles is non-negotiable, ensuring that the data generated is reliable, reproducible, and compliant with global regulatory expectations.
References
- 1. veeprho.com [veeprho.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis [costaricapharma.com]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tijer.org [tijer.org]
- 9. uspbpep.com [uspbpep.com]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. wjarr.com [wjarr.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. ejbps.com [ejbps.com]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. pharmaresearchlibrary.org [pharmaresearchlibrary.org]
A Comparative Guide to Analytical Techniques for Citalopram Precursor Analysis
In the synthesis of the widely prescribed antidepressant citalopram, the purity of its precursors is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Rigorous analytical control of these starting materials and intermediates is a critical aspect of process analytical technology (PAT) and quality by design (QbD) in pharmaceutical manufacturing. This guide provides an in-depth comparison of the principal analytical techniques employed for the analysis of key citalopram precursors, offering insights into their relative strengths and weaknesses to aid researchers, scientists, and drug development professionals in selecting the most appropriate methods for their specific needs.
Introduction to Citalopram and its Key Precursors
Citalopram, chemically known as 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, is a selective serotonin reuptake inhibitor (SSRI). Its synthesis involves several key precursors, with two of the most critical being 5-cyanophthalide and 5-bromophthalide . The purity of these precursors directly impacts the impurity profile of the final citalopram API. Therefore, robust and reliable analytical methods are essential for their characterization and quality control.
Core Analytical Techniques: A Comparative Overview
The primary analytical techniques for the analysis of citalopram precursors include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and various spectroscopic methods such as Fourier-Transform Infrared (FTIR) Spectroscopy and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. Each technique offers a unique set of advantages and limitations in terms of selectivity, sensitivity, speed, and the nature of the information it provides.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity and impurity analysis.[1] Its versatility in handling a wide range of compounds makes it highly suitable for the analysis of citalopram precursors.
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The separation can be tailored by adjusting the mobile phase composition, stationary phase chemistry, and other chromatographic parameters.
Strengths for Precursor Analysis:
-
High Resolution: Capable of separating closely related impurities from the main precursor peak.
-
Versatility: Applicable to a wide range of polar and non-polar compounds without the need for derivatization.[1]
-
Quantitative Accuracy: Provides precise and accurate quantification of the precursor and its impurities.[2]
Limitations:
-
Longer Analysis Times: Compared to some spectroscopic techniques, HPLC methods can have longer run times.
-
Solvent Consumption: HPLC can consume significant amounts of organic solvents, which has environmental and cost implications.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] For citalopram precursors, it is particularly useful for identifying and quantifying volatile impurities and residual solvents.
Principle: GC separates volatile components of a sample in a gaseous mobile phase. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.
Strengths for Precursor Analysis:
-
High Sensitivity and Specificity: The mass spectrometer provides definitive identification of compounds, even at trace levels.[4]
-
Excellent for Volatile Impurities: Ideal for detecting and quantifying residual solvents and other volatile process-related impurities.[3][5]
Limitations:
-
Thermal Lability: Not suitable for thermally labile compounds that may degrade at the high temperatures used in the GC inlet and column.
-
Derivatization Requirement: Non-volatile precursors may require derivatization to make them suitable for GC analysis, adding a step to the sample preparation process.[4]
Spectroscopic Techniques
Spectroscopic methods provide information about the molecular structure and can be used for both qualitative and quantitative analysis.
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups present in the molecule.
Strengths for Precursor Analysis:
-
Rapid Analysis: Provides a quick fingerprint of the precursor, useful for identity confirmation and in-process monitoring.[6]
-
Non-destructive: The sample can be recovered after analysis.
Limitations:
-
Limited Quantitative Capability: While quantitative analysis is possible, it is generally less precise and accurate than chromatographic methods for complex mixtures.
-
Lack of Specificity for Impurities: May not be able to distinguish between structurally similar impurities.
Principle: qNMR utilizes the principle that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard, the absolute purity of the analyte can be determined.[7][8]
Strengths for Precursor Analysis:
-
Absolute Quantification: Provides a direct measure of purity without the need for a specific reference standard of the analyte.[7][8]
-
Structural Information: Provides detailed structural information, which can be useful for identifying unknown impurities.[9]
Limitations:
-
Lower Sensitivity: Generally less sensitive than chromatographic methods, making it less suitable for trace impurity analysis.
-
Potential for Signal Overlap: In complex mixtures, signals from different compounds may overlap, complicating quantification.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of the discussed analytical techniques for the analysis of citalopram precursors.
| Parameter | HPLC | GC-MS | FTIR Spectroscopy | qNMR Spectroscopy |
| Primary Application | Purity and impurity quantification | Volatile impurity and residual solvent analysis | Identity confirmation, in-process monitoring | Absolute purity determination, structural elucidation |
| Selectivity | High | Very High | Moderate | High |
| Sensitivity | High (ng to pg levels) | Very High (pg to fg levels) | Low | Moderate |
| Limit of Detection (LOD) | Typically in the µg/mL range[10] | Typically in the ng/mL to µg/mL range[11] | % level | mg/mL range[12] |
| Limit of Quantification (LOQ) | Typically in the µg/mL range[10] | Typically in the ng/mL to µg/mL range[11] | % level | mg/mL range[12] |
| Linearity (r²) | > 0.999[10] | > 0.999[11] | N/A for routine quantification | > 0.999[12] |
| Analysis Time | 15-30 minutes per sample | 20-40 minutes per sample | < 5 minutes per sample | 10-20 minutes per sample |
| Sample Preparation | Simple dissolution | May require derivatization | Minimal to none | Precise weighing and dissolution |
Experimental Protocols
HPLC Method for Purity Determination of 5-Cyanophthalide
This protocol outlines a typical reversed-phase HPLC method for assessing the purity of 5-cyanophthalide.
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid
-
5-Cyanophthalide reference standard and sample
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of phosphate buffer (pH 2.5, adjusted with orthophosphoric acid) and acetonitrile (e.g., 50:50 v/v).[13]
-
Flow Rate: 1.2 mL/min.[13]
-
Column Temperature: Ambient (or controlled at 25 °C).
-
Detection Wavelength: 239 nm.[13]
-
Injection Volume: 20 µL.[13]
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of 5-cyanophthalide reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the 5-cyanophthalide peak based on its retention time compared to the standard.
-
Calculate the purity of the sample by comparing the peak area of the analyte to the total area of all peaks in the chromatogram (area percent method) or by using an external standard calibration curve.
Caption: HPLC workflow for 5-cyanophthalide purity analysis.
GC-MS Method for Residual Solvent Analysis in Citalopram Precursors
This protocol describes a headspace GC-MS method for the determination of residual solvents in citalopram precursors, in accordance with USP <467>.[3]
1. Instrumentation:
-
Gas chromatograph with a mass spectrometer detector
-
Headspace autosampler
-
Capillary column suitable for residual solvent analysis (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm film thickness)
2. Reagents and Materials:
-
Dimethyl sulfoxide (DMSO) or another suitable solvent
-
Residual solvent standards
-
Citalopram precursor sample
3. GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).
-
Injector Temperature: 140 °C.
-
Oven Temperature Program: 40 °C for 20 min, then ramp to 240 °C at 10 °C/min, and hold for 10 min.[14]
-
MS Transfer Line Temperature: 240 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-350.
4. Headspace Conditions:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 45 min.[14]
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
5. Sample Preparation:
-
Standard Solution: Prepare a stock solution of residual solvent standards in DMSO. Dilute to the required concentrations for calibration.
-
Sample Solution: Accurately weigh about 100 mg of the citalopram precursor into a headspace vial and add a known volume of DMSO.
6. Analysis:
-
Place the vials in the headspace autosampler.
-
The headspace vapor is automatically injected into the GC-MS system.
-
Identify and quantify the residual solvents based on their retention times and mass spectra compared to the standards.
Caption: GC-MS workflow for residual solvent analysis.
Conclusion: Selecting the Right Tool for the Job
The choice of analytical technique for citalopram precursor analysis is a critical decision that depends on the specific analytical objective.
-
For routine purity and impurity profiling , HPLC remains the gold standard due to its high resolution, versatility, and well-established validation protocols.
-
For the analysis of volatile impurities and residual solvents , GC-MS is the method of choice, offering unparalleled sensitivity and specificity.
-
For rapid identity confirmation and in-process monitoring , FTIR spectroscopy provides a fast and non-destructive solution.
-
For absolute purity determination without the need for a specific reference standard , qNMR spectroscopy is a powerful and increasingly utilized technique.
A comprehensive analytical strategy for citalopram precursor analysis will often involve a combination of these techniques to ensure a thorough understanding of the material's quality and to meet the stringent requirements of pharmaceutical manufacturing.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of 5-Bromothiophene-2-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. shimadzu.com [shimadzu.com]
- 6. repository.unar.ac.id [repository.unar.ac.id]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmtech.com [pharmtech.com]
- 11. ijpsr.com [ijpsr.com]
- 12. Proton nuclear magnetic resonance spectroscopy (NMR) methods for determining the purity of reference drug standards and illicit forensic drug seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. impactfactor.org [impactfactor.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the journey from a starting material to a final Active Pharmaceutical Ingredient (API) is paved with critical chemical transformations. Each step yields a pharmaceutical intermediate, a compound that serves as a building block for the next stage. The quality of these intermediates directly dictates the quality, purity, and yield of the final API. Therefore, the analytical methods used to test these intermediates are not mere procedural formalities; they are the bedrock of process control and regulatory compliance.
This guide provides an in-depth comparison of strategies for the cross-validation of analytical methods for these crucial intermediates. As a Senior Application Scientist, my aim is not just to present protocols but to instill a deeper understanding of the causality behind our choices, ensuring that every procedure is a self-validating system grounded in robust science.
The Imperative for Cross-Validation: Why and When?
An analytical method, once validated at a primary site (the "transferring unit" or TU), is proven fit for its intended purpose. However, the pharmaceutical world is dynamic. Manufacturing processes are scaled up, transferred between facilities, or outsourced to contract organizations (CROs/CMOs).[1][2] When the analytical responsibility for an intermediate shifts to a new laboratory (the "receiving unit" or RU), we must rigorously prove that the method performs equivalently in its new environment. This documented process is known as analytical method transfer (AMT) or cross-validation.[2][3][4]
The core objective is to ensure that the RU can generate data that is as accurate, precise, and reliable as the TU.[1][4] Failure to do so can lead to devastating consequences, including out-of-specification (OOS) results, batch rejection, and significant project delays.
Cross-validation is triggered by several common scenarios:
-
Site-to-Site Transfer: Moving testing from a research and development lab to a quality control (QC) lab or between different manufacturing sites.
-
Outsourcing: Engaging a CRO or CMO for testing services.[1]
-
Instrumentation Changes: Implementing new analytical technology (e.g., transferring a method from HPLC to UHPLC).[5]
-
Lifecycle Management: Post-approval changes to an analytical procedure that require verification across multiple sites.[6]
The guiding principle for this process is rooted in international regulatory standards, primarily the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures and the United States Pharmacopeia (USP) General Chapter <1224> on the Transfer of Analytical Procedures.[3][7][8][9][10]
Strategic Approaches to Method Cross-Validation
USP <1224> outlines four primary strategies for analytical method transfer.[3][8][11] The choice is not arbitrary; it is a risk-based decision that depends on the complexity of the method, the experience of the receiving lab, and the stage of drug development.[12][13]
dot graph G { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Initiate Method Transfer", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; RiskAssessment [label="Conduct Risk Assessment\n(Method Complexity, RU Experience)", fillcolor="#FBBC05", fontcolor="#202124"]; SelectApproach [label="Select Transfer Approach", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Comparative [label="Comparative Testing", fillcolor="#34A853", fontcolor="#FFFFFF"]; Covalidation [label="Covalidation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Revalidation [label="Partial/Full Revalidation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Waiver [label="Transfer Waiver", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Method Implemented at RU", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Nodes Start [label="Initiate Method Transfer\nfor Pharmaceutical Intermediate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; RiskAssessment [label="Risk Assessment:\n- Method Complexity (e.g., HPLC vs. Titration)\n- RU Analyst Experience\n- Equipment Comparability", fillcolor="#FBBC05", fontcolor="#202124", shape=parallelogram]; SelectApproach [label="Select Transfer\nStrategy", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Comparative [label="Comparative Testing", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; Covalidation [label="Covalidation", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; Revalidation [label="Partial/Full\nRevalidation", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; Waiver [label="Transfer Waiver", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];
End [label="Method Qualified\nat Receiving Unit (RU)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges with descriptive labels Start -> RiskAssessment [color="#5F6368"]; RiskAssessment -> SelectApproach [color="#5F6368"];
SelectApproach -> Comparative [label="Most Common Approach:\nValidated method transferred to new lab.", color="#5F6368"]; SelectApproach -> Covalidation [label="High Collaboration:\nRU participates in initial validation.", color="#5F6368"]; SelectApproach -> Revalidation [label="High Risk / Significant Changes:\nTU not involved in testing.", color="#5F6368"]; SelectApproach -> Waiver [label="Low Risk:\nCompendial method or RU has prior experience.", color="#5F6368"];
Comparative -> End [color="#5F6368"]; Covalidation -> End [color="#5F6368"]; Revalidation -> End [color="#5F6368"]; Waiver -> End [color="#5F6368"]; } Caption: Decision workflow for selecting a cross-validation strategy.
-
Comparative Testing: This is the most common approach.[14] Both the TU and RU analyze the same, homogeneous lot(s) of the pharmaceutical intermediate. The results are then statistically compared against pre-defined acceptance criteria. This method is ideal when transferring a well-established, validated method.[14]
-
Covalidation: This strategy is efficient when a method is being transferred from a development site to a commercial or QC site before it has been fully validated.[14][15] The RU is included as part of the initial validation team, and the data generated at the RU contributes to the overall validation package, specifically for assessing reproducibility.[15] This fosters deep knowledge transfer but carries the risk that the method might fail validation, requiring repeated work.[15]
-
Revalidation (Partial or Full): This approach is necessary when the TU is not available to participate or when there are significant differences in equipment or laboratory environments. The RU performs a subset of the original validation experiments (partial) or the entire validation package (full) to prove proficiency.[12][14]
-
Transfer Waiver: In specific, low-risk situations, a formal transfer study can be waived. This is justifiable if the method is a standard compendial procedure (e.g., from the USP/NF), the RU is already proficient with a very similar method, or the trained analysts are moving from the TU to the RU.[3][16] This decision must be thoroughly documented and justified.[3]
Designing a Robust Comparative Testing Protocol
For the remainder of this guide, we will focus on the comparative testing approach, as it is the most frequently employed strategy for intermediates. A successful transfer hinges on a meticulously planned protocol agreed upon by both parties before any testing begins.[3][14]
Core Components of the Protocol:
-
Objective and Scope: Clearly state the method being transferred (e.g., "HPLC Assay and Impurity Profile for Intermediate XYZ") and the participating laboratories.
-
Materials and Methods: Provide an unambiguous, step-by-step description of the analytical procedure. Do not assume prior knowledge. Ambiguity is the primary source of transfer failure.[2][12]
-
Test Samples: Use a single, homogeneous lot of the intermediate to minimize manufacturing process variability and focus solely on the analytical procedure's performance.[3] Include samples spiked with key impurities or forced degradation samples if the method is stability-indicating.[17]
-
Experimental Design: Specify the number of lots, replicates, and injection sequences. A typical design involves analyzing 3 to 6 independent samples at 100% of the target concentration, with replicate preparations.
-
Acceptance Criteria: This is the most critical section. The criteria must be statistically sound, based on the method's known performance from validation studies, and appropriate for the intended purpose of the method.[2][14]
Experimental Workflow and Data Analysis: A Step-by-Step Guide
Objective: To cross-validate an HPLC purity method for "Intermediate-A" from the R&D lab (TU) to the QC lab (RU).
Step 1: Pre-Transfer Activities
-
Knowledge Transfer: The TU provides the RU with the full method validation report, standard operating procedure (SOP), and any known method subtleties (e.g., "ensure complete dissolution, sonicate for 10 minutes"). Open communication is vital.[14]
-
RU Familiarization: The RU analyst performs preliminary runs to become familiar with the method before the official protocol execution.
Step 2: Sample Analysis
-
Both TU and RU analysts prepare and analyze six independent samples from the same lot of Intermediate-A according to the protocol.
-
System Suitability Tests (SST) must pass before any sample analysis, confirming the chromatographic system is performing correctly. This is a non-negotiable, self-validating check.
Step 3: Data Comparison and Statistical Evaluation
-
The results for the assay of Intermediate-A and the quantification of its key impurities are compiled.
-
Statistical Equivalence Testing: The goal is not to prove there is no difference (a statistical impossibility) but to show that any difference is smaller than a pre-defined, practically irrelevant margin.[18] The Two One-Sided t-Tests (TOST) procedure is the preferred statistical tool for demonstrating equivalence.[18]
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Start: Receive Homogeneous\nIntermediate Lot", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prep [label="Both Labs Prepare 6\nIndependent Samples", fillcolor="#FBBC05", fontcolor="#202124"]; SST [label="Perform System Suitability Test (SST)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Analyze Samples via HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Compile [label="Compile Results\n(Assay, Impurities)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stats [label="Statistical Analysis\n(e.g., Equivalence Testing)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Compare [label="Compare Results to\nAcceptance Criteria", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pass [label="PASS: Method Successfully Transferred", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Fail [label="FAIL: Investigate Deviations", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Report [label="Generate Final Transfer Report", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Nodes Start [label="Start: Protocol Approved\nHomogeneous Lot Received", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; TU_Prep [label="Transferring Unit (TU)\nPrepares Samples", fillcolor="#FBBC05", fontcolor="#202124"]; RU_Prep [label="Receiving Unit (RU)\nPrepares Samples", fillcolor="#FBBC05", fontcolor="#202124"]; TU_SST [label="TU: Run System Suitability", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; RU_SST [label="RU: Run System Suitability", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TU_Analyze [label="TU: Analyze Samples", fillcolor="#34A853", fontcolor="#FFFFFF"]; RU_Analyze [label="RU: Analyze Samples", fillcolor="#34A853", fontcolor="#FFFFFF"]; Compile [label="Compile Data from Both Units", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; Stats [label="Perform Statistical Equivalence Testing", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Compare [label="Results vs. Acceptance Criteria", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pass [label="SUCCESS\nMethod Transfer Complete", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Fail [label="FAIL\nInitiate OOS Investigation", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Report [label="Document in Final Transfer Report", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> {TU_Prep; RU_Prep} [color="#5F6368"]; TU_Prep -> TU_SST [color="#5F6368"]; RU_Prep -> RU_SST [color="#5F6368"]; TU_SST -> TU_Analyze [label="Pass", color="#5F6368"]; RU_SST -> RU_Analyze [label="Pass", color="#5F6368"]; {TU_Analyze, RU_Analyze} -> Compile [color="#5F6368"]; Compile -> Stats [color="#5F6368"]; Stats -> Compare [color="#5F6368"]; Compare -> Pass [label="Criteria Met", color="#5F6368"]; Compare -> Fail [label="Criteria Not Met", color="#5F6368"]; {Pass, Fail} -> Report [color="#5F6368"]; } Caption: Experimental workflow for a comparative cross-validation study.
Comparison of Acceptance Criteria
The acceptance criteria are the quantitative measures of success. They should not be arbitrary but derived from the method's established performance characteristics (e.g., intermediate precision) and the specification limits of the intermediate.
| Parameter | Typical Acceptance Criteria | Scientific Rationale |
| Assay | The difference between the mean results of the two labs should be ≤ 2.0%. The 95% confidence interval for the difference should be within ± 3.0%. | Ensures that any systematic bias between labs is negligible compared to the typical specification range for an intermediate assay (e.g., 98.0% - 102.0%). |
| Individual Impurity | For impurities > 0.10%, the difference between mean results should be ≤ 0.05% absolute. | Controls variation for known, specified impurities, ensuring process control and final API purity are not compromised. |
| Precision Comparison | The Relative Standard Deviation (RSD) for each lab should be ≤ 1.5%. An F-test can be used to compare the variances, but this is often secondary to the equivalence of the means. | Confirms that both labs can execute the method with similar consistency and repeatability.[19] |
| Overall Conclusion | All pre-defined criteria must be met to declare the transfer successful. | Provides a clear, unambiguous endpoint to the study. If criteria are not met, a formal deviation investigation is required.[14] |
Conclusion: A Foundation of Trustworthy Data
Cross-validation of analytical methods for pharmaceutical intermediates is a critical, regulated activity that underpins the integrity of the entire drug manufacturing process. It is far more than a box-checking exercise; it is a scientific investigation designed to prove analytical equivalence between laboratories.[11]
By adopting a risk-based strategy, designing a robust protocol with clear acceptance criteria, and fostering open communication, organizations can ensure a seamless transfer of methods. This diligence guarantees that no matter where an intermediate is tested, the data generated is reliable, consistent, and trustworthy, forming a solid foundation for producing safe and effective medicines.
References
- 1. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 2. contractpharma.com [contractpharma.com]
- 3. studylib.net [studylib.net]
- 4. â©1224⪠Transfer of Analytical Procedures [doi.usp.org]
- 5. Transfer of Analytical Methods | FDA Requirements - Compliance4All [compliance4alllearning.com]
- 6. fda.gov [fda.gov]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. Transfer of Analytical Procedures According to the New USP Chapter 1224 [rsc.org]
- 9. fda.gov [fda.gov]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. scribd.com [scribd.com]
- 12. jmolner.com [jmolner.com]
- 13. pharmoutsourcing.com [pharmoutsourcing.com]
- 14. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
- 15. pharmtech.com [pharmtech.com]
- 16. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 17. fda.gov [fda.gov]
- 18. biopharminternational.com [biopharminternational.com]
- 19. biopharminternational.com [biopharminternational.com]
A Comparative Guide to Catalytic Strategies in the Synthesis of Citalopram
For drug development professionals, researchers, and scientists, the pursuit of efficient, stereoselective, and sustainable synthetic routes to active pharmaceutical ingredients (APIs) is a paramount objective. Citalopram, a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of depression, presents a fascinating case study in the evolution of synthetic organic chemistry. The core of its structure, a substituted dihydroisobenzofuran with a chiral quaternary center, has challenged chemists to devise innovative catalytic solutions. This guide provides an in-depth comparative analysis of the key catalytic methodologies employed in the synthesis of citalopram and its active (S)-enantiomer, escitalopram.
The Central Challenge: Asymmetric Synthesis of a Quaternary Stereocenter
The therapeutic efficacy of citalopram is almost exclusively attributed to its (S)-enantiomer, escitalopram. Consequently, modern synthetic strategies are predominantly focused on asymmetric approaches that can deliver high enantiopurity. This guide will explore and compare three major catalytic pillars that have been instrumental in achieving this goal: biocatalysis, transition metal catalysis, and traditional cyanation catalysts. Each of these approaches offers a unique set of advantages and disadvantages in terms of efficiency, selectivity, cost, and environmental impact.
Biocatalysis: The Precision of Enzymes
Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral pharmaceuticals.[1][2] In the context of citalopram, enzymatic kinetic resolution, particularly using lipases, has been extensively explored for the separation of enantiomers of key intermediates.[3][4]
Lipase-Catalyzed Kinetic Resolution
The most common biocatalytic strategy involves the kinetic resolution of a racemic precursor, often a diol intermediate, through enantioselective acylation.[5] Lipases, such as Candida antarctica Lipase B (CALB), are highly effective for this transformation.[6][7]
Mechanism of Action: Lipases are serine hydrolases that operate via a "ping-pong bi-bi" mechanism involving a catalytic triad of serine, histidine, and aspartic or glutamic acid.[8][9] The enzyme's chiral active site preferentially acylates one enantiomer of the substrate at a much higher rate, allowing for the separation of the two enantiomers.[10]
Table 1: Comparative Performance of Lipase-Catalyzed Kinetic Resolution
| Catalyst System | Substrate | Acylating Agent | Solvent | Conversion | Enantiomeric Excess (ee) | Reference |
| Immobilized Candida antarctica Lipase B (CALB) | Racemic citalopram diol | Vinyl acetate | Toluene | ~50% | >99% for (R)-acetate | [5] |
| CALB immobilized on Immobead-350 | rac-indanyl acetate | - (hydrolysis) | Aqueous buffer | 48% | 97% for the product | [11] |
| CALB immobilized on magnetic nanoparticles | Racemic amines | Diisopropyl malonate | Toluene | High | 99.0-99.6% for the product | [3] |
| MOF-doped nanofiber immobilized lipase | Racemic citalopram | - | Membrane reactor | 96% of S-citalopram | 93% for S-ester | [12] |
Expertise & Experience: The choice of an immobilized enzyme is critical for industrial applications. Immobilization not only facilitates catalyst recovery and reuse but can also enhance the enzyme's stability and, in some cases, its selectivity.[3][6] The use of novel supports like metal-organic frameworks (MOFs) has shown promise in improving the efficiency of these biocatalytic systems.[12]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Citalopram Diol Intermediate
-
To a solution of racemic 1-(4-fluorophenyl)-1-(3-hydroxypropyl)-1,3-dihydroisobenzofuran-5-carbonitrile (1.0 g) in toluene (20 mL), add vinyl acetate (3 equivalents).
-
Add immobilized Candida antarctica lipase B (Novozym 435, 100 mg).
-
Stir the mixture at 30°C and monitor the reaction progress by chiral HPLC.
-
Once approximately 50% conversion is reached, filter off the immobilized enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting acetylated enantiomer from the unreacted enantiomeric diol by column chromatography.
Transition Metal Catalysis: Versatility and Efficiency
Transition metal catalysts, particularly those based on palladium and rhodium, have revolutionized the synthesis of complex organic molecules, and citalopram is no exception. These catalysts offer unique pathways for the construction of the core heterocyclic structure and the crucial chiral center.
Palladium-Catalyzed Heteroallylation for Dihydroisobenzofuran Synthesis
A novel approach to the dihydroisobenzofuran core of citalopram involves a palladium-catalyzed heteroallylation of an unactivated alkene.[13][14] This method allows for the rapid construction of the heterocyclic ring with a tethered nucleophile.
Mechanism of Action: The proposed mechanism involves the oxidative addition of an allylic halide to a Pd(0) species, followed by coordination of the alkene. Intramolecular migratory insertion of the tethered nucleophile onto the alkene forms a σ-alkyl Pd(II) intermediate, which then undergoes reductive elimination to furnish the product and regenerate the Pd(0) catalyst.
Caption: General catalytic cycle for Pd-catalyzed cyanation.
Conclusion: A Multi-faceted Catalytic Toolbox
The synthesis of citalopram serves as an excellent illustration of the diverse catalytic tools available to the modern synthetic chemist.
-
Biocatalysis offers unparalleled enantioselectivity for the resolution of chiral intermediates, aligning with the principles of green chemistry. Its main limitation is that it is a resolution process, meaning the maximum theoretical yield is 50% unless coupled with a racemization step.
-
Transition metal catalysis , with palladium and rhodium at the forefront, provides highly efficient and versatile methods for constructing the core structure and the chiral center of citalopram. These methods often allow for the creation of the desired enantiomer directly, avoiding resolution steps.
-
The cyanation reaction , while a more traditional transformation, has also benefited from catalytic advancements, moving from stoichiometric, harsh conditions to milder, palladium-catalyzed protocols.
The optimal choice of catalyst will depend on the specific synthetic strategy, desired scale of production, and economic and environmental considerations. As catalyst technology continues to evolve, we can anticipate even more efficient and elegant syntheses of citalopram and other complex pharmaceutical agents in the future.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates [mdpi.com]
- 5. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Designed Immobilized Catalytic Systems: Activity Enhancement of Lipase B from Candida antarctica [mdpi.com]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium -catalyzed heteroallylation of unactivated alkenes – synthesis of citalopram - Chemical Science (RSC Publishing) DOI:10.1039/C3SC51222C [pubs.rsc.org]
- 14. Palladium-catalyzed heteroallylation of unactivated alkenes – synthesis of citalopram - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Citalopram Synthesis: Why Precursor Choice Is a Matter of Purity, Not Efficacy
Authored for Researchers, Scientists, and Drug Development Professionals
In the synthesis of any Active Pharmaceutical Ingredient (API), the choice of starting materials—the precursors—is a foundational decision that dictates the entire manufacturing workflow. For citalopram, a widely prescribed Selective Serotonin Reuptake Inhibitor (SSRI), various synthetic routes have been developed since its inception. A common question that arises among researchers is whether the biological efficacy of the final citalopram molecule is altered when synthesized from different precursors.
This guide addresses this critical question by establishing a core pharmacological principle: the intrinsic biological efficacy of a pure, chemically identical molecule of citalopram is constant, regardless of its synthetic origin. The true variable introduced by different precursors is the impurity profile—the unique constellation of byproducts, intermediates, and starting materials that may contaminate the final product.[1][2][3]
Therefore, this guide reframes the discussion. Instead of a direct comparison of efficacy, we will provide an in-depth analysis of two distinct synthetic pathways for citalopram, examine their associated potential impurities, and detail the rigorous experimental framework required to validate that the final, purified API is analytically identical and biologically equivalent.
Section 1: Comparative Analysis of Citalopram Synthetic Pathways
The selection of a synthetic route in pharmaceutical manufacturing is a multifactorial decision based on yield, cost, scalability, patent landscape, and environmental impact.[4] Here, we compare two prominent pathways distinguished by their key starting materials.
Pathway A: Synthesis from 5-Cyanophthalide
This is one of the most established and widely documented routes for citalopram synthesis.[5][6][7][8] It leverages 5-cyanophthalide as the core building block, introducing the required functional groups through sequential Grignard reactions.
The key steps involve:
-
First Grignard Reaction: 5-cyanophthalide reacts with a Grignard reagent, such as 4-fluorophenylmagnesium bromide, to open the lactone ring.
-
Second Grignard Reaction: A second Grignard reagent, 3-(dimethylamino)propylmagnesium chloride, is added to yield a key dihydroxy intermediate.[7]
-
Cyclization: The diol intermediate is then cyclized under acidic conditions to form the dihydroisobenzofuran ring system, yielding the final citalopram molecule.
Pathway B: Synthesis from 5-Bromophthalide
An alternative strategy involves starting with 5-bromophthalide, proceeding through similar Grignard and cyclization steps, but crucially, introducing the cyano group at the final stage of the synthesis.[9][10][11] This avoids carrying the cyano group through multiple reactive steps.
The key steps include:
-
Grignard Reactions & Cyclization: Similar to Pathway A, 5-bromophthalide is reacted with the two Grignard reagents and subsequently cyclized to form the bromo-analogue of citalopram.
-
Cyanation: The bromine atom on the phthalane ring is replaced with a cyano group. This is often achieved using a cyanide source like copper(I) cyanide (CuCN) in a Rosenmund–von Braun reaction.[4]
Section 2: The Critical Role of Impurity Profiling
The choice between Pathway A and Pathway B is not trivial, as each presents a unique set of challenges related to byproduct formation. Regulatory bodies like the International Council for Harmonisation (ICH) require stringent control and characterization of any impurity present at or above a 0.1% threshold.[1][12] The ICH Q3A guideline specifically addresses impurities in new drug substances, forming the basis for all pharmaceutical development.[13][14]
| Impurity Type | Pathway A (from 5-Cyanophthalide) | Pathway B (from 5-Bromophthalide) | Potential Biological Impact |
| Unreacted Intermediates | 4-[4-(Dimethylamino)-1-(4'-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile ("Cyano Diol")[15][16] | 1-(4'-fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane ("Bromo-Citalopram") | May have different pharmacological profiles or toxicities. Incomplete cyclization can lead to inactive or weakly active compounds. |
| Starting Materials | Residual 5-Cyanophthalide | Residual 5-Bromophthalide | Generally considered process-related impurities with potential for toxicity that must be controlled to very low levels. |
| Byproducts of Side Reactions | - Isomers from incomplete reactions.- Products of over-alkylation. | - Des-cyano citalopram (if cyanation fails).- Impurities from the cyanation reagent (e.g., residual copper). | Structural analogues may bind to the target (SERT) or other receptors, potentially causing off-target effects or altering the drug's efficacy profile.[17] |
| Reagent-Related Impurities | Impurities from Grignard reagents. | Residual heavy metals (e.g., copper) from the cyanation step, which must be controlled per ICH Q3D guidelines.[12] | Heavy metals and other inorganic impurities can be toxic and must be removed to levels deemed safe. |
The causality is clear: Pathway A's primary challenge is controlling the cyclization of the bulky dihydroxy intermediate, while Pathway B's critical step is ensuring complete and clean cyanation without introducing metallic impurities.
Section 3: Experimental Framework for Verifying Bioequivalence and Purity
To confirm that citalopram synthesized from any precursor is suitable for clinical use, a multi-tiered validation approach is essential. This framework combines analytical chemistry with in vitro and in vivo biological assays.
Part 3.1: Analytical Purity Assessment via HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of an API and quantifying any impurities.[18]
Objective: To separate, identify, and quantify citalopram and all related impurities in the final API batch.
Experimental Protocol:
-
Standard Preparation: Prepare a reference standard solution of citalopram at a known concentration (e.g., 1 mg/mL) in a suitable mobile phase. Prepare standard solutions of all known potential impurities.
-
Sample Preparation: Accurately weigh and dissolve the synthesized citalopram batch in the same mobile phase to the same target concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where citalopram and its impurities absorb (e.g., 240 nm).
-
Column Temperature: 30°C.
-
-
Analysis: Inject the reference standard, impurity standards, and the sample solution. The retention time of the main peak in the sample should match that of the citalopram reference standard.
-
Quantification: The area of each impurity peak is measured and calculated as a percentage of the total peak area to determine its concentration. The purity of the citalopram is typically expressed as 100% minus the sum of all impurity percentages.
Self-Validation: The system is validated by running a blank (mobile phase only), the reference standard to establish retention time and response, and a spiked sample (sample solution with known amounts of impurities added) to confirm the method's ability to separate and accurately quantify the impurities.
Part 3.2: In Vitro Pharmacological Validation: SERT Binding Assay
To ensure the synthesized citalopram has the correct biological activity, its ability to bind to its molecular target, the Serotonin Transporter (SERT), must be confirmed.[19][20] A competitive radioligand binding assay is a direct measure of this interaction.[21]
Objective: To determine the binding affinity (Ki) of the synthesized citalopram for the human SERT (hSERT) and compare it to a certified reference standard.
References
- 1. jpionline.org [jpionline.org]
- 2. youtube.com [youtube.com]
- 3. bipublication.com [bipublication.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. One Spot Synthesis of Citalopram from 5-Cyanophthalide - Patent US-2008119662-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A new alternative synthesis of 5-cyanophthalide, a versatile intermediate in the preparation of the antidepressant drug citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2005077927A1 - One pot synthesis of citalopram from 5-cyanophthalide - Google Patents [patents.google.com]
- 8. Process For Preparation Of 5 Cyanophthalide (Intermediate Of [quickcompany.in]
- 9. WO2001002383A2 - Process for the synthesis of citalopram - Google Patents [patents.google.com]
- 10. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]
- 11. researchgate.net [researchgate.net]
- 12. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 13. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. mca.gm [mca.gm]
- 15. US7511161B2 - Process for the purification of citalopram - Google Patents [patents.google.com]
- 16. pharmaffiliates.com [pharmaffiliates.com]
- 17. R-citalopram functionally antagonises escitalopram in vivo and in vitro: evidence for kinetic interaction at the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Research Portal [scholarship.miami.edu]
- 19. Citalopram | C20H21FN2O | CID 2771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
Navigating the Handling of 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For the diligent researcher, scientist, and drug development professional, the safe handling of chemical compounds is paramount. This guide provides a comprehensive overview of the essential personal protective equipment (PPE) and procedural steps for managing 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (CAS No. 64169-67-1), a common impurity of the antidepressant Citalopram.[1][2] Adherence to these protocols is critical for ensuring personal safety and maintaining the integrity of your research.
Understanding the Compound: A Risk-Based Approach to Safety
This compound presents a trifecta of chemical characteristics that necessitate a cautious and well-informed approach to its handling. As a fluorinated organic compound, an aromatic nitrile, and a pharmaceutically-related substance, its potential hazards are multifaceted.
The presence of the fluorine atom can significantly alter the compound's biological activity and persistence.[3] Fluorinated compounds can exhibit metabolic toxicity and may be persistent in the environment.[3] The nitrile group (-C≡N) is a well-known toxicophore that can release cyanide under certain conditions, although this is generally not a significant risk with stable aromatic nitriles under standard laboratory conditions. The primary, immediate hazards of this compound, as outlined in its Safety Data Sheet (SDS), are that it is harmful if swallowed, in contact with skin, or if inhaled.[4]
Therefore, our safety strategy is built on the principle of minimizing all potential routes of exposure: dermal (skin), inhalation, and ingestion.
Core Personal Protective Equipment (PPE): Your First Line of Defense
A foundational PPE ensemble is mandatory for any work involving this compound. The selection of each component is a deliberate choice to counter the specific hazards identified.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Double-gloving with nitrile gloves | Nitrile provides good resistance to a broad range of chemicals, including many solvents and aromatic compounds.[5][6] Double-gloving provides an additional barrier in case of a tear or puncture in the outer glove. |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards | Protects against splashes of the compound in solution and airborne particulates. Standard safety glasses do not provide a sufficient seal. |
| Body Protection | A properly fitting, long-sleeved laboratory coat | Prevents incidental skin contact with the compound. |
| Foot Protection | Closed-toe and closed-heel shoes | Protects feet from spills. |
It is crucial to inspect all PPE for damage before each use. Contaminated disposable gloves should be removed and discarded immediately, followed by hand washing.
Operational Protocols: Integrating Safety into Your Workflow
The following step-by-step guides detail the necessary PPE and safety measures for common laboratory operations involving this compound.
Weighing and Aliquoting the Solid Compound
Given the inhalation hazard, weighing of the solid compound should be performed in a ventilated enclosure, such as a chemical fume hood or a powder containment hood.
Step-by-Step Procedure:
-
Prepare the Workspace: Ensure the ventilated enclosure is clean and free of clutter. Place a weigh boat on the analytical balance.
-
Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and double nitrile gloves.
-
Transfer the Compound: Carefully transfer the desired amount of the solid compound to the weigh boat using a clean spatula. Avoid creating dust.
-
Seal the Container: Promptly and securely seal the stock container of the compound.
-
Clean Up: Wipe down the spatula and any contaminated surfaces with a damp cloth or paper towel, which should then be disposed of as chemical waste.
-
Doff PPE: Remove the outer pair of gloves and dispose of them. The inner gloves can then be used to handle the sealed container of the weighed compound.
Caption: Workflow for Safely Weighing Solid Compound.
Preparation of Solutions
The preparation of solutions introduces the risk of splashes. Therefore, enhanced facial protection is recommended.
Step-by-Step Procedure:
-
Work in a Fume Hood: All dissolutions should be performed in a chemical fume hood.
-
Don Enhanced PPE: In addition to the core PPE, wear a face shield over your chemical splash goggles.
-
Add Solvent: Place the weighed compound in an appropriate flask. Slowly add the desired solvent to the flask.
-
Dissolution: Agitate the flask gently to dissolve the solid. If necessary, use a magnetic stirrer.
-
Transfer and Storage: Once dissolved, transfer the solution to a clearly labeled and sealed container. Store appropriately.
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[4]
-
Ingestion: Rinse the mouth. If the person feels unwell, call a poison center or doctor.[4]
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any materials contaminated with it is a critical aspect of laboratory safety and environmental responsibility.
Waste Segregation and Disposal:
-
Solid Waste: Collect any solid waste, including contaminated weigh boats and paper towels, in a designated, sealed container labeled "Halogenated Organic Waste."
-
Liquid Waste: Collect any solutions containing the compound in a designated, sealed container labeled "Halogenated Organic Waste." Do not mix with other waste streams unless compatible.
-
Contaminated Sharps: Any contaminated sharps, such as needles or broken glass, should be placed in a designated sharps container.
-
Disposal: All waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.[4]
Caption: Waste Disposal Workflow for the Compound.
By understanding the inherent risks of this compound and diligently applying these safety protocols, researchers can confidently and safely advance their scientific endeavors.
References
- 1. This compound - Acanthus Research [acanthusresearch.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 64169-67-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. hsa.ie [hsa.ie]
- 6. Permeation of aromatic solvent mixtures through nitrile protective gloves - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
